Macaridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAQLJHWJOCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405914-36-5 | |
| Record name | Macaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MACARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Macaridine and its Structural Revision to Macapyrrolin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure and properties of the natural product initially identified as macaridine, a compound isolated from Lepidium meyenii (Maca). Crucially, this document details the significant structural revision of this compound to macapyrrolin C, a critical update in the field of natural product chemistry. This guide synthesizes the historical context, the evidence-based structural reassignment, and the known physicochemical and biological properties of these compounds. It is intended to serve as a foundational resource for researchers engaged in natural product synthesis, pharmacology, and drug discovery.
Introduction: The Shifting Identity of a Maca Alkaloid
Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru and has been traditionally consumed for its purported medicinal properties, including enhancing fertility and energy.[1] Phytochemical investigations into Maca have revealed a diverse array of secondary metabolites, including a class of unique alkaloids.[2]
In 2002, a novel benzylated 1,2-dihydro-N-hydroxypyridine derivative was isolated and named this compound.[3] For nearly two decades, this structure was accepted in the scientific literature. However, in 2021, a rigorous reinvestigation using advanced analytical techniques led to a structural revision.[4][5] The compound previously identified as this compound was, in fact, macapyrrolin C. This guide will address both the historical and the revised structures to provide a complete and accurate scientific record.
Chemical Structure and Properties
The structural reassignment of this compound to macapyrrolin C represents a significant clarification in the chemical profile of Maca alkaloids. This section will present the details of both the historical and the revised structures.
The Historical Structure: "this compound"
The initially proposed structure of this compound was 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde.[6] This structure was characterized as a dihydropyridine (B1217469) derivative.[6][7]
The Revised Structure: Macapyrrolin C
Subsequent and more definitive analysis has shown that the compound is actually macapyrrolin C, a pyrrole (B145914) alkaloid.[4][5] This revision was based on extensive spectroscopic and computational analysis.
A visual comparison of the two structures is presented below:
Caption: Historically proposed structure of "this compound" versus the revised structure of Macapyrrolin C.
Physicochemical Properties
Quantitative data for the originally proposed "this compound" structure are available from various chemical databases. The properties of the revised macapyrrolin C are still being fully characterized in the literature.
| Property | "this compound" (Proposed Structure) | Macapyrrolin C (Revised Structure) | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | [6] |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [6] |
| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | Not formally established in all databases | [6] |
| CAS Number | 405914-36-5 | 405914-36-5 (Note: This may still be linked to the old structure in some databases) | [6] |
| Predicted XlogP | 1.4 | Data not readily available | [8] |
| Hydrogen Bond Donor Count | 1 | Data not readily available | [6] |
| Hydrogen Bond Acceptor Count | 3 | Data not readily available | [6] |
| Rotatable Bond Count | 2 | Data not readily available | [6] |
Experimental Protocols
The structural revision of this compound was a result of meticulous experimental work. This section outlines the key methodologies employed.
Isolation and Purification of Macapyrrolin C
The isolation of pyrrole alkaloids, including macapyrrolins, from Lepidium meyenii typically involves the following workflow:
Caption: General workflow for the isolation and purification of Macapyrrolin C from Maca roots.
A detailed protocol would involve:
-
Extraction: Dried and powdered Maca roots are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with n-hexane to separate compounds based on polarity.
-
Chromatography: The aqueous fraction, containing the alkaloids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC to yield pure macapyrrolin C.
Structural Elucidation and Revision
The definitive structure of macapyrrolin C was established using a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial in determining the connectivity of atoms. The comparison of experimental NMR data with that reported for the original "this compound" structure revealed significant inconsistencies.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis provided the exact mass of the molecule, confirming its molecular formula as C₁₃H₁₃NO₂.[4]
-
Density Functional Theory (DFT) Calculations: Quantum mechanical calculations of NMR chemical shifts for both the originally proposed "this compound" structure and the revised macapyrrolin C structure were performed. The calculated NMR data for macapyrrolin C showed a much better correlation with the experimental data, providing strong evidence for the structural revision.[4][5]
The logical workflow for the structural revision is as follows:
Caption: Logical workflow for the structural revision of "this compound" to Macapyrrolin C.
Biological and Pharmacological Properties
The biological activities of specific Maca alkaloids are an area of active research. While much of the existing literature pertains to crude extracts of Maca, some studies have begun to investigate the effects of isolated compounds.
Known Biological Activities
-
Anti-inflammatory Effects: A study on the ethanolic extract of Maca and its fractions demonstrated that the compound macapyrrolin A exhibited inhibitory effects on superoxide (B77818) anion and elastase in human neutrophils, suggesting anti-inflammatory potential.[8]
-
Cytotoxicity: Preliminary studies have determined the cytotoxicity of some pyrrole alkaloids from Maca in specific cell lines.[6] However, detailed data for macapyrrolin C is not yet widely available.
-
Neuroprotective Effects: While not specific to macapyrrolin C, various extracts and compounds from Maca have shown neuroprotective properties in preclinical models.[9] Further research is needed to determine the contribution of macapyrrolin C to these effects.
Signaling Pathways
Currently, there is limited information available on the specific signaling pathways modulated by purified macapyrrolin C. Research on Maca extracts has suggested involvement in various pathways, but direct evidence for macapyrrolin C is lacking. As an example of a relevant pathway in inflammation that could be investigated for macapyrrolin C, a simplified NF-κB signaling pathway is presented below.
Caption: Hypothetical inhibitory effect of Macapyrrolin C on the NF-κB signaling pathway.
Conclusion and Future Directions
The structural revision of this compound to macapyrrolin C underscores the importance of continuous verification and the application of advanced analytical methods in natural product research. This guide provides a consolidated resource on the current understanding of this Maca alkaloid.
Future research should focus on:
-
The total synthesis of macapyrrolin C to confirm its structure and provide a source for further biological evaluation.
-
In-depth investigation of the pharmacological activities of purified macapyrrolin C, including its anti-inflammatory, neuroprotective, and other potential therapeutic effects.
-
Elucidation of the specific molecular targets and signaling pathways modulated by macapyrrolin C.
This foundational knowledge will be instrumental for scientists and professionals in the development of new therapeutic agents derived from this fascinating natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lepidiumperuvianum.org [lepidiumperuvianum.org]
- 7. Decoding Multiple Biofunctions of Maca on Its Anti-allergic, Anti-inflammatory, Anti-thrombotic, and Pro-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 9. Enhancement of the bioactive compounds and biological activities of maca (Lepidium meyenii) via solid-state fermentation with Rhizopus oligosporus - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Discovery, Isolation, and Structural Revision of Macaridine to Macapyrrolin C from Lepidium meyenii
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lepidium meyenii (Maca) is a Peruvian plant renowned for its traditional use in enhancing fertility and vitality. Its unique chemical composition has been a subject of scientific investigation for decades. Among the various compounds isolated from Maca, one particular alkaloid has a noteworthy history of discovery and structural revision. Initially identified as macaridine, a novel N-hydroxypyridine derivative, its structure was later revised to macapyrrolin C, a pyrrole (B145914) alkaloid. This technical guide provides an in-depth overview of the initial discovery and isolation of the compound then known as this compound, and the subsequent research that led to its structural reassignment as macapyrrolin C. Detailed experimental protocols for the extraction, isolation, and structural elucidation are provided, along with a summary of the key quantitative data that informed both the original and revised structures. This document serves as a comprehensive resource for researchers interested in the natural products chemistry of Maca and the analytical methodologies employed in the structural determination of complex organic molecules.
Introduction
Lepidium meyenii Walp. (Brassicaceae), commonly known as Maca, is a plant native to the high Andean mountains of Peru. For centuries, its hypocotyls have been used as a food source and in traditional medicine for a variety of purported health benefits, including increased energy, stamina, and fertility[1]. The scientific community has taken a keen interest in elucidating the bioactive constituents of Maca to understand the pharmacological basis for its traditional uses.
In the early 2000s, a novel N-hydroxypyridine derivative, named this compound, was reported as a unique constituent of Maca[2]. This discovery added to the growing list of nitrogen-containing compounds identified in the plant, such as macamides and alkaloids. However, in 2021, a rigorous reinvestigation of the chemical profile of L. meyenii led to a structural revision of the compound known as this compound[3][4]. Through advanced spectroscopic and computational techniques, its structure was unequivocally reassigned as macapyrrolin C, a pyrrole alkaloid[3][4].
This whitepaper will first detail the historical context of the discovery and isolation of the compound originally designated as this compound. It will then present the evidence and methodologies that led to its structural revision to macapyrrolin C. This guide is intended to provide a thorough understanding of the scientific journey involved in the characterization of this unique natural product, highlighting the importance of continuous analytical rigor in the field of phytochemistry.
The Original Postulate: The Discovery of "this compound"
The initial isolation of the compound later named this compound was part of broader investigations into the chemical constituents of Lepidium meyenii. Early studies focused on the lipidic and alkaloidal fractions of the plant, leading to the identification of various macamides and other nitrogenous compounds[2][5].
Initial Isolation and Characterization
The first report on the isolation of what was believed to be this compound described it as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine[6]. The structure was primarily elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[5][6].
Table 1: Physicochemical and Spectroscopic Data for the Initially Proposed "this compound" Structure [7]
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde |
The Structural Revision: Identification of Macapyrrolin C
The revised structure was identified as macapyrrolin C, a pyrrole alkaloid. This revision was based on a comprehensive comparison of the NMR data of the isolated compound with that of a synthesized standard of macapyrrolin C, as well as density functional theory (DFT) calculations of the NMR chemical shifts[3][4].
Table 2: Comparison of ¹H and ¹³C NMR Spectroscopic Data for the Isolated Compound and Synthetic Macapyrrolin C [8]
| Position | ¹H NMR (CDCl₃) - Isolated | ¹³C NMR (CDCl₃) - Isolated | ¹H NMR (CDCl₃) - Synthetic | ¹³C NMR (CDCl₃) - Synthetic |
| 2 | 6.65 (d, J=2.9 Hz) | 118.5 | 6.65 (d, J=2.9 Hz) | 118.5 |
| 3 | - | 123.8 | - | 123.8 |
| 4 | 6.09 (d, J=2.9 Hz) | 108.2 | 6.09 (d, J=2.9 Hz) | 108.2 |
| 5 | - | 129.5 | - | 129.5 |
| 1' | 5.01 (s) | 50.1 | 5.01 (s) | 50.1 |
| 2'/6' | 7.30-7.40 (m) | 128.9 | 7.30-7.40 (m) | 128.9 |
| 3'/5' | 7.30-7.40 (m) | 127.8 | 7.30-7.40 (m) | 127.8 |
| 4' | 7.30-7.40 (m) | 128.0 | 7.30-7.40 (m) | 128.0 |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of macapyrrolin C from Lepidium meyenii, based on the protocols described in the literature[3][9].
General Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of macapyrrolin C.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. New alkamides from maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H13NO2 | CID 636583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Macaridine in Maca (Lepidium meyenii): A Pathway in Flux
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of nitrogen-containing bioactive compounds in Maca (Lepidium meyenii) has led to significant interest in a molecule historically known as macaridine. However, recent advancements in analytical chemistry have resulted in a pivotal structural revision, renaming this pyrrole (B145914) alkaloid to macapyrrolin C . This guide addresses the current understanding of the biosynthesis of this compound, a field that is still in its nascent stages. Due to the limited direct research on the biosynthetic pathway of macapyrrolin C, this document will also provide an in-depth analysis of the well-characterized biosynthesis of macamides , a related and significant class of bioactive compounds in Maca. Understanding the formation of macamides offers valuable insights into the metabolic potential of this unique plant and may provide a foundation for future research into the biosynthesis of macapyrrolin C and other alkaloids.
The Shifting Identity of this compound: From Postulated Structure to Macapyrrolin C
Initial investigations into the chemical constituents of Maca led to the isolation and proposed structure of a compound named this compound. For years, this structure was accepted and cited in scientific literature. However, a 2021 study employing a multidisciplinary approach, including NMR and HRMS-based structure elucidation, quantum mechanical calculation of NMR chemical shifts, and UPLC-MS/MS feature-based molecular networking, conclusively revised the structure of "this compound" to macapyrrolin C.[1][2] This fundamental change in our understanding of its chemical identity means that the biosynthetic pathway originally postulated for this compound is no longer valid. As of the current body of scientific literature, the precise biosynthetic pathway for macapyrrolin C, including its precursors and the enzymes catalyzing its formation, has not been elucidated.
Macamide Biosynthesis: A Well-Characterized Pathway in Maca
In contrast to the ambiguity surrounding macapyrrolin C, the biosynthesis of macamides is a subject of considerable research. Macamides are N-benzylalkamides of fatty acids, and their formation is intrinsically linked to the post-harvest drying process of Maca hypocotyls.[3] Freshly harvested Maca contains negligible amounts of macamides; their synthesis is a result of enzymatic and chemical reactions that occur as the plant material dries.[4]
The biosynthesis of macamides can be broadly divided into two key precursor streams: the generation of benzylamine (B48309) and its derivatives, and the liberation of free fatty acids.
Generation of Benzylamine from Glucosinolates
The primary source of the benzylamine moiety in macamides is the enzymatic hydrolysis of glucosinolates.[3] Maca is rich in aromatic glucosinolates, with benzyl (B1604629) glucosinolate (glucotropaeolin) and m-methoxybenzyl glucosinolate being the most abundant.[5]
The process is as follows:
-
Cellular Disruption: The drying process leads to the breakdown of cellular compartments, bringing glucosinolates into contact with the enzyme myrosinase.
-
Myrosinase-Catalyzed Hydrolysis: Myrosinase hydrolyzes the glucosinolates, cleaving the glucose moiety and leading to the formation of unstable aglycones.
-
Rearrangement to Isothiocyanates: These aglycones spontaneously rearrange to form isothiocyanates (e.g., benzyl isothiocyanate).
-
Conversion to Benzylamines: The isothiocyanates are then converted to their corresponding primary amines, such as benzylamine and m-methoxybenzylamine.[4]
Liberation of Free Fatty Acids
The second essential precursor for macamide synthesis is a pool of free fatty acids. These are released from cellular lipids through the action of lipases, which are also activated during the post-harvest drying process.[4] The diversity of fatty acids in Maca contributes to the variety of macamides found.
Amide Formation
The final step in macamide biosynthesis is the condensation of a benzylamine with a free fatty acid to form an amide bond. This reaction is thought to be enzyme-catalyzed, although the specific amidase or synthase responsible has not yet been definitively identified in Maca.[3]
Quantitative Data on Maca Metabolites
The concentrations of key metabolites involved in macamide biosynthesis are influenced by various factors, including the ecotype of Maca, cultivation conditions, and post-harvest processing.
| Metabolite Class | Compound | Concentration Range | Plant Part/Condition | Reference |
| Alkaloids | Total Alkaloids | 418 - 554 ppm (mg/kg) | Raw Maca Powder | [1][6] |
| Imidazole Alkaloids | 323 - 470 ppm (mg/kg) | Raw Maca Powder | [1][6] | |
| Glucosinolates | Total Glucosinolates | ~25.66 µmol/g | Not Specified | [3] |
| Benzyl Glucosinolate | ~16.94 µmol/g | Not Specified | [3] | |
| p-Methoxybenzyl Glucosinolate | ~6.38 µmol/g | Not Specified | [3] | |
| Macamides | Total Macamides | 69 - 2738 µg/g | Commercial Maca Products | [4] |
| Total Macamides | 269.10 - 1845.75 µg/g | Naturally Air-Dried Maca | [4][7] |
Experimental Protocols
The elucidation of the macamide biosynthetic pathway and the quantification of the involved metabolites have been made possible through a variety of experimental techniques.
Extraction of Macamides and Glucosinolates
-
Objective: To extract small molecules, including macamides and glucosinolates, from Maca powder for subsequent analysis.
-
Protocol:
-
Weigh approximately 100 mg of dried and powdered Maca into a centrifuge tube.
-
Add 10 mL of 75% methanol (B129727) (v/v).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 9000 rpm for 5 minutes.
-
Collect the supernatant for analysis.[6]
-
UPLC-MS/MS Analysis for Quantification
-
Objective: To separate, identify, and quantify specific alkaloids, macamides, and glucosinolates.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in positive mode for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each analyte.
-
¹H qNMR for Total Macamide Quantification
-
Objective: To determine the total amount of macamides in a sample using quantitative Nuclear Magnetic Resonance spectroscopy.
-
Methodology:
-
A known amount of an internal standard is added to the Maca extract.
-
The ¹H NMR spectrum is acquired.
-
The integral of a characteristic signal for macamides (e.g., the benzylic protons) is compared to the integral of a signal from the internal standard.
-
This ratio is used to calculate the total macamide concentration.[7]
-
Visualizing the Macamide Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of macamides in Maca.
Future Research Directions for this compound (Macapyrrolin C) Biosynthesis
The revision of this compound's structure to macapyrrolin C opens up a new frontier in Maca research. To elucidate its biosynthetic pathway, future studies should focus on:
-
Precursor Feeding Studies: Isotopic labeling of potential precursor molecules (e.g., amino acids, small organic acids) and tracing their incorporation into macapyrrolin C.
-
Transcriptome and Proteome Analysis: Identifying candidate genes and enzymes that are co-expressed with the accumulation of macapyrrolin C.
-
Enzyme Assays: In vitro characterization of candidate enzymes to confirm their catalytic activity in the proposed biosynthetic steps.
-
Genetic Approaches: Using techniques like gene silencing or overexpression in Maca or a heterologous system to validate the function of biosynthetic genes.
Understanding the biosynthesis of macapyrrolin C and other alkaloids in Maca will not only enhance our fundamental knowledge of plant biochemistry but also provide tools for the metabolic engineering of this valuable medicinal and nutritional plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Enigmatic Macaridine: A Technical Guide to its Chemistry, Biosynthesis, and Analysis in Lepidium meyenii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of macaridine, a pyrrole (B145914) alkaloid, and its related compounds, exclusively found in Maca (Lepidium meyenii). It addresses the recent structural revision of the compound historically known as 'this compound' to macapyrrolin C. This document delves into the current understanding of the natural sources, biosynthesis, and analytical methodologies for these unique alkaloids. While no natural sources of this compound (macapyrrolin C) other than Maca have been identified, this guide explores the putative biosynthetic pathways, offering insights for future research into alternative sourcing or synthetic biology applications. Detailed experimental protocols for the extraction and quantification of these compounds are provided, alongside quantitative data on their prevalence in Maca.
Introduction: The Shifting Identity of this compound
For years, this compound was cited as a key bioactive alkaloid in Lepidium meyenii (Maca). However, recent advanced spectroscopic and computational analysis has led to a significant structural revision. The compound previously identified as this compound is, in fact, macapyrrolin C , a pyrrole alkaloid.[1][2] This discovery has reshaped our understanding of the alkaloidal profile of Maca and underscores the importance of rigorous structural elucidation in natural products research.
To date, macapyrrolin C and a related class of imidazole (B134444) alkaloids known as lepidilines are considered to be unique to Lepidium meyenii.[3] Despite investigations into other plants of the Brassicaceae family, which share common precursors like glucosinolates, these specific alkaloidal structures have not been reported elsewhere. This exclusivity makes Maca a singular source of these compounds and a focal point for understanding their biosynthesis and potential pharmacological activities.
Quantitative Analysis of Maca-Specific Alkaloids
The concentration of macapyrrolins and lepidilines in Maca raw powder can vary. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQD-MS/MS) method has been developed for the simultaneous quantification of these and other alkaloids in Maca-containing products.[4][5] The data presented below summarizes the typical concentration ranges found in Maca raw powder.
| Alkaloid Class | Compound | Concentration Range (mg/kg or ppm) in Maca Raw Powder |
| Pyrrole Alkaloids | Macapyrrolin C | Quantified, but specific range not detailed in cited results; included in total alkaloid content. |
| Macapyrrolin A & G | < 5% of total alkaloid content | |
| Imidazole Alkaloids | Total Lepidilines | 323 - 470 |
| β-Carboline Alkaloids | Total β-Carbolines | 20 - 30 |
| Total Alkaloids | 418 - 554 |
Data sourced from a UPLC-TQD-MS/MS validation study.[2][4][5]
Putative Biosynthetic Pathways
While the complete biosynthetic pathways of macapyrrolin C and lepidilines in Lepidium meyenii have not been fully elucidated through isotopic labeling studies, hypothetical pathways can be proposed based on known precursors in Maca and general principles of alkaloid biosynthesis. A key precursor is believed to be benzyl (B1604629) isothiocyanate, which is derived from the hydrolysis of glucotropaeolin (B1208891) (benzyl glucosinolate), a glucosinolate found in high concentrations in Maca.[6][7]
Proposed Biosynthesis of Macapyrrolin C
The biosynthesis of the pyrrole ring in plants is complex and can occur through several pathways. A plausible hypothesis for macapyrrolin C involves the condensation of a benzylamine (B48309) derivative with a dicarbonyl compound, which could be derived from amino acid or carbohydrate metabolism.
References
- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lepidiumperuvianum.org [lepidiumperuvianum.org]
- 4. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress on the Chemical Constituents Derived from Glucosinolates in Maca (Lepidium meyenii) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of Maca's Bioactive Compounds: A Technical Guide to Macamide Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
For years, the scientific community has investigated the therapeutic potential of Lepidium meyenii, commonly known as Maca. A significant focus of this research has been on its unique alkaloidal constituents. Historically, a key compound of interest was identified as macaridine. However, recent advancements in analytical techniques have led to a pivotal revision of its structure, now correctly identified as macapyrrolin C.[1][2] This reclassification has shifted the research landscape, with a significant portion of current studies now centered on a different class of bioactive compounds found in Maca: the macamides .
This technical guide provides an in-depth overview of the identification, synthesis, and biological evaluation of macamide analogues and derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these promising natural products.
Macamides: A Promising Class of Bioactive Lipids
Macamides are a series of N-benzylamides of long-chain fatty acids, unique to the Maca plant.[3] Their structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive investigation into their pharmacological activities, particularly their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
Synthesis of Macamide Analogues
The synthesis of various macamide analogues has been achieved primarily through the carbodiimide condensation method (CCM) . This method allows for the efficient coupling of a fatty acid with a substituted benzylamine (B48309) to form the characteristic amide bond of macamides.
Experimental Protocol: Carbodiimide Condensation Method for Macamide Synthesis
This protocol describes the general synthesis of N-benzyl-hexadecanamide (NBH), a representative macamide.
Materials:
-
Palmitic acid
-
N-Benzhydrylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve palmitic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Amine Addition: Add N-Benzhydrylamine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-benzyl-hexadecanamide.
-
Characterization: Confirm the structure and purity of the synthesized macamide using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Biological Activity of Macamide Analogues
The primary biological activity of macamides that has been extensively studied is their inhibition of Fatty Acid Amide Hydrolase (FAAH). Additionally, their role in the activation of the Nrf2 signaling pathway has been identified as a key mechanism for their antioxidant effects.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, macamides can increase the levels of anandamide, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and neuroprotective actions.
Quantitative Data: FAAH Inhibition by Macamide Analogues
| Macamide Analogue | IC₅₀ (µM) | Reference |
| N-benzyl-oleamide | 7.9 | [4][5] |
| N-benzyl-linoleamide | 7.2 | [4][5] |
| N-benzyl-linolenamide | 8.5 | [4][5] |
| N-benzyl-stearamide | 43.7 | [4][5] |
| N-(3-methoxybenzyl)-9Z,12Z-octadecadienamide | 10-17 | [3] |
| Carbamate analogue of macamide | 0.153 | [3] |
Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of macamide analogues against FAAH using a fluorogenic substrate.[6][7][8]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Test compounds (macamide analogues) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the FAAH enzyme and AAMCA substrate in the assay buffer to their final working concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions.
-
Enzyme Addition: Add the diluted FAAH enzyme to each well (except for the no-enzyme control wells).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism by which cells combat oxidative stress.
Quantitative Data: Nrf2 Activation by Macamide Analogues
| Macamide Analogue | EC₅₀ (µM) for Nrf2 Activation | Reference |
| N-(1H-indol-5-yl)aryl-acrylamide derivative (Compound 11) | 0.361 ± 0.074 | [9] |
| N-(1H-indol-5-yl)aryl-acrylamide derivative (Compound 16) | 0.840 ± 0.12 | [9] |
Experimental Protocol: Nrf2 Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the activation of the Nrf2 signaling pathway using a luciferase reporter gene.[10][11][12]
Materials:
-
HEK-293 cells stably transfected with an Nrf2/ARE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (macamide analogues) dissolved in DMSO
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Nrf2 reporter cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to account for non-specific effects.
-
Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
-
Plot the fold induction against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Signaling Pathways
Macamides have been shown to modulate key signaling pathways involved in cellular stress responses and survival. The two primary pathways identified are the Keap1-Nrf2 pathway and the PI3K/AKT pathway.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of protective genes.
Caption: Keap1-Nrf2 signaling pathway activation by macamides.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activation of this pathway can protect cells from apoptosis and promote cellular health. Some studies suggest that Maca extracts and their constituents, including macamides, can modulate this pathway.
Caption: PI3K/AKT signaling pathway and potential modulation by macamides.
Conclusion and Future Directions
The structural revision of this compound to macapyrrolin C has opened new avenues of research while simultaneously highlighting the significant therapeutic potential of another class of Maca constituents: the macamides. The existing body of research on macamide analogues and derivatives demonstrates their promising activity as FAAH inhibitors and Nrf2 activators. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further exploration of these compounds.
Future research should focus on:
-
Exploring the synthesis and biological activity of macapyrrolin C analogues: Despite the recent structural elucidation, there is a clear gap in the literature regarding the pharmacological potential of this revised core structure.
-
Expanding the library of macamide analogues: The synthesis and evaluation of a wider range of macamide derivatives will provide a more comprehensive understanding of their structure-activity relationships.
-
In vivo studies: While in vitro data is promising, further in vivo studies are necessary to validate the therapeutic efficacy and safety of macamides for various conditions, including pain, inflammation, and neurodegenerative diseases.
-
Elucidating detailed signaling mechanisms: A deeper understanding of the molecular targets and signaling cascades modulated by specific macamides will be crucial for their development as targeted therapeutics.
This technical guide serves as a foundation for the continued investigation of Maca's unique chemical constituents. The insights and methodologies presented herein are intended to empower researchers to further unravel the therapeutic potential of these fascinating natural products.
References
- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Whitepaper: In Silico Prediction of Macaridine Bioactivity
Executive Summary
Macaridine is an alkaloid constituent of Lepidium meyenii (Maca), a plant renowned for its traditional medicinal uses, including enhancing fertility and energy.[1][2] As interest in Maca's bioactive compounds grows, in silico computational methods offer a rapid and cost-effective approach to predict their bioactivities, mechanisms of action, and potential as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used for the in silico prediction of this compound's bioactivity, summarizing available data, and outlining a workflow for future research. A critical consideration addressed herein is the recent structural revision of the compound known as "this compound" to "macapyrrolin C," a pivotal update for all future computational studies.[3][4]
The Challenge: Structural Revision of this compound
A significant development in the study of Maca alkaloids is the structural re-evaluation of the compound historically identified as this compound. Based on density functional theory (DFT) calculations and comprehensive NMR data comparison, the structure was revised and renamed macapyrrolin C.[4] This finding is crucial, as any computational model or prediction is fundamentally dependent on the correct two-dimensional and three-dimensional structure of the ligand.
-
Previous Structure (this compound) : Classified as a dihydropyridine.[5]
-
Revised Structure (Macapyrrolin C) : Identified as a pyrrole (B145914) alkaloid.[3][4]
This guide will proceed with the understanding that future in silico work must be based on the validated macapyrrolin C structure. Existing literature referencing "this compound" should be interpreted with caution regarding the specific molecular structure used in any simulations.
In Silico Workflow for Bioactivity Prediction
A systematic computational workflow is essential for predicting the bioactivity of a natural product like this compound. This process typically involves target identification, interaction analysis through molecular docking and dynamics, and assessment of pharmacokinetic properties via ADMET prediction.
Target Identification: Fishing for this compound's Receptors
The initial step in understanding a compound's bioactivity is identifying its potential molecular targets. In silico target fishing methods predict these interactions based on the compound's structure.
Methodologies
-
Pharmacophore-Based Screening : This method uses the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a ligand requires to bind to a specific target. The pharmacophore model of a known active site is used to screen compound libraries to find molecules that fit the model.[1]
-
Ligand-Shape Similarity : This approach compares the 3D shape of the query compound (this compound) against a database of known active ligands. Compounds with similar shapes are predicted to bind to the same targets.[1]
-
Machine Learning Models : A variety of machine learning algorithms can be trained on large datasets of known drug-target interactions to predict novel interactions.[6][7][8]
An in silico study on Maca's secondary metabolites utilized a joint pharmacophore and ligand-shape-based approach to predict targets.[1] This analysis identified potential targets related to cardiovascular diseases, osteoporosis, and prostate cancer for various Maca compounds, providing a validated protocol for investigating this compound.[1]
Molecular Docking and Dynamics: Simulating the Interaction
Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of the compound within the target's active site. While specific docking studies for the revised this compound structure are not yet published, research on other Maca constituents provides a strong procedural and contextual basis.
Experimental Protocol: Molecular Docking
-
Target Preparation : Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB). For instance, the structure of Angiotensin-Converting Enzyme (ACE) used in Maca studies was PDB ID: 1O86.[9][10] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation : Generate the 3D conformation of the ligand (this compound/macapyrrolin C) and optimize its geometry to the lowest energy state.
-
Docking Simulation : Use software like Molecular Operating Environment (MOE) or AutoDock to place the ligand into the defined active site of the target protein.[9][10] The program calculates the binding energy (docking score) for multiple possible binding poses.
-
Analysis : The pose with the lowest binding energy is considered the most probable binding mode. Interactions such as hydrogen bonds, and hydrophobic and ionic interactions are analyzed to understand the basis of the binding.[9]
-
Validation : To ensure the docking protocol is accurate, the co-crystallized ligand (if present) is removed from the active site and re-docked. A low root-mean-square deviation (RMSD) between the original and re-docked poses (e.g., < 2.0 Å) validates the protocol.[9][10]
Quantitative Data: Docking of Maca Constituents
Studies on Maca extracts have identified potential antihypertensive effects by targeting ACE and renin.[9][10] The docking scores (in kcal/mol), which represent binding affinity, for several compound classes from Maca are summarized below.
| Compound Class | Target Enzyme | Docking Score (S) Range (kcal/mol) | Reference Ligand | Reference Score (kcal/mol) | Citation |
| Glucotropaeolin, β-carbolines, etc. | ACE | -22.51 to -35.32 | Lisinopril | -36.64 | [3][9] |
| Macamides | Renin | -22.47 to -28.25 | N/A | N/A | [3][9] |
| β-carbolines | Renin | -13.50 to -20.06 | N/A | N/A | [9][10] |
Note: Lower (more negative) docking scores indicate stronger predicted binding affinity.
Molecular Dynamics (MD) Simulations
Following docking, MD simulations can be performed to validate the stability of the ligand-protein complex over time (e.g., nanoseconds). These simulations confirm that the binding pose identified by docking is stable and does not quickly dissociate, adding confidence to the prediction.[9][10]
ADMET Prediction: Assessing Drug-Likeness
For a compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][12] Computational tools can predict these properties early in the drug discovery process.[13][14]
Methodologies
ADMET prediction is typically performed using a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[11] Software platforms like ADMET Predictor™ or web servers like pkCSM and ADMETlab are commonly used.[12][13] These tools predict various physicochemical and pharmacokinetic parameters.
Key ADMET Parameters for Evaluation
Computational studies on Maca constituents have predicted that promising compounds possess proper pharmacokinetics and safe toxicological profiles.[9][10] A similar analysis for this compound would involve evaluating the parameters listed below.
| Parameter | Category | Significance in Drug Development |
| LogP / LogD | Absorption | Predicts lipophilicity, which influences membrane permeability. |
| Water Solubility | Absorption | Crucial for absorption from the gut and for formulation. |
| Caco-2 Permeability | Absorption | In silico model for predicting intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Determines if the compound can reach targets in the central nervous system. |
| CYP450 Inhibition/Substrate | Metabolism | Predicts potential for drug-drug interactions and metabolic stability. |
| hERG Inhibition | Toxicity | Assesses the risk of cardiotoxicity. |
| Ames Mutagenicity | Toxicity | Predicts the potential of a compound to be mutagenic. |
| Lipinski's Rule of Five | Drug-Likeness | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |
Potential Signaling Pathways
While direct pathway analysis for this compound is limited, studies on other bioactive Maca compounds, particularly macamides, suggest potential mechanisms of action that could be explored for this compound.
-
Cannabinoid System : Macamides, due to their structural similarity to the endocannabinoid anandamide, are suggested to act through the cannabinoid receptor type 1 (CB1).[15]
-
NF-κB Pathway : Ethanolic extracts of Maca have shown interaction with proteins p65 and IκBα, which are key components of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[15]
-
PPARγ Modulation : Macamides may also interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in cellular metabolism.[15]
Conclusion and Future Directions
The in silico prediction of this compound's bioactivity is a promising field for identifying novel therapeutic applications. However, future research must be grounded on the recently revised chemical structure, macapyrrolin C. The methodologies outlined in this guide—from target fishing and molecular docking to ADMET prediction—provide a robust framework for investigation. While direct experimental data on this compound is scarce, studies on other Maca constituents strongly suggest potential antihypertensive, anti-inflammatory, and neuroprotective activities that warrant exploration. A systematic computational analysis of macapyrrolin C against a panel of targets implicated in these areas, followed by in vitro validation, represents a clear and logical path forward for drug discovery professionals.
References
- 1. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0039455) [hmdb.ca]
- 6. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 7. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting ADMET properties of medications with machine learning - American Chemical Society [acs.digitellinc.com]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-model for ADMET Property Prediction Analysis | NIST [nist.gov]
- 15. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Macaridine Research: From Structural Elucidation to Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a novel benzylated derivative of 1,2-dihydro-N-hydroxypyridine from the Peruvian plant Lepidium meyenii (Maca), macaridine has been a subject of phytochemical interest.[1][2] However, recent advancements in analytical techniques have led to a pivotal revision of its structure, now correctly identified as macapyrrolin C, a pyrrole (B145914) alkaloid.[3][4] This critical update has profound implications for the interpretation of historical data and directs future research toward understanding the true biological significance of this compound. This technical guide provides a comprehensive literature review of this compound (now understood as macapyrrolin C), summarizing its structural journey, synthesis, and what is currently known about its biological activities and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental methodologies where available.
The Structural Revision of this compound to Macapyrrolin C
The compound initially named this compound was first isolated from the tubers of Lepidium meyenii.[1] Its structure was originally proposed as 3-benzyl-1,2-dihydro-N-hydroxypyridine-4-carbaldehyde.[5] This structure was elucidated based on 1D and 2D NMR spectroscopic analyses, including 1H-1H COSY, 1H-13C HMQC, 1H-13C HMBC, and 1H-1H NOESY experiments, as well as 1H-15N NMR HMBC correlations.[6]
However, in 2021, a significant revision to this structure was published.[3][4] Through a multidisciplinary approach that included conventional NMR and HRMS-based structure elucidation, alongside quantum mechanical calculation of NMR chemical shifts, the structure of the compound known as this compound was revised to be macapyrrolin C.[3][4] This pyrrole alkaloid structure is fundamentally different from the initially proposed dihydropyridine. This revision underscores the importance of utilizing advanced analytical methods for the unambiguous structural determination of natural products.
Table 1: Chemical and Physical Properties of the Originally Proposed this compound Structure
| Property | Value | Source |
| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | [7] |
| Molecular Formula | C13H13NO2 | [7] |
| Molecular Weight | 215.25 g/mol | [7] |
| InChIKey | PHSAQLJHWJOCBJ-UHFFFAOYSA-N | [7] |
| SMILES | C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | [7] |
Synthesis and Quantification
While detailed synthetic pathways for the originally proposed this compound structure are not extensively reported, the focus has shifted to the synthesis of macapyrrolin C. A low-cost, simple, and scalable synthetic scheme for macapyrrolins A, C, and G has been reported, which will be crucial for future biological studies by providing a reliable source of the pure compound.[4]
A validated UPLC-TQD-MS/MS method has been developed for the quality control of alkaloid content in Maca-containing food and dietary supplements, including the quantification of macapyrrolin C.[8] This method is essential for standardizing Maca extracts and ensuring the consistency of future research.
Table 2: Quantification of Macapyrrolin C in Maca Raw Powders
| Sample | Macapyrrolin C Content (ppm, mg/kg) | Source |
| Maca Raw Powder (CP-4) | 50 - 75 | [8] |
| Maca Raw Powder (CP-5) | 50 - 75 | [8] |
| Maca Raw Powder (CP-8) | 50 - 75 | [8] |
Biological Activities and Therapeutic Potential
Research into the specific biological activities of macapyrrolin C is still in its early stages. Much of the existing literature on the bioactivity of Maca attributes its effects to other classes of compounds, such as macamides and glucosinolates.[9][10] However, some preliminary findings and the activities of related compounds provide a basis for future investigation.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory activity of multiple fractions and components of a maca ethanolic extract found that macapyrrolin A, a structurally related compound, exhibited significant inhibition of superoxide (B77818) anion and elastase in human neutrophils.[10] This suggests that macapyrrolins, as a class, may possess anti-inflammatory properties. Further studies are needed to specifically assess the anti-inflammatory potential of macapyrrolin C.
Neuroprotection
While direct evidence for the neuroprotective effects of macapyrrolin C is lacking, other compounds from Maca, particularly macamides, have demonstrated neuroprotective properties.[9] Given the structural similarity of macapyrrolins to other bioactive alkaloids, investigating the neuroprotective potential of macapyrrolin C is a promising area for future research.
Experimental Protocols
Structural Elucidation of this compound (Original and Revised)
The original structure of this compound was determined using a combination of 1D and 2D NMR techniques (COSY, HMQC, HMBC, NOESY) and 1H-15N HMBC correlations.[6] The structural revision to macapyrrolin C was achieved through a more advanced, multidisciplinary approach that included:
-
Conventional NMR and HRMS-based structure elucidation: High-resolution mass spectrometry and advanced NMR techniques provided more precise data on the molecular formula and connectivity.
-
Quantum mechanical calculation of NMR chemical shifts: Density functional theory (DFT) calculations were used to predict the NMR chemical shifts for the proposed structures, which were then compared with the experimental data to confirm the correct structure.[3][4]
Quantification of Macapyrrolin C in Maca Samples (UPLC-TQD-MS/MS)
A validated UPLC-TQD-MS/MS method was developed for the quantification of macapyrrolin C and other alkaloids in Maca.[8] The key steps in this protocol are:
-
Sample Preparation: Sonication-assisted extraction of Maca powder with a suitable solvent.
-
Chromatographic Separation: Separation of the alkaloids using a UPLC system with a C18 column.
-
Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Signaling Pathways: A Hypothesized Perspective
Direct research into the signaling pathways modulated by macapyrrolin C has not yet been reported. However, based on the known biological activities of Maca extracts and other constituent compounds, we can hypothesize potential pathways that may be influenced by macapyrrolin C. For instance, the anti-inflammatory effects of other Maca compounds are known to involve the modulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10] It is plausible that macapyrrolin C could also interact with these inflammatory signaling cascades.
Furthermore, polysaccharides from Maca have been shown to mitigate liver toxicity through the activation of NRF-2/GPX and AhR/STAT3 signaling pathways.[11] Whether macapyrrolin C contributes to this effect remains to be investigated.
Caption: A hypothesized signaling pathway for Macapyrrolin C.
Experimental Workflow for Future Research
To elucidate the biological activities and mechanisms of action of macapyrrolin C, a structured experimental workflow is proposed.
Caption: A proposed workflow for future Macapyrrolin C research.
Conclusion and Future Directions
The structural revision of this compound to macapyrrolin C represents a significant milestone in the study of Maca's chemical constituents. This finding clarifies previous ambiguities and provides a solid foundation for future research. While the current body of literature lacks specific quantitative data on the biological activities and signaling pathways of macapyrrolin C, the preliminary evidence from related compounds and Maca extracts suggests that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and neuroprotective effects.
Future research should focus on the following:
-
Large-scale synthesis of pure macapyrrolin C: To enable comprehensive biological testing.
-
In-depth in vitro and in vivo studies: To determine the specific biological activities, efficacy, and safety of macapyrrolin C.
-
Elucidation of the mechanism of action: To identify the molecular targets and signaling pathways modulated by macapyrrolin C.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.
References
- 1. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C13H13NO2 | CID 636583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lepidium meyenii (Maca) polysaccharides mitigate liver toxicity of aflatoxin B1 through activation of NRF-2/GPX and AhR/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Identity of Macaridine: A Technical Guide to its Physicochemical Properties and Structural Revision
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macaridine, a compound historically cited as a characteristic alkaloid of the medicinal plant Lepidium meyenii (Maca), has recently undergone a significant structural re-evaluation. This technical guide provides an in-depth analysis of the physicochemical properties associated with both the originally proposed structure of this compound and its revised identity, now confirmed as macapyrrolin C. This document consolidates the available spectroscopic data, outlines general experimental protocols for the isolation of related alkaloids, and presents the current understanding of its chemical nature. The central focus is the critical structural revision, supported by spectroscopic evidence, which has profound implications for future research and development involving Maca-derived compounds.
Introduction
Lepidium meyenii, commonly known as Maca, is a Peruvian plant renowned for its traditional use in enhancing fertility and energy.[1][2] Its complex phytochemical profile includes a variety of secondary metabolites believed to be responsible for its biological activities.[3] Among these, this compound has been frequently mentioned as a unique constituent.[4] However, a pivotal 2021 study has demonstrated that the initially reported structure of this compound was incorrect.[3][5] Through rigorous spectroscopic and computational analysis, the compound previously identified as this compound was unequivocally shown to be macapyrrolin C.[3][5] This guide will address both molecular entities to provide a comprehensive and accurate scientific resource.
The Structural Revision of this compound
The diagram below illustrates the structural change from the initially proposed "this compound" to the correctly identified macapyrrolin C.
Physical and Chemical Properties
Due to the recent structural revision, experimentally determined physical data for macapyrrolin C is scarce. This section provides available data for both the historical and revised structures.
General Properties
| Property | Originally Proposed "this compound" | Macapyrrolin C (Revised Structure) |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol [7] | 215.25 g/mol |
| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde[7] | 5-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carbaldehyde |
| Appearance | Not reported | Brownish oil[4] |
Spectroscopic Data
The most definitive chemical data for macapyrrolin C comes from NMR and HRMS analyses.
Table 2: NMR Spectroscopic Data for Macapyrrolin C [4]
| Position | ¹H NMR (CDCl₃, 400 MHz) δH [ppm] (J [Hz]) | ¹³C NMR (CDCl₃, 100 MHz) δC [ppm] |
| -CHO | 9.53 (s) | 180.1 |
| 2 | - | 133.0 |
| 3 | 6.96 (d, 3.9) | 124.7 |
| 4 | 6.31 (d, 3.9) | 111.1 |
| 5 | - | 142.4 |
| 1' | 5.75 (s) | 48.8 |
| 2' | - | 138.1 |
| 3', 7' | 6.99 (overlapped) | 126.4 |
| 4', 6' | 7.28 (overlapped) | 129.0 |
| 5' | 7.25 (m) | 127.7 |
| 7 | 4.56 | 56.9 |
High-Resolution Mass Spectrometry (HRMS):
-
Macapyrrolin C: Positive HRESIMS m/z 216.1016 [M + H]⁺ (calculated for C₁₃H₁₄NO₂, 216.1025).[4]
Experimental Protocols
Specific isolation protocols for macapyrrolin C are not yet widely established. However, a general workflow for the extraction and isolation of alkaloids from Lepidium meyenii can be adapted.
General Workflow for Alkaloid Isolation from Lepidium meyenii
The following diagram outlines a typical experimental workflow for the extraction and isolation of alkaloids from Maca.
Methodology Details:
-
Extraction: Dried and powdered Lepidium meyenii hypocotyls are extracted with a suitable solvent such as methanol.[8] Accelerated Solvent Extraction (ASE) can also be employed for more efficient extraction.[7]
-
Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.
-
Chromatography: The fractions are then subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to further purify the compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC.[7]
-
Structure Elucidation: The pure compounds are then analyzed using spectroscopic methods like NMR and HRMS to determine their structures.[5][9]
Biological Activity and Signaling Pathways
The biological activity specifically attributed to macapyrrolin C is still an emerging area of research. Much of the existing literature on the bioactivity of Maca pertains to the whole extract or other classes of compounds like macamides and glucosinolates, which have been associated with effects on reproductive health, antioxidant activity, and neuroprotection.[10][11]
Pyrrole (B145914) alkaloids, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The revised structure of macapyrrolin C, a pyrrole alkaloid, suggests that its biological activities may align with this class of compounds. Further investigation is required to elucidate the specific mechanisms of action and signaling pathways associated with macapyrrolin C.
The diagram below illustrates the general relationship between Maca's chemical constituents and its reported biological effects.
Conclusion
The identity of "this compound" has been a subject of ambiguity in the scientific literature. The definitive structural revision to macapyrrolin C represents a significant advancement in the understanding of the phytochemistry of Lepidium meyenii. This technical guide provides a consolidated resource on the known physicochemical properties, emphasizing the spectroscopic data that led to this re-evaluation. While quantitative data on many physical properties remain to be determined, and the specific biological activities of macapyrrolin C are yet to be fully explored, this document serves as a foundational reference for researchers. Future studies should focus on the targeted isolation and biological evaluation of macapyrrolin C to unlock its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharaohacademy.com [pharaohacademy.com]
The Evolving Pharmacology of Maca Alkaloids: A Technical Guide for Researchers
An In-depth Examination of Bioactive Nitrogenous Compounds in Lepidium meyenii
Introduction
Lepidium meyenii (Maca) is a Peruvian plant with a long history of traditional use for enhancing fertility and vitality.[1] Modern scientific inquiry has identified a diverse array of bioactive compounds, including a significant class of nitrogen-containing molecules—alkaloids—that are thought to contribute to its pharmacological effects.[1] This technical guide provides an in-depth review of the early-stage research on the pharmacology of Maca alkaloids, with a special focus on the historical context and recent re-evaluation of "Macaridine." The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.
The Case of this compound: A Structural Revision
Historically, this compound was listed as a unique alkaloid constituent of Maca.[2] However, recent and rigorous spectroscopic analysis, including NMR and high-resolution mass spectrometry, has led to a significant structural revision. The compound previously identified as this compound is now understood to be macapyrrolin C , a pyrrole (B145914) alkaloid.[3][4] This reclassification is a critical consideration for researchers in the field, as it redirects the focus of pharmacological inquiry. To date, there is a notable absence of dedicated pharmacological studies on either the originally proposed structure of this compound or the revised structure of macapyrrolin C.
Pharmacologically Active Alkaloids in Maca
While specific research on macapyrrolin C is pending, other alkaloid classes within Maca have been the subject of preliminary pharmacological investigation. These primarily include the macamides and imidazole (B134444) alkaloids (lepidilines) .
Macamides: Neuroprotection and Antioxidant Activity
Macamides are a unique class of N-benzylamides with long-chain fatty acids that are considered hallmark compounds of Maca.[5][6] Early-stage research has highlighted their potential neuroprotective and antioxidant properties.
One of the key mechanisms of action identified for macamides is the activation of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway.[5][[“]] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Additionally, in models of corticosterone-induced neurotoxicity, macamides have been shown to potentially inhibit mitochondrial apoptosis and activate the Akt and CREB phosphorylation pathways, both of which are crucial for neuronal survival and plasticity.[8]
Imidazole Alkaloids (Lepidilines): Cytotoxic Potential
The imidazole alkaloids, specifically lepidilines A, B, C, and D, have been isolated from Maca and investigated for their cytotoxic effects against various cancer cell lines.[9][10] These studies provide preliminary evidence of the potential anti-cancer applications of these compounds.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early-stage pharmacological studies on Maca alkaloids.
| Compound Class | Compound | Bioactivity | Assay System | Value | Reference |
| Macamides | N-benzyl-9Z,12Z-octadecadienamide | Nrf2 Activation | U2OS Cells | EC50: 7.3 µM | [5] |
| N-benzyl-9Z,12Z,15Z-octadecatrienamide | Nrf2 Activation | U2OS Cells | EC50: 16.5 µM | [5] | |
| Imidazole Alkaloids | Lepidiline B | Cytotoxicity | HL-60 Leukemia Cells | IC50: 3.8 µM | [9] |
| Lepidiline D | Cytotoxicity | HL-60 Leukemia Cells | IC50: 1.1 µM | [9] | |
| Lepidiline A | Cytotoxicity | HL-60 Leukemia Cells | IC50: ~30 µM | [9] | |
| Lepidiline C | Cytotoxicity | HL-60 Leukemia Cells | IC50: ~30 µM | [9] | |
| Lepidiline C | Cytotoxicity | MCF-7 Breast Cancer Cells | IC50: 75 µM | [9] |
| Sample Type | Alkaloid Class | Quantification Method | Total Alkaloid Content (mg/kg) | Reference |
| Maca Raw Powder | Total Alkaloids | UPLC-TQD-MS/MS | 418 - 554 | [11] |
| Imidazole Alkaloids | UPLC-TQD-MS/MS | 323 - 470 | [11] | |
| Purple Maca (Yunnan) | Total Alkaloids | Acidic Dye Colorimetry | 4407.8 | [12] |
| White Maca (Yunnan) | Total Alkaloids | Acidic Dye Colorimetry | 2919.3 | [12] |
| Yellow Maca (Yunnan) | Total Alkaloids | Acidic Dye Colorimetry | 2224.1 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of pharmacological research. Below are summaries of key experimental protocols used in the study of Maca alkaloids.
Isolation and Quantification of Maca Alkaloids
-
Objective: To extract, identify, and quantify the alkaloid content in Maca raw material and supplements.
-
Methodology:
-
Extraction: Ultrasonic extraction of dried Maca powder with methanol.[13]
-
Analysis: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Detector Mass Spectrometer (UPLC-TQD-MS/MS).[11]
-
Quantification: Comparison with synthesized primary standards for macapyrrolin C and isolated and purified standards for lepidilines.[11]
-
Synthesis of Macapyrrolin C and Lepidiline A
-
Objective: To chemically synthesize reference standards for accurate quantification and pharmacological testing.
-
Synthesis of Macapyrrolin C: A modified procedure from Adhikary et al. is used. (Specific details of the multi-step synthesis are beyond the scope of this summary but can be found in the cited literature).[11]
-
Synthesis of Lepidiline A:
-
Dissolve 4,5-dimethyl-imidazol-3-ium-chloride in acetonitrile.
-
Add benzyl (B1604629) chloride and diisopropylethylamine.
-
Heat the mixture at 85°C for 16 hours.
-
Purify the crude product using reverse-phase preparative chromatography.[9]
-
In Vitro Cytotoxicity Assay for Lepidilines
-
Objective: To determine the concentration at which lepidilines inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Lines: HL-60 (human leukemia) and MCF-7 (human breast cancer) cell lines are commonly used.[9][14]
-
Treatment: Cells are incubated with varying concentrations of the test compounds (e.g., Lepidilines A-D).
-
Assay: Cell viability is assessed after a set incubation period (e.g., 48 hours) using a standard method like the MTT assay.
-
Analysis: IC50 values are calculated from the dose-response curves.[14]
-
Nrf2 Activation Assay for Macamides
-
Objective: To measure the ability of macamides to activate the Nrf2 signaling pathway.
-
Methodology:
-
Cell Line: A reporter cell line, such as U2OS cells engineered with an Nrf2-responsive element driving a reporter gene (e.g., luciferase), is used.[5]
-
Treatment: Cells are treated with synthesized macamides at various concentrations.
-
Measurement: The activity of the reporter gene is measured (e.g., luminescence for a luciferase reporter).
-
Analysis: The half-maximal effective concentration (EC50) is calculated to determine the potency of Nrf2 activation.[5]
-
Visualizing Molecular Pathways and Workflows
Signaling Pathways of Macamides
The following diagrams illustrate the proposed signaling pathways for the neuroprotective and antioxidant effects of macamides based on early-stage research.
References
- 1. A review of the study of active components and their pharmacology value in Lepidium meyenii (Maca) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H13NO2 | CID 636583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Systematic Investigation of Lepidiline A and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Alkaloids in Maca (Lepidium meyenii) Cultivated in Yunnan | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Macaridine (Macapyrrolin C) from Lepidium meyenii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru. It is recognized for its nutritional and potential medicinal properties, which are attributed to its diverse phytochemical composition. Among these compounds are various alkaloids, including a class of pyrrole (B145914) alkaloids. Historically, a compound named macaridine was identified; however, its structure was revised in 2021 and is now correctly known as macapyrrolin C[1][2]. These application notes provide a detailed protocol for the extraction and purification of macapyrrolin C from dried Maca root powder.
The protocols outlined below are based on established methodologies for the extraction of alkaloids from plant materials, with specific parameters adapted from studies on Lepidium meyenii alkaloids[1][3]. It is important to note that while analytical methods for macapyrrolin C have been developed, a standardized, large-scale preparative protocol is not extensively documented. Therefore, the following protocols represent a comprehensive synthesis of available scientific literature.
Quantitative Data Summary
The concentration of macapyrrolin C and other alkaloids in Maca can vary depending on the phenotype (color), geographic origin, and processing methods. Analytical studies have quantified the alkaloid content in Maca raw powder, highlighting that pyrrole alkaloids, including macapyrrolin C, are generally present in lower concentrations compared to other alkaloid classes like imidazole (B134444) alkaloids[1][4].
| Compound Class | Concentration Range in Maca Raw Powder (mg/kg) | Reference |
| Total Alkaloids | 418 - 554 | [1] |
| Imidazole Alkaloids | 323 - 470 | [1] |
| Pyrrole Alkaloids | Lower than Imidazole and β-carboline alkaloids | [1][4] |
| Macamides | 0.0016% - 0.0123% of dried plant material |
Experimental Protocols
This section details the recommended protocols for the extraction and purification of macapyrrolin C from dried Maca root powder. The overall workflow is depicted in the diagram below.
Figure 1: General workflow for the extraction and purification of macapyrrolin C.
Materials and Equipment
-
Plant Material: Dried and finely powdered Lepidium meyenii roots.
-
Solvents:
-
Methanol (ACS grade or higher)
-
Chloroform (ACS grade or higher)
-
Distilled water
-
Ethyl acetate (B1210297) (for chromatography)
-
n-Hexane (for chromatography)
-
-
Reagents:
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography (70-230 mesh)
-
TLC plates (silica gel 60 F254)
-
-
Equipment:
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical balance
-
Heating mantle or water bath
-
Protocol 1: Methanolic Extraction
This protocol is adapted from general alkaloid extraction procedures and studies on Maca composition[3][5].
-
Sample Preparation: Weigh 100 g of finely powdered dried Maca root and place it in a large beaker or flask.
-
Maceration: Add 1 L of 80% methanol to the Maca powder (1:10 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction: Add another 500 mL of 80% methanol to the pellet, resuspend, and repeat the ultrasonication and centrifugation steps.
-
Combine Supernatants: Combine the supernatants from both extractions.
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.
Protocol 2: Purification by Liquid-Liquid Extraction and Column Chromatography
This purification protocol is designed to isolate the lipophilic pyrrole alkaloids, including macapyrrolin C.
-
Liquid-Liquid Extraction (LLE):
-
Dissolve the crude methanolic extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 200 mL of chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Repeat the extraction of the aqueous layer twice more with 100 mL of chloroform each time.
-
Combine the chloroform fractions.
-
-
Drying and Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude pyrrole alkaloid-rich extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude pyrrole alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of approximately 20 mL each.
-
-
Fraction Analysis and Pooling:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest (macapyrrolin C) based on the TLC profiles.
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions to obtain purified macapyrrolin C.
-
Analytical Characterization
The identity and purity of the extracted macapyrrolin C should be confirmed using modern analytical techniques.
UPLC-MS/MS Analysis
A validated UPLC-TQD-MS/MS method can be used for the quantification and confirmation of macapyrrolin C[1].
-
Column: Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Detection: Tandem mass spectrometry in positive ion mode.
NMR Spectroscopy
Structural confirmation of the isolated macapyrrolin C should be performed using ¹H and ¹³C NMR spectroscopy and compared with published data[1].
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the experimental design for macapyrrolin C extraction and analysis.
Figure 2: Logical flow of the experimental design.
References
- 1. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of Lepidium meyenii (Maca) and Its Effects on Redox Status and on Reproductive Biology in Stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note and Protocol for the Quantification of Macaridine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macaridine is a characteristic alkaloid found in Maca (Lepidium meyenii), a plant renowned for its nutritional and medicinal properties.[1][2] Accurate quantification of this compound is crucial for the quality control of Maca-based products and for research into its pharmacological activities. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an acidified aqueous solution. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.
I. Experimental Protocols
A. Sample Preparation
A robust sample preparation protocol is essential to extract this compound efficiently and minimize interference from the sample matrix.
1. Materials and Reagents
-
Maca powder (or sample containing this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm)
2. Extraction Procedure
-
Weigh accurately approximately 100 mg of the dried Maca powder into a centrifuge tube.[3]
-
Add 10 mL of 75% methanol (v/v) to the tube.[3]
-
Sonicate the mixture for 30 minutes to facilitate extraction.[3]
-
Centrifuge the sample at 9000 rpm for 5 minutes to pellet the solid material.[3]
-
Carefully transfer the supernatant to a clean collection tube.[3]
-
Repeat the extraction process on the pellet two more times with fresh solvent.
-
Combine all the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]
B. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC instrument setup and chromatographic conditions for this compound quantification.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| HPLC System | Agilent 1260 or equivalent with UV/DAD detector | Agilent 1260 Infinity Series with DAD and Q-TOF mass spectrometer or equivalent[2] |
| Column | ODS C18, 4.6 x 250 mm, 5 µm[4] | Zorbax Eclipse Plus C-18, 4.6 x 100 mm, 3.5 µm[2] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) with 0.2% Formic Acid[4] | A: 0.1% (v/v) Formic Acid in WaterB: 0.1% (v/v) Formic Acid in Acetonitrile[2] |
| Elution Mode | Isocratic | Gradient: 0-5 min, 1% B;5-20 min, 1-30% B;20-30 min, 30-50% B;30-40 min, 50-70% B;40-60 min, 70-95% B;60-75 min, 95% B;75-80 min, 95-100% B[2] |
| Flow Rate | 1.0 mL/min[4] | 0.3 mL/min[2] |
| Column Temperature | 25 °C[4] | 30 °C[2] |
| Detection Wavelength | 210 nm[1][4] | 220 nm and 280 nm[2] |
| Injection Volume | 10 µL[4] | 5 µL[2] |
C. Standard Preparation and Calibration
-
Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the corresponding peak area. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[5]
D. Quantification of this compound in Samples
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
II. Data Presentation
Table 1: HPLC Method Validation Parameters for Macamide Quantification
The following table summarizes typical validation parameters for HPLC methods used for the quantification of macamides, which would be analogous for a validated this compound-specific method.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.9998 | [5] |
| Precision (RSD%) | < 4% | [5] |
| Repeatability (RSD%) | < 3% | [5] |
| Accuracy (Recovery %) | ~100% | [5] |
| Limit of Detection (LOD) | < 0.1 µg/mL | [5] |
| Limit of Quantification (LOQ) | < 0.3 µg/mL | [5] |
III. Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key components of the HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Analysis of Lepidium meyenii (Maca) and Its Effects on Redox Status and on Reproductive Biology in Stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105866314A - Detection method for analyzing content of macamides in Maca by virtue of HPLC - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
Application Note: LC-MS/MS Analysis of Maca Alkaloids, Including Macamides and Macapyrrolin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lepidium meyenii (Maca) is a Peruvian plant recognized for its nutritional and potential medicinal properties. Its hypocotyls contain a variety of bioactive secondary metabolites, including unique alkaloids that are often used as markers for quality assessment.[1] Among these are the macamides, a class of N-benzylalkamides, and other nitrogen-containing compounds such as imidazole (B134444), β-carboline, and pyrrole (B145914) alkaloids.[2] Notably, the compound previously identified as "macaridine" has been structurally revised and is now correctly known as macapyrrolin C, a pyrrole alkaloid.[3][4]
This application note provides a detailed protocol for the simultaneous quantification of major Maca alkaloids, including macapyrrolin C and various macamides, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While the analysis of these parent compounds in Maca and its supplements is well-established, it is important to note that comprehensive studies on their in vivo and in vitro metabolism, and the subsequent identification of their metabolites, are not extensively available in current scientific literature. The methods described herein are crucial for the quality control and standardization of Maca-based products.
Quantitative Data Summary
The concentration of alkaloids in Maca can vary depending on the ecotype, processing methods, and whether it is raw powder or a finished product. The following table summarizes the quantitative data for various alkaloids found in Maca raw powder.
| Alkaloid Class | Compound | Concentration Range in Maca Raw Powder (mg/kg or ppm) | Reference |
| Imidazole Alkaloids | Lepidiline A | 323 - 470 (total imidazole alkaloids) | [3] |
| Lepidiline B | |||
| β-Carboline Alkaloids | 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | Lower than imidazole alkaloids | [3] |
| Pyrrole Alkaloids | Macapyrrolin C | Lower than imidazole alkaloids | [3] |
| Total Alkaloids | 418 - 554 | [3] | |
| Macamides | N-benzylhexadecanamide | 0.0016% - 0.0123% (of dried plant material) | |
| and others |
Experimental Protocols
This section details the methodology for the extraction and UPLC-MS/MS analysis of Maca alkaloids.
1. Sample Preparation: Extraction of Alkaloids from Maca Powder
This protocol is optimized for the extraction of a broad range of alkaloids from dried Maca powder for UPLC-MS/MS analysis.[4]
-
Materials:
-
Dried Maca powder
-
75% Methanol (B129727) (v/v)
-
Internal standards (e.g., Ethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate (ETCA), 1-benzyl-3-methylimidazolium (B1249132) (BMI), 1,2-dimethylimidazolium (DMI))
-
Centrifuge tubes (15 mL)
-
Ultrasonic bath
-
Centrifuge
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Weigh approximately 100 mg of dried Maca powder into a 15 mL centrifuge tube.
-
Add internal standards to the desired final concentration (e.g., 50 ng/mL for ETCA, 5 ng/mL for BMI, and 5 ng/mL for DMI).
-
Add 10 mL of 75% methanol (v/v) to the tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 9000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a round-bottom flask.
-
Repeat the extraction process (steps 3-6) two more times with fresh solvent.
-
Combine the three extracts in the round-bottom flask.
-
Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
2. UPLC-MS/MS Analysis
The following parameters are a representative method for the chromatographic separation and mass spectrometric detection of Maca alkaloids.[3]
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (TQD-MS/MS)
-
Electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 10 mM aqueous ammonium (B1175870) phosphate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Sample Temperature: 4°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0 2 6 16 8.5 80 11.5 95 14 95 | 15 | 2 |
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and internal standard must be optimized. A quantifier (most intense transition) and a qualifier (second most intense transition) should be selected for each compound.
-
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Maca alkaloids.
Caption: Major classes of alkaloids identified in Lepidium meyenii (Maca).
The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of key alkaloid markers in Lepidium meyenii, including macapyrrolin C and various macamides. This protocol is highly suitable for the quality control of raw materials and finished dietary supplements, ensuring their identity and consistency. While this methodology effectively addresses the analysis of parent compounds, further research is warranted to elucidate the metabolic fate of these unique alkaloids. Future studies should focus on in vitro and in vivo models to identify and quantify the metabolites of macapyrrolin C and macamides, which will provide a more comprehensive understanding of their bioavailability, mechanism of action, and overall pharmacological profile.
References
- 1. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and In vitro Evaluation of Macaridine (structurally revised to Macapyrrolin C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macaridine is a unique alkaloid first identified in Maca (Lepidium meyenii), a plant renowned for its traditional use in enhancing fertility and vitality.[1] Recent analytical studies, however, have led to a structural revision of this compound to macapyrrolin C.[1] This document provides a detailed guide for the synthesis of this revised structure and outlines protocols for its in vitro evaluation, targeting key biological activities associated with Maca extracts, such as neuroprotective, anti-inflammatory, and reproductive health effects.
Proposed Synthesis of Macapyrrolin C
The synthesis of macapyrrolin C, a pyrrole (B145914) alkaloid, can be approached through a multi-step sequence. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available starting materials. The proposed forward synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Macapyrrolin C.
Experimental Protocol: Proposed Synthesis
Step 1: Activation of Phenylacetic Acid Derivative
-
Dissolve the chosen substituted phenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Add a coupling agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours until the conversion to the acid chloride is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride (Intermediate 1).
Step 2: Coupling with Pyrrole Precursor
-
Dissolve the pyrrole precursor (Starting Material B) in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Slowly add a solution of the crude acid chloride (Intermediate 1) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product (Intermediate 2).
Step 3: Cyclization to Form the Pyrrole Ring
-
The crude coupled product (Intermediate 2) is subjected to cyclization conditions. This may involve a dehydrating agent or a catalyst depending on the specific precursor used.
-
The reaction is typically heated under reflux in a suitable solvent (e.g., toluene (B28343) or xylene).
-
Monitor the formation of the cyclized product (Intermediate 3) by TLC or LC-MS.
-
After completion, cool the reaction mixture and purify the product by column chromatography.
Step 4: Final Modification to Yield Macapyrrolin C
-
The cyclized intermediate (Intermediate 3) may require further functional group manipulations to yield the final structure of Macapyrrolin C. This could involve reduction, oxidation, or protection/deprotection steps as determined by the specific synthetic strategy.
-
The final product (Macapyrrolin C) should be purified by recrystallization or high-performance liquid chromatography (HPLC).
-
Characterize the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Data Presentation: Synthesis of Macapyrrolin C
| Parameter | Expected/Target Value | Actual Experimental Value |
| Overall Yield (%) | > 20% | |
| Purity (by HPLC, %) | > 98% | |
| ¹H NMR | Conforms to structure | |
| ¹³C NMR | Conforms to structure | |
| High-Resolution MS | Calculated m/z | Observed m/z |
| Appearance | Crystalline solid |
In Vitro Study Protocols
The synthesized Macapyrrolin C can be evaluated for its biological activities using a variety of in vitro assays. The following protocols are provided as a starting point for investigating its neuroprotective, anti-inflammatory, and reproductive health-related effects.
Neuroprotective Activity Assays
a. Neuronal Cell Viability Assay against Oxidative Stress
This assay assesses the ability of Macapyrrolin C to protect neuronal cells from oxidative stress-induced cell death.
Experimental Workflow
Caption: Workflow for the neuroprotective activity assay.
Protocol:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media and conditions.
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Macapyrrolin C for 1-2 hours.
-
Induction of Toxicity: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubation: Incubate the plates for 24 to 48 hours.
-
Viability Assessment: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's protocol.
Data Presentation: Neuroprotective Effect of Macapyrrolin C
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | |
| Toxin Control | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Anti-inflammatory Activity Assays
a. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay determines the ability of Macapyrrolin C to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Plating: Seed the cells in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of Macapyrrolin C for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
Signaling Pathway
Caption: Simplified LPS-induced nitric oxide signaling pathway.
Data Presentation: Inhibition of NO Production by Macapyrrolin C
| Concentration (µM) | NO Production (µM, Mean ± SD) | % Inhibition |
| Vehicle Control | ||
| LPS Control | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
In Vitro Fertility-Related Assays
a. Sperm Motility and Viability Assay
This assay evaluates the direct effect of Macapyrrolin C on sperm function.
Protocol:
-
Sperm Preparation: Obtain fresh semen samples and prepare a suspension of motile sperm using a swim-up or density gradient method.
-
Treatment: Incubate the sperm suspension with various concentrations of Macapyrrolin C in a suitable buffer at 37 °C.
-
Motility Assessment: At different time points (e.g., 0, 1, 2, and 4 hours), assess sperm motility using a computer-assisted sperm analysis (CASA) system or by manual counting under a microscope.
-
Viability Assessment: Determine sperm viability using a dye exclusion method (e.g., eosin-nigrosin stain) or a fluorescent viability stain (e.g., SYBR-14/propidium iodide).
Data Presentation: Effect of Macapyrrolin C on Sperm Parameters
| Concentration (µM) | Progressive Motility (%, Mean ± SD) | Viability (%, Mean ± SD) |
| Control | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Conclusion
This document provides a comprehensive framework for the synthesis and in vitro evaluation of Macapyrrolin C, the structurally revised form of this compound. The proposed synthetic route offers a logical pathway for obtaining the pure compound for research purposes. The detailed in vitro protocols will enable researchers to investigate its potential neuroprotective, anti-inflammatory, and fertility-enhancing properties. The structured tables and diagrams are designed to facilitate clear data presentation and interpretation, supporting further research and development in this area.
References
Application Notes and Protocols for Cell-Based Assays with Macaridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macaridine is an alkaloid compound found in Maca (Lepidium meyenii), a plant native to the Peruvian Andes.[1] While Maca extracts have been studied for various biological activities, including effects on reproductive health, neuroprotection, and anti-inflammatory responses, specific research on the cellular effects and mechanisms of action of isolated this compound is limited.[2][3] Notably, recent studies have led to a structural revision of the compound previously identified as this compound, which is now referred to as macapyrrolin C.[4]
These application notes provide a general framework for conducting cell-based assays to investigate the potential biological activities of this compound. Given the absence of established specific protocols for this compound, the following sections detail adaptable methodologies for assessing common cellular responses such as cytotoxicity and anti-inflammatory effects. The signaling pathway and experimental workflows presented are based on the known activities of general Maca extracts and related compounds like macamides, offering a starting point for the scientific exploration of this compound.[2][[“]]
Data Presentation
Due to the limited availability of published data specifically for this compound, a quantitative data table for this compound cannot be provided at this time. Researchers are encouraged to use the protocols below to generate such data. For context, studies on other Maca constituents, such as certain macamides, have reported IC50 values in the micromolar range for various biological activities.[6]
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known anti-inflammatory effects of Maca extracts, which often involve the NF-κB pathway.
Caption: Hypothetical NF-κB signaling pathway potentially modulated by this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and determine its cytotoxic concentration.
a. Experimental Workflow
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
b. Detailed Methodology
-
Cell Culture: Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
a. Experimental Workflow
Caption: Workflow for the anti-inflammatory nitric oxide production assay.
b. Detailed Methodology
-
Cell Culture and Seeding: Culture and seed RAW 264.7 macrophage cells as described in the MTT assay protocol.
-
Compound Preparation: Prepare dilutions of this compound in cell culture medium. Ensure the final concentrations are not cytotoxic, based on the results from the MTT assay.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells with this compound only, and cells with LPS only.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-only control to determine the inhibitory effect of this compound.
Disclaimer: These protocols are intended as a general guide. Optimization of cell densities, incubation times, and reagent concentrations may be necessary for specific experimental conditions and cell lines. It is crucial to conduct preliminary experiments to determine the optimal parameters for your research.
References
- 1. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Macaridine (Macapyrrolin C) as a Potential Biomarker
Introduction
Historically known as macaridine, the compound now correctly identified as macapyrrolin C is a pyrrole (B145914) alkaloid found in Maca (Lepidium meyenii), a plant renowned for its medicinal properties.[1][2] Recent advancements in analytical chemistry have allowed for the precise identification and quantification of various Maca alkaloids, opening avenues for exploring their physiological roles and potential as biomarkers. This document provides an overview of macapyrrolin C, its potential as a biomarker, and detailed protocols for its quantification. While direct evidence for macapyrrolin C as a clinical biomarker is still emerging, the established bioactivities of Maca extracts suggest that its unique alkaloids could serve as indicators of exposure or therapeutic response.
Structural Revision of this compound
It is critical for researchers to note that the structure previously attributed to "this compound" has been revised. Through extensive spectroscopic and computational analysis, the compound has been correctly identified as macapyrrolin C .[1][2] This distinction is crucial for accurate literature review and future research endeavors.
Potential as a Biomarker
The diverse pharmacological effects of Maca, including neuroprotective, antioxidant, and immunomodulatory activities, are attributed to its complex phytochemical profile, which includes macamides, glucosinolates, and alkaloids.[3][4] While specific signaling pathways for macapyrrolin C are not yet fully elucidated, Maca extracts have been shown to modulate key cellular pathways implicated in health and disease. This suggests that macapyrrolin C, as a unique constituent of Maca, could serve as a potential biomarker for:
-
Exposure: Quantifying macapyrrolin C in biological fluids could confirm the consumption and bioavailability of Maca-containing products.
-
Pharmacodynamic Response: Correlating the concentration of macapyrrolin C with physiological or cellular responses could help establish a dose-response relationship for Maca supplementation.
-
Therapeutic Monitoring: In clinical studies investigating the efficacy of Maca for specific conditions, macapyrrolin C levels could be monitored to assess treatment adherence and explore its correlation with clinical outcomes.
Data Presentation: Quantitative Analysis of Maca Alkaloids
The following table summarizes the quantitative data from a validated UPLC-TQD-MS/MS method for the analysis of alkaloids in Maca raw powder. This data provides a reference for the expected concentration ranges of macapyrrolin C and other key alkaloids.
| Alkaloid | Average Concentration (mg/kg) in Maca Raw Powder |
| Lepidiline A | 150 - 200 |
| Lepidiline B | 50 - 75 |
| Macapyrrolin C | 20 - 30 |
| Lepidiline D | 10 - 20 |
| Lepidiline E | 5 - 10 |
| Total Alkaloid Content | 418 - 554 |
Data adapted from a study on the quality control of Maca-containing supplements.[5]
Signaling Pathways Associated with Maca's Bioactivity
While the specific targets of macapyrrolin C are under investigation, the broader bioactivity of Maca has been linked to several key signaling pathways. Understanding these pathways provides a basis for hypothesizing the mechanisms through which macapyrrolin C may exert its effects.
Caption: Overview of signaling pathways modulated by Maca's bioactive compounds.
Experimental Protocols
The following protocols are based on a validated UPLC-TQD-MS/MS method for the quantification of macapyrrolin C and other Maca alkaloids.[5][6] These can be adapted for the analysis of macapyrrolin C in biological matrices, though further validation for each matrix is required.
Sample Preparation: Solid-Phase Extraction (SPE) of Alkaloids
This protocol is designed for the extraction and purification of alkaloids from a sample matrix.
Caption: Workflow for Solid-Phase Extraction of Maca alkaloids.
Methodology:
-
Sample Preparation:
-
For biological fluids (e.g., plasma, urine), centrifuge to remove particulate matter.
-
For tissues, homogenize in an appropriate buffer.
-
Spike samples with an internal standard (if available) to correct for extraction losses.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge sequentially with methanol (B129727) and water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
-
Follow with a methanol wash to remove non-polar interferences.
-
-
Elution:
-
Elute the alkaloids from the cartridge using a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-TQD-MS/MS Analysis of Macapyrrolin C
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Quadrupole Mass Spectrometer (TQD-MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes is recommended to separate the alkaloids.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for macapyrrolin C and other alkaloids of interest. The exact m/z values should be determined by direct infusion of standards.
Data Analysis:
-
Generate a calibration curve using certified standards of macapyrrolin C.
-
Quantify the concentration of macapyrrolin C in the samples by interpolating their peak areas against the calibration curve.
-
Normalize the results using the recovery of the internal standard.
Conclusion and Future Directions
The structural elucidation of macapyrrolin C and the development of a validated analytical method provide the necessary tools to investigate its potential as a biomarker. Future research should focus on:
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of macapyrrolin C in preclinical models and humans.
-
Correlation Studies: To investigate the relationship between macapyrrolin C concentrations in biological fluids and specific physiological or clinical endpoints in individuals consuming Maca.
-
Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by macapyrrolin C.
By pursuing these research avenues, the scientific community can validate the potential of macapyrrolin C as a reliable biomarker for assessing exposure and the therapeutic effects of Maca.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application of Macamides in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macamides, a class of N-benzylamides of long-chain fatty acids, are unique bioactive compounds found in the plant Lepidium meyenii (Maca). Emerging research has highlighted their significant potential in the field of neurobiology, demonstrating neuroprotective, anti-inflammatory, and neurotransmitter-modulating properties. These compounds are being investigated for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2] This document provides detailed application notes and experimental protocols for the use of macamides in neurobiological research. It is important to note that the term "Macaridine" is likely a misspelling, as the relevant scientific literature consistently refers to these compounds as "macamides." One study has revised the structure of a compound previously named 'this compound' to 'macapyrrolin C'.
Mechanisms of Action
Macamides exert their neurobiological effects through multiple mechanisms of action, primarily involving the modulation of the endocannabinoid system and activation of key neuroprotective signaling pathways.
-
Endocannabinoid System Modulation: Macamides are structurally similar to the endogenous cannabinoid anandamide.[3][4] They have been shown to interact with the endocannabinoid system in two main ways:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, macamides increase the synaptic levels of anandamide, thereby enhancing endocannabinoid signaling. This can lead to neuroprotective and analgesic effects.[3][5][6][7][8]
-
Cannabinoid Receptor (CB1) Binding: Some studies suggest that macamides can directly bind to the CB1 receptor, one of the main receptors of the endocannabinoid system, which is highly expressed in the central nervous system and plays a crucial role in regulating mood, memory, and pain.[1][3]
-
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Macamides have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[1][9]
-
Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a major cellular defense mechanism against oxidative stress. Macamides can activate this pathway, leading to the production of antioxidant enzymes that protect neurons from oxidative damage.[10][11]
Data Presentation
Table 1: In Vitro FAAH Inhibitory Activity of Macamides
| Macamide | IC50 (µM) | Inhibition Type | Reference |
| N-benzyl-9Z,12Z-octadecadienamide | ~10-17 | Not irreversible | |
| N-benzyl-9Z,12Z,15Z-octadecatrienamide | ~10-17 | Not irreversible | |
| N-(3-methoxybenzyl)-linoleamide | Not specified | Time-dependent, likely irreversible or slowly reversible | [6] |
| N-benzylstearamide | >100 (13% inhibition at 100 µM) | Time-dependent, likely irreversible | [5][7] |
| N-benzyloleamide | ~10-17 | Time-dependent, likely irreversible | [5][7] |
Table 2: Nrf2 Activation by Synthetic Macamides in U2OS Cells
| Macamide | EC50 (µM) | Reference |
| Macamide 1 | 7.3 | [12] |
| Macamide 2 | 10.5 | [12] |
| Macamide 3 | 16.5 | [12] |
Table 3: Effects of Macamide M18:2 on Synaptic Plasticity-Related Proteins in a Scopolamine-Induced Mouse Model of Alzheimer's Disease
| Protein | Treatment Group | Change in Expression | Reference |
| Synaptophysin | Scopolamine (B1681570) + M18:2 | Increased | [13][14] |
| Synapsin I | Scopolamine + M18:2 | Increased | [13] |
| Postsynaptic density protein 95 (PSD-95) | Scopolamine + M18:2 | Increased | [13] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Corticosterone-Induced Neurotoxicity in PC12 Cells
This protocol is designed to assess the neuroprotective effects of macamides against corticosterone-induced cell death in the rat pheochromocytoma (PC12) cell line, a common model for neuronal cell death and neuroprotective studies.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin
-
Macamide of interest (e.g., N-benzyl-(9Z,12Z)-octadecadienamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Macamide Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the macamide of interest (e.g., 1, 5, 10 µM) and incubate for 2 hours. A vehicle control (DMSO) should be included.
-
Corticosterone-Induced Injury: Following pre-treatment, add corticosterone to the wells to a final concentration of 400 µM to induce neurotoxicity.[15][16] Incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation with corticosterone, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is used to screen for and characterize inhibitors of FAAH.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[17]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Macamide of interest
-
Known FAAH inhibitor (positive control, e.g., JZL 195)[17]
-
DMSO (vehicle control)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme in FAAH Assay Buffer to the desired concentration.
-
Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).[17]
-
Prepare serial dilutions of the macamide of interest and the positive control in DMSO.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 170 µL of FAAH Assay Buffer.
-
Add 10 µL of the diluted FAAH enzyme.
-
Add 10 µL of the macamide solution (or positive control/vehicle).
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.[17]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.[17]
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of the macamide and determine the IC50 value.
Protocol 3: Cannabinoid Receptor 1 (CB1) Radioligand Competition Binding Assay
This assay determines the binding affinity of a macamide to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [³H]CP-55,940)
-
Macamide of interest
-
Non-specific binding control (e.g., 10 µM WIN-55,212-2)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[2]
-
96-well plates
-
Cell harvester with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the macamide of interest in the assay buffer.
-
Dilute the radioligand in the assay buffer to a final concentration near its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of macamide dilution + 50 µL of radioligand + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[2]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the macamide concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: In Vivo Model of Scopolamine-Induced Cognitive Impairment in Mice
This protocol outlines an in vivo model to assess the effects of macamides on learning and memory deficits induced by the muscarinic receptor antagonist scopolamine.
Materials:
-
Male C57BL/6 mice[5]
-
Macamide of interest
-
Scopolamine
-
Vehicle (e.g., saline or a suitable solvent for the macamide)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer the macamide of interest (e.g., 5 or 25 mg/kg, orally) or vehicle to the mice for a specified period (e.g., 7-21 days).
-
On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the test to induce cognitive impairment.[5] The macamide or vehicle is typically administered 60 minutes before the test.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Y-Maze: Evaluate short-term spatial working memory by measuring the spontaneous alternation behavior of the mice in a Y-shaped maze.
-
-
Data Analysis: Analyze the behavioral data to determine if macamide treatment ameliorates the cognitive deficits induced by scopolamine.
Mandatory Visualizations
Caption: Macamide signaling pathways in neuroprotection.
Caption: Experimental workflow for assessing macamide neuroprotection.
Caption: Workflow for the FAAH inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 5. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of macamide from maca (Lepidium meyenii Walp.) on corticosterone-induced hippocampal impairments through its anti-inflammatory, neurotrophic, and synaptic protection properties - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Neuroprotection of macamide in a mouse model of Alzheimer's disease involves Nrf2 signaling pathway and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Enzymatic Inhibition by Maca Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the enzymatic inhibition properties of specific compounds found in Lepidium meyenii (Maca). Historically, the alkaloid macaridine has been cited as a unique constituent of Maca. However, recent structural analyses have revised the identity of the compound previously known as this compound to macapyrrolin C . It is crucial to note that while macapyrrolin C is a known component, the current body of scientific literature on the enzymatic inhibition activity of Maca constituents focuses almost exclusively on a different class of compounds: the macamides .
Macamides are a series of long-chain fatty acid N-benzylamides that are structurally analogous to the endocannabinoid anandamide (B1667382). Extensive research has identified these compounds as the primary drivers of Maca's interaction with key enzymatic targets. Therefore, these notes will focus on the well-documented enzymatic inhibition by macamides, which represents the available scientific evidence for enzyme modulation by Maca-derived alkaloids.
The primary enzymatic targets identified for macamides are:
-
Fatty Acid Amide Hydrolase (FAAH) : A serine hydrolase that is the principal catabolic enzyme for the endocannabinoid anandamide.
-
Soluble Epoxide Hydrolase (sEH) : An enzyme that degrades anti-inflammatory and analgesic lipid mediators.
Inhibition of these enzymes by macamides presents a promising avenue for therapeutic development in areas such as pain, inflammation, and neuroprotection.
Data Presentation: Quantitative Inhibition of Key Enzymes by Macamides
The inhibitory potency of various macamides against human Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) has been quantified through in vitro assays. The following tables summarize the key data for easy comparison.
Table 1: Inhibitory Potency (IC₅₀) of Macamides against Human Fatty Acid Amide Hydrolase (FAAH)
| Macamide Compound | Fatty Acid Moiety | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-benzyl-linoleamide | Linoleic Acid (18:2) | 7.2 | [1] |
| N-benzyl-oleamide | Oleic Acid (18:1) | 7.9 | [1] |
| N-benzyl-linolenamide | Linolenic Acid (18:3) | 8.5 | [1] |
| N-benzyl-stearamide | Stearic Acid (18:0) | 43.7 |[1] |
Note: The presence of unsaturation in the fatty acid portion of the macamide appears to enhance FAAH inhibitory activity.[1]
Table 2: Inhibitory Potency (IC₅₀) of Macamides against Soluble Epoxide Hydrolase (sEH)
| Macamide Compound | Target Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-benzyl-linoleamide | Human sEH | 155 | |
| N-benzyl-linoleamide | Rat sEH | 41 | |
| N-benzyl-linoleamide | Mouse sEH | 44 |
| Various Synthesized Macamides | Human, Rat, Mouse sEH | 20 - 300 |[2][3] |
Note: Macamides demonstrate significantly higher potency against sEH compared to FAAH, with IC₅₀ values in the nanomolar range suggesting a strong potential for therapeutic relevance.[2][3]
Signaling Pathways and Experimental Workflows
Fatty Acid Amide Hydrolase (FAAH) Inhibition Pathway
Macamides act as competitive inhibitors of FAAH. By blocking the active site of FAAH, they prevent the breakdown of the endocannabinoid anandamide (AEA). The resulting increase in AEA levels leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which can modulate neurotransmission and produce analgesic and anxiolytic effects.
Soluble Epoxide Hydrolase (sEH) Inhibition Pathway
Macamides also inhibit sEH. This enzyme is responsible for hydrolyzing epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, macamides increase the bioavailability of EETs, thereby enhancing their protective effects.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for determining the IC₅₀ of a macamide against FAAH or sEH involves a fluorometric assay. The enzyme hydrolyzes a specific non-fluorescent substrate to produce a highly fluorescent product. The rate of fluorescence generation is measured in the presence and absence of the inhibitor.
Experimental Protocols
The following are detailed protocols for conducting in vitro fluorometric assays to determine the inhibitory activity of test compounds like macamides against FAAH and sEH.
Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound for human FAAH.
Principle: This assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH. The enzymatic reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), which can be monitored using a fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
Materials:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Recombinant Human FAAH Enzyme: Stored at -80°C.
-
FAAH Fluorogenic Substrate: e.g., AAMCA, stock solution in DMSO.
-
Test Compound (Macamide): Stock solution in DMSO.
-
Positive Control Inhibitor: e.g., URB597.
-
96-well, black, flat-bottom microtiter plates.
-
Fluorescence microplate reader with temperature control.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%).
-
Dilute the FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Dilute the FAAH substrate in FAAH Assay Buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup (per well):
-
Inhibitor Wells: Add 80 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
100% Activity Control: Add 80 µL of FAAH Assay Buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of vehicle (DMSO diluted in buffer).
-
Background Control (No Enzyme): Add 90 µL of FAAH Assay Buffer and 10 µL of vehicle.
-
-
Pre-incubation:
-
Mix the plate gently on an orbital shaker.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted FAAH substrate to all wells, bringing the final volume to 110 µL.
-
Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound for human sEH.
Principle: This assay utilizes a substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide moiety by sEH leads to the release of the highly fluorescent product 6-methoxy-2-naphthaldehyde (B117158) (Ex: ~330 nm, Em: ~465 nm).
Materials:
-
sEH Assay Buffer: e.g., Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Recombinant Human sEH Enzyme: Stored at -80°C.
-
sEH Fluorogenic Substrate (PHOME): Stock solution in DMSO.
-
Test Compound (Macamide): Stock solution in DMSO.
-
Positive Control Inhibitor: e.g., N-Cyclohexyl-Nʹ-dodecylurea (NCND).
-
96-well, black, flat-bottom microtiter plates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents. Keep the enzyme on ice.
-
Prepare serial dilutions of the test compound and positive control in sEH Assay Buffer.
-
Dilute the sEH enzyme to its working concentration in ice-cold sEH Assay Buffer.
-
Dilute the PHOME substrate to its working concentration in sEH Assay Buffer.
-
-
Assay Setup (per well):
-
Inhibitor Wells: Add 130 µL of sEH enzyme solution and 10 µL of the test compound dilution.
-
100% Activity Control: Add 130 µL of sEH enzyme solution and 10 µL of vehicle.
-
Background Control (No Enzyme): Add 140 µL of sEH Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently.
-
Incubate the plate at room temperature (or 30°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted PHOME substrate to all wells (final volume: 150 µL).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure fluorescence kinetically for 15-30 minutes at room temperature or 30°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot for each well.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), Is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor That Alleviates Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dihydropyridine Receptors
A Framework for the Characterization of Novel Ligands
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the scientific literature did not yield evidence of direct interaction between the compound known as macaridine and dihydropyridine (B1217469) receptors (DHPRs). In fact, the chemical structure previously attributed to "this compound" has been revised.[1][2] The bioactive compounds found in Lepidium meyenii (Maca), such as macamides, are known to act through other pathways, including the endocannabinoid system.[[“]][4][5] Therefore, this document provides a general framework and detailed protocols for the characterization of novel compounds as potential ligands for dihydropyridine receptors, rather than a specific application note for this compound.
Introduction to Dihydropyridine Receptors
Dihydropyridine receptors (DHPRs) are L-type voltage-gated calcium channels that play a critical role in various physiological processes, most notably in excitation-contraction (E-C) coupling in muscle tissues.[6][7] In skeletal muscle, the DHPR acts as a voltage sensor that, upon depolarization, undergoes a conformational change to mechanically activate the ryanodine (B192298) receptor (RyR) on the sarcoplasmic reticulum, leading to calcium release and muscle contraction.[6] In cardiac and smooth muscle, the influx of calcium through the DHPR channel itself is the primary trigger for calcium-induced calcium release from the sarcoplasmic reticulum.[8][9] Given their central role in cellular signaling, DHPRs are a major target for cardiovascular drugs, such as those used to treat hypertension.[10][11] The ongoing search for new DHPR ligands with improved specificity and novel modulatory effects is a key area of pharmaceutical research.
This document outlines a series of standard experimental protocols for researchers to screen and characterize novel compounds for their potential interaction with and modulation of DHPRs.
Part 1: Initial Screening - Radioligand Binding Assays
Radioligand binding assays are a fundamental first step to determine if a novel compound physically interacts with the DHPR. These assays measure the ability of a test compound to compete with a known high-affinity radiolabeled dihydropyridine (e.g., [3H]PN200-110 or [3H]nitrendipine) for binding to the receptor.
Quantitative Data from Radioligand Binding Assays
The results of competitive binding assays are typically presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Preparation | Ki (nM) | Hill Slope |
| Nifedipine (Control) | [3H]PN200-110 | Rat brain membranes | 8.5 | ~1.0 |
| Novel Compound X | [3H]PN200-110 | Rat brain membranes | 15.2 | ~1.0 |
| Novel Compound Y | [3H]PN200-110 | Rat brain membranes | >10,000 | N/A |
This table presents hypothetical data for illustrative purposes.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from methodologies described for characterizing DHP binding sites.[12][13]
1. Membrane Preparation:
-
Harvest tissue rich in DHPRs (e.g., rabbit skeletal muscle t-tubules, rat brain cortex, or cultured cells overexpressing the receptor).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., 0.1-1.0 nM [3H]PN200-110).
-
A range of concentrations of the novel test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
For determining non-specific binding, use a high concentration of a known unlabeled DHP, such as 1 µM nifedipine, in a parallel set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Functional Characterization - Patch-Clamp Electrophysiology
After confirming binding, it is crucial to determine the functional effect of the compound on the DHPR's ion channel activity. Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through L-type calcium channels in response to changes in membrane voltage.
Quantitative Data from Electrophysiology
Electrophysiological studies can determine if a compound is an antagonist (blocker) or an agonist (activator) and can characterize its effects on channel gating properties.
| Compound | Effect | IC50 / EC50 (µM) | Effect on Activation | Effect on Inactivation |
| Nifedipine (Control) | Antagonist | 0.5 | No significant shift | Shifts to more negative potentials |
| Novel Compound X | Antagonist | 1.2 | No significant shift | Shifts to more negative potentials |
| Bay K 8644 (Control) | Agonist | 0.1 | Shifts to more negative potentials | Slows inactivation |
| Novel Compound Z | Agonist | 0.8 | Shifts to more negative potentials | No significant change |
This table presents hypothetical data for illustrative purposes.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on standard methods for recording L-type calcium channel currents.[14][15][16][17][18]
1. Cell Preparation:
-
Use a cell line that endogenously expresses L-type calcium channels (e.g., cardiomyocytes, smooth muscle cells) or a cell line engineered to overexpress the channel (e.g., HEK293 cells).
-
Plate the cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium and TEA are used to block potassium channels).
3. Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed, resting state.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to potentials ranging from -40 mV to +60 mV in 10 mV increments) to elicit inward currents.
-
Record the resulting currents using a patch-clamp amplifier and digitize the data.
-
To generate a dose-response curve, apply the novel compound at increasing concentrations via the perfusion system, recording the current at a fixed depolarizing step (e.g., to +10 mV) for each concentration.
-
To study effects on channel kinetics, analyze the voltage-dependence of activation and steady-state inactivation before and after drug application.
5. Data Analysis:
-
Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.
-
Plot the normalized current inhibition or potentiation against the log concentration of the compound and fit the data to determine the IC50 or EC50.
-
Analyze the time course of current activation and inactivation by fitting the current traces to exponential functions.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions to assess any shifts in channel gating.[17]
Part 3: Cellular Functional Assays - Intracellular Calcium Imaging
To understand the downstream cellular consequences of DHPR modulation, intracellular calcium imaging is employed. This technique uses fluorescent indicators to measure changes in cytosolic calcium concentration ([Ca²⁺]i) in response to cell stimulation, with or without a test compound.
Quantitative Data from Calcium Imaging
Calcium imaging data can reveal how a compound's effect on DHPRs translates into changes in the overall cellular calcium signal.
| Condition | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i after Depolarization (nM) | Percent Change from Control |
| Control | 100 | 850 | N/A |
| + Novel Compound X (Antagonist) | 100 | 320 | -62% |
| + Novel Compound Z (Agonist) | 110 | 1250 | +47% |
This table presents hypothetical data for illustrative purposes.
Protocol: Fura-2 AM Ratiometric Calcium Imaging
This protocol describes a common method for measuring intracellular calcium using the ratiometric dye Fura-2.[19][20][21][22][23]
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a Fura-2 AM loading solution. Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash them with the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The exact time and temperature should be optimized for the specific cell type.
-
After loading, wash the cells twice with the buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells for an additional 15-30 minutes.
2. Imaging:
-
Mount the coverslip or dish onto the stage of an inverted fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, and an emission filter centered around 510 nm.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Identify a field of view with healthy, dye-loaded cells.
3. Experimental Procedure:
-
Begin recording a baseline by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
Stimulate the cells to induce calcium influx. This can be done by applying a depolarizing stimulus (e.g., perfusing with a high potassium solution) or by adding a specific agonist.
-
To test a novel compound, perfuse the cells with a solution containing the compound either before or during the stimulation, depending on the experimental design.
-
Continue recording the fluorescence ratio throughout the experiment.
4. Data Analysis and Calibration:
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F340/F380).
-
The ratio values can be converted to absolute intracellular calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_380_min / F_380_max), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured ratio, Rmin is the ratio in zero Ca²⁺, Rmax is the ratio in saturating Ca²⁺, and (F_380_min / F_380_max) is the ratio of fluorescence intensities at 380 nm for zero and saturating Ca²⁺. Calibration is typically performed at the end of each experiment using ionomycin (B1663694) in calcium-free (with EGTA) and calcium-saturating solutions.
Visualizations of Pathways and Workflows
Signaling Pathway: DHPR in Excitation-Contraction Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyridine receptors actively control gating of ryanodine receptors in resting mouse skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of Calcium Permeation in Dihydropyridine Receptor Function: Insights into Channel Gating and Excitation–Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.teikyo.jp [pure.teikyo.jp]
- 12. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of 1,4-dihydropyridine and beta-adrenergic receptor sites in coronary artery smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Properties of the Cardiac L-Type Ca2+ Channel and Its Role in Myocyte Electrophysiology: A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A model of the L-type Ca2+ channel in rat ventricular myocytes: ion selectivity and inactivation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 21. brainvta.tech [brainvta.tech]
- 22. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 23. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Preclinical Animal Studies of Macaridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macaridine is a characteristic alkaloid found in Lepidium meyenii (Maca), a plant renowned for its traditional uses in enhancing fertility and vitality.[1][2] As a unique secondary metabolite, this compound, alongside other compounds like macamides and glucosinolates, is thought to contribute to the diverse biological activities of Maca extracts.[1][2][3][4] Preclinical research has highlighted the potential of Maca for its antioxidant, neuroprotective, anti-inflammatory, and fertility-enhancing properties.[3][4][5] However, studies focusing specifically on isolated this compound are limited. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models, encompassing toxicology, pharmacokinetics, and efficacy studies to elucidate its therapeutic potential and safety profile.
General Considerations for Animal Studies
Preclinical animal studies are a critical step in drug development, providing essential data on a compound's safety and efficacy before human trials.[6][7] All animal experiments should be conducted in compliance with Good Laboratory Practice (GLP) standards and adhere to ethical guidelines, such as the 3Rs principle (Replacement, Reduction, and Refinement).[6] The choice of animal model is crucial and should be based on physiological and metabolic similarities to humans for the specific research question.[6] Rodents, such as mice and rats, are commonly used for initial toxicity and efficacy screening, while non-rodent species may be required for more complex studies.[6]
Toxicology Studies
The primary objective of toxicology studies is to determine the potential adverse effects of this compound.[7]
2.1. Acute Toxicity Study
-
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of a single dose of this compound.
-
Protocol:
-
Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).
-
Groups: A control group (vehicle only) and at least three dose groups of this compound (e.g., low, medium, high). Dose selection can be informed by available data on Maca extracts.
-
Administration: Single oral gavage or intraperitoneal injection.
-
Observation Period: 14 days.
-
Parameters to Monitor: Clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), morbidity, and mortality.
-
Endpoint: At day 14, perform gross necropsy and histopathological examination of major organs.
-
Data Presentation:
-
| Dose Group | Route of Administration | Number of Animals (M/F) | Mortality (%) | Clinical Observations | Necropsy Findings |
| Control (Vehicle) | Oral | 10/10 | |||
| Low Dose | Oral | 10/10 | |||
| Medium Dose | Oral | 10/10 | |||
| High Dose | Oral | 10/10 |
2.2. Repeated Dose Toxicity Study (Subchronic)
-
Objective: To evaluate the toxicological effects of repeated administration of this compound over a 28-day or 90-day period.
-
Protocol:
-
Animal Model: Wistar rats (male and female, 6-8 weeks old).
-
Groups: Control group and three dose levels of this compound.
-
Administration: Daily oral gavage for 28 or 90 days.
-
Parameters to Monitor: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, and urinalysis at the end of the study.
-
Endpoint: Gross necropsy, organ weights, and comprehensive histopathology of all major organs and tissues.
-
Data Presentation:
-
| Parameter | Control | Low Dose | Medium Dose | High Dose |
| Body Weight Change (g) | ||||
| Hematology | ||||
| Red Blood Cells (x10^12/L) | ||||
| White Blood Cells (x10^9/L) | ||||
| Platelets (x10^9/L) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidney | ||||
| Spleen |
Pharmacokinetic (ADME) Studies
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound.[7]
-
Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.
-
Protocol:
-
Animal Model: C57BL/6 mice.
-
Groups: Two groups for intravenous (IV) and oral (PO) administration.
-
Administration: A single dose of this compound via IV and PO routes.
-
Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: this compound concentrations in plasma will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Presentation:
-
| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Efficacy Studies
Based on the reported activities of Maca, efficacy studies for this compound could focus on reproductive health, neuroprotection, and physical performance.[1][8][9][10][11]
4.1. Assessment of Aphrodisiac and Fertility-Enhancing Effects
-
Objective: To evaluate the effects of this compound on sexual behavior and sperm parameters.
-
Protocol:
-
Animal Model: Male Swiss mice.
-
Groups: Control, this compound-treated groups, and a positive control (e.g., sildenafil (B151) citrate).
-
Administration: Daily oral administration for 28 days.
-
Behavioral Tests: Mating behavior tests to assess parameters like mounting frequency and intromission frequency.
-
Spermatogenesis Analysis: At the end of the study, epididymal sperm count, motility, and morphology will be assessed.
-
Data Presentation:
-
| Group | Mounting Frequency | Intromission Frequency | Sperm Count (x10^6/mL) | Sperm Motility (%) |
| Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
4.2. Neuroprotective Effects in a Model of Neurodegeneration
-
Objective: To investigate the potential neuroprotective effects of this compound.
-
Protocol:
-
Animal Model: A suitable model of neurodegeneration, such as a mouse model of Parkinson's disease induced by MPTP.
-
Groups: Sham, disease model, and this compound-treated disease model groups.
-
Administration: Pre-treatment with this compound prior to and during neurotoxin administration.
-
Behavioral Tests: Motor function tests like the rotarod and open-field test.
-
Neurochemical and Histological Analysis: Measurement of dopamine (B1211576) levels in the striatum and histological analysis of dopaminergic neurons in the substantia nigra.
-
Data Presentation:
-
| Group | Rotarod Performance (latency to fall, s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra Neuronal Count |
| Sham | |||
| Disease Model | |||
| This compound-Treated |
4.3. Anti-Fatigue and Physical Performance Enhancement
-
Objective: To assess the effect of this compound on physical endurance.
-
Protocol:
-
Animal Model: Kunming mice.
-
Groups: Control and this compound-treated groups.
-
Administration: Daily oral administration for 14 or 28 days.
-
Performance Tests: Forced swimming test (to measure immobility time) and rotarod test (to measure motor coordination and endurance).[9][10][11]
-
Biochemical Analysis: Measurement of blood lactic acid and glycogen (B147801) levels in liver and muscle.
-
Data Presentation:
-
| Group | Forced Swimming Time (s) | Rotarod Latency (s) | Blood Lactic Acid (mmol/L) | Liver Glycogen (mg/g) |
| Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Mechanistic Studies & Signaling Pathways
Based on existing research on Maca, this compound may exert its effects through various signaling pathways.[5][[“]] Further studies should aim to elucidate these mechanisms.
Proposed Signaling Pathway for this compound's Neuroprotective Effects:
Caption: Proposed PI3K/AKT signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for Preclinical Evaluation:
Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Maca (Lepidium meyenii Walp.) on Physical Performance in Animals and Humans: A Systematic Review and Meta-Analysis [mdpi.com]
- 10. Effects of Maca (Lepidium meyenii Walp.) on Physical Performance in Animals and Humans: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
Troubleshooting & Optimization
Macaridine Extraction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Macaridine and other key bioactive compounds from Maca (Lepidium meyenii).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are other key bioactive compounds in Maca?
This compound is a benzylated derivative of 1,2-dihydro-N-hydroxypyridine found in the tubers of Lepidium meyenii.[1] It is one of several alkaloids present in Maca.[2] Other important bioactive compounds that are often extracted include macamides (a class of N-benzylalkamides) and macaenes (polyunsaturated fatty acids).[3][4] It is worth noting that recent research has suggested a structural revision of what was traditionally identified as this compound to a compound named macapyrrolin C.[5]
Q2: What are the common methods for extracting these compounds from Maca?
Several methods are employed for the extraction of alkaloids and other bioactive compounds from Maca. The most common include:
-
Hydroalcoholic Extraction: This method uses a mixture of ethanol (B145695) and water to extract a broad spectrum of compounds.[3][6]
-
Supercritical CO2 Extraction: This technique is valued for its ability to extract compounds with high purity and without the use of harsh organic solvents.[7][8][9]
-
Solvent Extraction: Various organic solvents such as hexane (B92381), methanol, and chloroform (B151607) can be used to selectively extract different compounds.[10][11]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency.[11]
-
Enzyme-Assisted Extraction: Enzymes like cellulase (B1617823) and pectinase (B1165727) can be used to break down the plant cell walls and improve the release of bioactive compounds.[12]
Q3: What factors influence the yield of this compound and other macamides?
The extraction yield is influenced by several factors, including:
-
Raw Material Quality: The maturity and origin of the Maca roots, as well as post-harvest processing like the drying method, can significantly impact the concentration of bioactive compounds.[6][13][14]
-
Solvent Selection: The choice of solvent and its concentration are critical. For instance, water is effective for extracting polysaccharides, while ethanol is better for alkaloids.[3] A combination is often used for a full-spectrum extract.[3]
-
Extraction Parameters: Temperature, pressure (in supercritical CO2 extraction), extraction time, and the ratio of solvent to solid material all play a crucial role in the extraction efficiency.[11][15]
-
Particle Size: Finely milled Maca powder allows for better penetration of the solvent, leading to a higher yield.[3]
Troubleshooting Guide
Problem 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for the target compounds. Ethanol is generally effective for alkaloids like this compound and macamides.[3] Consider using a hydroalcoholic mixture (e.g., 70% ethanol) to enhance polarity and improve extraction.[7] For non-polar compounds like macaenes, petroleum ether or n-hexane may be more effective.[11] |
| Suboptimal Temperature | The extraction temperature might be too low for efficient extraction or too high, causing degradation of thermolabile compounds. For hydroalcoholic extraction, a temperature range of 40°C to 60°C is often recommended.[6] For water extraction, temperatures between 70-85°C have been used.[16] It is important to optimize the temperature for your specific method. |
| Insufficient Extraction Time | The duration of the extraction may not be long enough to allow for complete diffusion of the target compounds into the solvent. For reflux extraction, multiple extractions of 40-60 minutes each are suggested.[16] For ultrasound-assisted extraction, an optimal time of around 30 minutes has been reported.[11] |
| Incorrect Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. A common starting point is a 10:1 (mL/g) ratio.[11] This can be optimized by testing ratios from 5:1 to 25:1.[11] |
| Poor Raw Material Quality | The concentration of bioactive compounds can vary based on the Maca ecotype and post-harvest processing. Air-drying has been shown to increase macamide content compared to freeze-drying.[13][14] Ensure you are using high-quality, properly processed Maca. |
Problem 2: Poor Purity of the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Undesired Compounds | The chosen solvent may be too broad in its action, leading to the extraction of impurities. Consider a multi-step extraction process. For example, an initial extraction with a non-polar solvent like hexane can remove lipids before extracting the desired alkaloids with a more polar solvent.[10] |
| Inadequate Filtration | Solid plant material may be contaminating the final extract. Use fine mesh filters or centrifuge separators to effectively remove solid residues.[6] |
| Lack of a Purification Step | The crude extract may require further purification. Techniques like precipitation with ethanol followed by recrystallization can be used to obtain higher purity compounds.[16] Macroporous adsorption resin chromatography is another method for purifying monomeric macamide compounds. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Parameters for Macamides and Macaenes
| Extraction Method | Solvent | Temperature | Time | Solvent:Solid Ratio | Key Findings |
| Hydroalcoholic Extraction | Ethanol/Water | 40-60°C | Not Specified | Not Specified | Effective for a full spectrum of alkaloids.[6] |
| Water Reflux Extraction | Water | 70-85°C | 3 x 40-60 min | 8-10:1 (w/w) | Part of a process to obtain high-purity macamides.[16] |
| Supercritical CO2 Extraction | Supercritical CO2 | Gradient: 35-80°C | 2 hours | Not Applicable | Gradient increase in temperature and pressure improves selectivity for macamides.[7] |
| Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 40°C | 30 min | 10:1 (mL/g) | Optimized conditions for the extraction of main macamides and macaenes.[11] |
| Enzyme-Assisted Extraction | Water | 45°C | 3 hours | 2:1 (v/w) | A mixture of cellulase and pectinase (1:1) improved extraction rate.[12] |
Experimental Protocols
Protocol 1: General Hydroalcoholic Extraction
-
Preparation: Start with finely milled, dried Maca root powder.[3]
-
Extraction:
-
Place the Maca powder in an extraction tank.
-
Add a hydroalcoholic solvent (a mixture of ethanol and water) at a specified ratio.
-
Heat the mixture to a controlled temperature between 40°C and 60°C.[6]
-
Continuously stir the mixture for a set duration to facilitate the extraction of the full alkaloid spectrum.[6]
-
-
Filtration: After extraction, filter the mixture using mesh filters and centrifuge separators to remove solid plant residues.[6]
-
Concentration: Concentrate the liquid extract through evaporation to remove excess solvent and increase the potency.[3]
-
Drying: Dry the concentrated extract, typically through spray drying or vacuum drying, to obtain a stable powder.[3]
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Macamides and Macaenes
-
Preparation: Use 5.0 g of dried Maca hypocotyls powder.
-
Extraction:
-
Post-Extraction:
-
Filter the extract to remove solid particles.
-
Evaporate the solvent to obtain the crude extract.
-
Visualizations
Caption: General workflow for the extraction of bioactive compounds from Maca.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 405914-36-5 | Benchchem [benchchem.com]
- 3. medikonda.com [medikonda.com]
- 4. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 5. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mechotech.in [mechotech.in]
- 7. KR100814133B1 - How to prepare maca extract containing high macaamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical Carbon Dioxide Extraction of Maca Extract. [greenskybio.com]
- 10. eplant.njau.edu.cn [eplant.njau.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Maca (Lepidium meyenii) Extraction for Natural Beverage Development using Enzyme Treatment -Journal of the Korean Society of Food Culture | Korea Science [koreascience.kr]
- 13. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 16. CN103319360A - Process for extracting macamides from maca - Google Patents [patents.google.com]
Technical Support Center: Overcoming Macaridine Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of "Macaridine" and other key Maca (Lepidium meyenii) alkaloids in solution.
Crucial Update: The Structural Revision of this compound to Macapyrrolin C
Recent scientific findings have led to a significant revision in the chemical understanding of a key Maca alkaloid. The compound previously identified and widely cited in literature as "this compound" has been structurally re-elucidated and is now correctly identified as Macapyrrolin C .[1][2] This is a critical consideration for all ongoing and future research. This guide will use the correct nomenclature, Macapyrrolin C, while acknowledging the historical use of "this compound" to ensure clarity for researchers referencing older studies.
Frequently Asked Questions (FAQs)
Q1: What is Macapyrrolin C and why is it important?
Macapyrrolin C is a pyrrole (B145914) alkaloid found in Maca (Lepidium meyenii).[1] Along with other classes of compounds like macamides and lepidilines, it is a subject of research for its potential biological activities. The total alkaloid content in Maca raw powder can range from 418 to 554 ppm, with Macapyrrolin C being a significant contributor.[3]
Q2: I'm seeing degradation of my "this compound" (Macapyrrolin C) standard in solution. What are the likely causes?
Based on the behavior of related pyrrole alkaloids, the instability of Macapyrrolin C in solution is likely influenced by several factors:
-
pH: Pyrrolizidine alkaloids, a related class, are known to be unstable in alkaline conditions. It is highly probable that Macapyrrolin C is also susceptible to degradation at high pH.
-
Solvent: The choice of solvent can impact stability. While detailed studies on Macapyrrolin C are limited, methanol (B129727) is a commonly used solvent for extraction and analysis.[4]
-
Light: Photolysis can be a degradation pathway for some alkaloids. Exposure to direct sunlight or UV light should be minimized.
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Oxidation: Exposure to air can lead to oxidative degradation over time.
Q3: What are the recommended storage conditions for Macapyrrolin C and other Maca alkaloid stock solutions?
To ensure the longevity and accuracy of your standards, adhere to the following best practices for storing alkaloid solutions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Container: Use high-quality, tightly sealed glass vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.[5][6]
Q4: Are other alkaloids in my Maca extract also prone to instability?
Yes, other classes of alkaloids in Maca, such as lepidilines (imidazole alkaloids), may also exhibit instability under certain conditions. However, studies have shown that lepidilines are relatively stable at elevated temperatures (up to 100°C) during extraction, suggesting good thermal stability.[7] Nonetheless, it is prudent to apply the same careful handling and storage practices to all alkaloid standards and extracts.
Troubleshooting Guide: Macapyrrolin C and Maca Alkaloid Instability
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of Macapyrrolin C peak area in HPLC/UPLC-MS analysis of prepared samples. | Alkaline pH of the solution. | Ensure the pH of your final sample solution is neutral or slightly acidic. If your mobile phase is alkaline, minimize the time the sample is in the autosampler. |
| Degradation in the autosampler. | Use a cooled autosampler (4-10°C). Prepare fresh dilutions from a stock solution just before the analytical run. | |
| Precipitation observed in stock solution upon storage. | Poor solubility in the chosen solvent. | Re-dissolve the precipitate by gentle warming and sonication. If the problem persists, consider preparing a fresh stock solution in a different solvent or a co-solvent system (e.g., DMSO, methanol/water). |
| Solvent evaporation from a loose cap. | Ensure vial caps are tightly sealed. Use high-quality vials with secure closures. | |
| Inconsistent quantitative results between experiments. | Degradation of stock solution over time. | Prepare fresh stock solutions regularly. A UPLC-TQD-MS/MS method validation study prepared standard mixture solutions daily.[3] For longer-term use, perform periodic checks of the stock solution concentration against a freshly prepared standard. |
| Incomplete dissolution of the standard. | Ensure the alkaloid standard is completely dissolved before making dilutions. Use of a vortex mixer and sonication can aid dissolution. | |
| Appearance of unknown peaks in the chromatogram over time. | Formation of degradation products. | Analyze a freshly prepared standard to confirm the identity of the degradation peaks. This can help in understanding the degradation pathway. Minimize exposure to light, high temperatures, and extreme pH to slow down degradation. |
Experimental Protocols
Protocol 1: Preparation of Macapyrrolin C Standard Stock Solution
This protocol is adapted from validated analytical methods for Maca alkaloids.[3]
Materials:
-
Macapyrrolin C standard (solid)
-
Methanol (HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh a precise amount of Macapyrrolin C standard (e.g., 1.0 mg) using an analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL).
-
Add a small amount of methanol to dissolve the standard. Use a vortex mixer and sonicator if necessary to ensure complete dissolution.
-
Once dissolved, fill the volumetric flask to the mark with methanol.
-
Mix the solution thoroughly by inverting the flask multiple times. This is your stock solution (e.g., 100 µg/mL).
-
Transfer aliquots of the stock solution into amber glass vials for storage.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Assessment of Short-Term Stability of Macapyrrolin C in Solution
This protocol helps determine the stability of your working solutions under your specific laboratory conditions.
Materials:
-
Macapyrrolin C working solution (prepared from stock)
-
HPLC or UPLC-MS system
-
Autosampler vials
Procedure:
-
Prepare a working solution of Macapyrrolin C at a known concentration (e.g., 1 µg/mL) in your desired solvent or mobile phase.
-
Transfer the solution into several autosampler vials.
-
Inject the solution immediately (T=0) to obtain an initial peak area.
-
Store the vials under different conditions you wish to test (e.g., room temperature on the benchtop, in a cooled autosampler at 4°C).
-
Inject the solutions at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Compare the peak area at each time point to the initial peak area to determine the percentage of degradation. A solution is often considered stable if the deviation is within ±15%. A study on various Maca constituents found them to be stable for at least 48 hours at room temperature.[8]
Quantitative Data Summary
The following table summarizes the content of major alkaloids found in different Maca raw powders, as determined by a validated UPLC-TQD-MS/MS method.[3] This data can serve as a reference for researchers analyzing Maca extracts.
| Alkaloid Class | Specific Alkaloid | Content Range in Maca Raw Powder (ppm, mg/kg) |
| Pyrrole Alkaloids | Macapyrrolin C | 50 - 75 |
| Macapyrrolin A | ~ 1 | |
| Imidazole Alkaloids | Lepidilines (total) | 323 - 470 |
| β-Carboline Alkaloids | Total β-carbolines | 20 - 30 |
Visualizations
Logical Workflow for Troubleshooting Alkaloid Instability
Caption: A flowchart for systematically troubleshooting common issues of alkaloid instability in solution.
Potential Signaling Pathways for Maca Alkaloids
While the specific signaling pathways for Macapyrrolin C are still under investigation, Maca extracts and their constituents are known to have neuroprotective and other biological effects.[9][10][11] This diagram illustrates a generalized view of potential cellular pathways that may be modulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 7. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical profiling analysis of Maca using UHPLC-ESI-Orbitrap MS coupled with UHPLC-ESI-QqQ MS and the neuroprotective study on its active ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting Macaridine synthesis side reactions
Technical Support Center: Macaridine Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction to form the core tetrahydro-β-carboline structure of the this compound precursor is showing low yield. What are the common causes?
A1: Low yields in the Pictet-Spengler reaction are a frequent issue. The primary causes can be broken down into several categories:
-
Substrate Reactivity : The reaction is sensitive to the electronic properties of the β-arylethylamine. Electron-donating groups on the aromatic ring generally increase reactivity and yield.[1][2]
-
Reaction Conditions :
-
pH Control : The reaction is typically acid-catalyzed.[1] However, excessively acidic conditions can protonate the amine nucleophile, rendering it unreactive. Maintaining a mildly acidic to neutral pH is often optimal.
-
Temperature : While some substrates react well at room temperature, less reactive starting materials may require heating. However, excessive heat can lead to decomposition and the formation of side products.
-
-
Aldehyde/Ketone Choice : The electrophilicity of the carbonyl component is crucial. Aldehydes are generally more reactive than ketones. Using a slight excess of the carbonyl compound can help drive the reaction to completion.[2]
-
Schiff Base Formation : The initial formation of a Schiff base is a critical, and often rate-limiting, step.[3] This is an equilibrium process that produces water; removal of water can help improve yields.
Q2: I am observing a significant amount of an N-acylated side product after the final acylation step. How can I minimize this?
A2: The formation of N-acylated side products suggests that the nitrogen atom in your this compound precursor is sufficiently nucleophilic to compete with the desired O-acylation. To address this, consider the following strategies:
-
Protecting Groups : If not already in use, employ a suitable protecting group for the secondary amine in the tetrahydro-β-carboline core before the acylation step. A Boc (tert-butyloxycarbonyl) group is a common choice that can be removed under acidic conditions after the acylation is complete.
-
Reaction Conditions :
-
Base Selection : Use a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the amine, thereby reducing its nucleophilicity.
-
Temperature : Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can increase the selectivity of the acylation reaction.
-
Q3: My final product is difficult to purify, and I suspect the presence of trace metal impurities from a cross-coupling step. How can I confirm and address this?
A3: Trace metal impurities, often from palladium or copper catalysts used in cross-coupling reactions, can be a significant issue in multi-step syntheses.[4][5][6][7]
-
Detection : The most reliable method for detecting trace metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Removal :
-
Specialized Scavengers : Use commercially available metal scavengers (e.g., silica- or polymer-bound thiols or amines) to selectively bind and remove metal impurities from your product solution.
-
Aqueous Washes : In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove metal ions.
-
Recrystallization : Careful recrystallization of the final product can often leave trace metal impurities behind in the mother liquor.
-
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination Step
Reductive amination is a key step in many complex amine syntheses. Low yields can often be traced back to the two core components of the reaction: imine formation and reduction.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Quantitative Data: Effect of Reducing Agent and pH
The choice of reducing agent and pH is critical for the success of a one-pot reductive amination.[8][9]
| Entry | Aldehyde (1 eq) | Amine (1.1 eq) | Reducing Agent (1.5 eq) | Solvent | pH | Yield of Desired Amine | Yield of Side-Product (Alcohol) |
| 1 | Benzaldehyde | Benzylamine | NaBH₄ | Methanol | 7 | 35% | 60% |
| 2 | Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 5 | 92% | <5% |
| 3 | Benzaldehyde | Benzylamine | NaBH₃CN | Methanol | 4-5 | 88% | <5% |
| 4 | Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 8 | 45% | <5% |
As shown in the table, stronger reducing agents like NaBH₄ can prematurely reduce the aldehyde (Entry 1).[8] Mildly acidic conditions are optimal for imine formation, while basic conditions can hinder the reaction (compare Entry 2 and Entry 4).
Guide 2: Formation of Over-Oxidized Side Product
In syntheses involving sensitive heterocyclic cores like the tetrahydro-β-carboline of this compound, over-oxidation to the aromatic β-carboline can be a common side reaction, especially during purification or under harsh reaction conditions.
References
- 1. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing HPLC Parameters for Macaridine Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Macaridine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the initial setup and methodology for this compound analysis.
Q1: What are the recommended starting HPLC parameters for this compound separation?
A successful separation of this compound can be achieved using a reversed-phase HPLC method. The following table summarizes typical starting parameters based on methods developed for related compounds found in Maca (Lepidium meyenii).[1][2] These parameters serve as a robust starting point for method development and optimization.
Table 1: Recommended Starting HPLC Parameters for this compound Separation
| Parameter | Recommendation |
| Stationary Phase | C18 Reversed-Phase Column (e.g., Zorbax XDB-C18, Acquity HSS T3)[1][2][3] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size or 100 mm x 2.1 mm, 1.8 µm for UHPLC[1][3] |
| Mobile Phase | A: Water with 0.005% to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)[1][2] |
| B: Acetonitrile with 0.005% to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)[1][2] | |
| Elution Mode | Gradient elution is often preferred for complex samples.[1][2] A typical gradient might be 55-95% B over 35 minutes.[1] |
| Flow Rate | 0.8 - 1.0 mL/min for standard HPLC columns.[1] |
| Column Temperature | 30 - 40 °C[1][2] |
| Detection Wavelength | 210 nm or 280 nm[1][4][5] |
| Injection Volume | 10 - 20 µL[1][5] |
Q2: Which type of HPLC column is best suited for this compound analysis?
For the separation of this compound and related macamides, a reversed-phase C18 column is the most commonly used and recommended stationary phase.[1][2][4] These columns provide excellent retention and separation for the relatively non-polar this compound molecule. Columns with a particle size of 5 µm are suitable for standard HPLC, while columns with sub-2 µm particles are ideal for UHPLC applications, offering higher resolution and faster analysis times.[1][3]
Q3: How do I prepare the mobile phase for this compound separation?
Proper mobile phase preparation is critical for reproducible results.[6]
-
Solvent Quality: Use HPLC-grade water and acetonitrile.
-
Acid Modifier: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05% - 0.1%) to both the aqueous (A) and organic (B) phases. This helps to improve peak shape by protonating any free silanol (B1196071) groups on the stationary phase and suppressing the ionization of the analyte.[7]
-
Degassing: Thoroughly degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and flow rate instability.[8] This can be done by sonication, vacuum filtration, or helium sparging.
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the column or system components.[8]
Q4: What is the optimal detection wavelength for this compound?
Based on the analysis of related compounds, this compound can be effectively detected at 210 nm and 280 nm.[1][9] A wavelength of 210 nm generally provides higher sensitivity for macamides.[4][5] It is recommended to run a UV-Vis scan of a this compound standard to determine the wavelength of maximum absorbance for optimal sensitivity.
Q5: Can you provide a standard experimental protocol for this compound analysis?
The following protocol is a representative method adapted from published literature for the analysis of Maca constituents and can be used as a starting point for this compound separation.[1]
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., Maca extract).
-
Extract the sample with a suitable solvent such as methanol (B129727) or 75% methanol in water.[10]
-
Use sonication for approximately 30 minutes to ensure complete extraction.[10]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Instrument: Agilent 1260 HPLC system or equivalent.[4]
-
Column: Zorbax XDB-C18 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.005% Trifluoroacetic Acid in Water.[1]
-
Mobile Phase B: 0.005% Trifluoroacetic Acid in Acetonitrile.[1]
-
Gradient Program:
-
0-35 min: 55-95% B
-
35-40 min: 95-100% B
-
40-45 min: Hold at 100% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: Diode Array Detector (DAD) at 210 nm and 280 nm.[1]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by creating a calibration curve using a series of standard solutions of known concentrations.
-
Caption: Experimental workflow for the HPLC analysis of this compound.
Part 2: Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides a systematic approach to identifying and resolving frequent problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. What are the possible causes and solutions?
A: Peak asymmetry can compromise the accuracy of quantification. The table below outlines common causes and their respective solutions.
Table 2: Troubleshooting Poor Peak Shape
| Potential Cause | Solution |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column.[11] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to suppress analyte ionization. Adding a small amount of acid (e.g., TFA) can help.[7] |
| Column Overload | Reduce the sample concentration or injection volume.[11][12] |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[13] |
| Column Void or Channeling | This can result from high pressure or dropping the column. Reverse flush the column at a low flow rate. If this fails, the column may need to be replaced.[14] |
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. Why is this happening and how can I fix it?
A: Fluctuating retention times are a common issue that can often be traced back to the mobile phase or the pumping system.[13]
Table 3: Troubleshooting Inconsistent Retention Times
| Potential Cause | Solution |
| Inadequate Column Equilibration | Increase the equilibration time between runs, especially after a gradient.[12] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If mixing online, ensure the pump's proportioning valves are working correctly.[13][14] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature.[11] |
| Pump Malfunction (Inconsistent Flow Rate) | Check for leaks in the pump seals and connections. Purge the pump to remove air bubbles.[14][15] |
| Column Degradation | The stationary phase can degrade over time, leading to changes in retention. Replace the column if it is old or has been used extensively.[15] |
Issue 3: Poor Resolution or No Separation
Q: I am not getting good separation between this compound and other components in my sample. What should I do?
A: Poor resolution can make accurate quantification impossible. Several factors in the method can be adjusted to improve it.
Table 4: Troubleshooting Poor Resolution
| Potential Cause | Solution |
| Inappropriate Mobile Phase Strength | Adjust the mobile phase composition. For reversed-phase, decreasing the percentage of the organic solvent (acetonitrile) will increase retention and may improve resolution.[6] |
| Suboptimal Gradient Profile | Modify the gradient slope. A shallower gradient can enhance the separation of closely eluting peaks. |
| Low Column Efficiency | Ensure the column is in good condition. If the column is old, replace it. Consider using a column with a smaller particle size or a longer length for higher efficiency.[16] |
| Incorrect Mobile Phase pH | Adjust the pH of the mobile phase to alter the selectivity between this compound and interfering compounds.[7] |
| Flow Rate is Too High | Reduce the flow rate. This can sometimes improve resolution, although it will increase the run time.[16] |
Issue 4: High System Backpressure
Q: My HPLC system is showing high backpressure during the analysis of this compound. What could be the cause and how do I resolve it?
A: High backpressure can damage the pump and column and indicates a blockage in the system.
Table 5: Troubleshooting High System Backpressure
| Potential Cause | Solution |
| Blocked Column Frit | Reverse flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.[11][12] |
| Particulate Contamination | Always filter your samples and mobile phases. Use a guard column to protect the analytical column.[8] |
| Precipitation of Buffer or Sample | Ensure the mobile phase components are miscible and that the sample is fully dissolved in the mobile phase.[15] |
| Clogged Tubing or Fittings | Systematically disconnect components starting from the detector and working backward to identify the location of the blockage.[12] |
| Flow Rate Too High | Ensure the flow rate is appropriate for the column dimensions and particle size. |
Issue 5: Baseline Problems (Noise, Drift, or Ghost Peaks)
Q: I am observing baseline noise, drift, or ghost peaks in my chromatogram. How can I get a stable baseline?
A: A stable baseline is essential for accurate peak integration and sensitivity.
Table 6: Troubleshooting Baseline Problems
| Potential Cause | Solution |
| Air Bubbles in the System (Noise/Spikes) | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[8][12] |
| Contaminated Mobile Phase (Drift/Noise) | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[8] |
| Column Bleed (Drifting Baseline) | This can occur with new columns or at high temperatures. Condition the column according to the manufacturer's instructions. |
| Detector Lamp Failing (Noise/Drift) | Check the lamp energy. If it is low, the lamp may need to be replaced.[8] |
| Sample Carryover (Ghost Peaks) | Clean the injector and syringe with a strong solvent. Include a wash step in the autosampler sequence.[8][12] |
| Late Eluting Compounds (Ghost Peaks) | Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds from the previous injection.[12] |
References
- 1. scielo.br [scielo.br]
- 2. Chemical Analysis of Lepidium meyenii (Maca) and Its Effects on Redox Status and on Reproductive Biology in Stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105866314A - Detection method for analyzing content of macamides in Maca by virtue of HPLC - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Macaridine Peak Tailing in Chromatography: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address macaridine peak tailing in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak is asymmetrical, with a "tail" extending from the apex towards the baseline. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For this compound, an alkaloid, peak tailing is a common issue that can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components.
-
Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, which affects the accuracy of quantitative results.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most frequent cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase. Key factors include:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of the basic this compound molecule. This secondary retention mechanism is a major contributor to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[2]
-
Column Overload: Injecting an overly concentrated sample can saturate the stationary phase, causing peak distortion and tailing.[3]
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[2]
Q3: What is an acceptable peak tailing factor?
A3: The peak tailing factor, or asymmetry factor (As), is a quantitative measure of peak symmetry. An ideal Gaussian peak has an As of 1.0. In practice, an As value between 0.9 and 1.2 is generally considered acceptable for most applications. However, for high-precision quantitative analysis, a value as close to 1.0 as possible is desired.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving this compound peak tailing issues.
Step 1: Initial Assessment and Quick Checks
Before making significant changes to your method, perform these initial checks:
-
Verify System Suitability: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can point to a problem with the column or mobile phase.
-
Check for Column Overload: To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Inspect for Leaks and Blockages: Visually inspect all fittings for leaks. Check for any blockages in the system, particularly at the column inlet frit.
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Method Optimization
If the initial checks do not resolve the issue, proceed with the following method adjustments.
Table 1: Impact of Mobile Phase pH on Peak Asymmetry for a Representative Basic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 | 2.15 | Severe tailing due to strong interaction between the protonated analyte and ionized silanols. |
| 5.0 | 1.78 | Reduced tailing, but still significant secondary interactions. |
| 3.0 | 1.25 | Acceptable peak shape as silanol ionization is suppressed. |
| 2.5 | 1.08 | Symmetrical peak, indicating minimal secondary interactions. |
Note: This table presents illustrative data for a typical basic compound to demonstrate the expected trend for this compound.
1. Adjust Mobile Phase pH:
-
Rationale: Lowering the mobile phase pH (typically to between 2.5 and 3.5) will suppress the ionization of residual silanol groups on the silica-based column, thereby minimizing the secondary ionic interactions with the basic this compound molecule.[1]
-
Action: Prepare a new mobile phase with a lower pH using an appropriate acidic modifier like formic acid or trifluoroacetic acid.
2. Use an End-Capped Column:
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small silane (B1218182) (e.g., trimethylsilyl (B98337) chloride) to make them less active. Using a highly deactivated, end-capped C18 column can significantly reduce peak tailing for basic compounds.
-
Action: If you are not already using one, switch to a high-quality, end-capped C18 column.
3. Add a Competing Base:
-
Rationale: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with this compound.
-
Action: Add TEA to the mobile phase at a low concentration (e.g., 0.1%). Note that TEA can suppress MS ionization if using an LC-MS system.
Caption: Interaction of protonated this compound with a C18 column at higher pH.
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol is a general guideline for the analysis of this compound, aimed at achieving good peak shape.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Maca extract or standard in the initial mobile phase composition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
Sample Dilution Protocol for Overload Assessment
-
Prepare your this compound sample or standard at the concentration you typically inject.
-
Perform a 1:10 serial dilution of this sample using the mobile phase as the diluent.
-
Inject the original, undiluted sample and record the chromatogram and peak asymmetry factor.
-
Inject the 1:10 diluted sample and record the chromatogram and peak asymmetry factor.
-
Compare the peak shapes. A significant improvement in the asymmetry of the diluted sample peak indicates that column overload was a contributing factor to the tailing.
References
Technical Support Center: Enhancing Macaridine Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Macaridine in experimental assays.
Troubleshooting Guide: Enhancing this compound Solubility
Q1: My this compound is not dissolving in aqueous buffers for my cell-based assay. What should I do?
A1: this compound is predicted to have low water solubility. Direct dissolution in aqueous buffers is often challenging. Here is a step-by-step approach to address this:
-
Start with an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for preparing high-concentration stock solutions of hydrophobic compounds.
-
Perform a solubility test with a small amount of this compound. Before preparing a large stock, test the solubility of a small quantity in various organic solvents to find the most suitable one.
-
Use co-solvents. If direct dilution of the DMSO stock into your aqueous buffer causes precipitation, consider using a co-solvent.
-
Employ surfactants. Surfactants can aid in solubilizing hydrophobic compounds in aqueous solutions by forming micelles.
-
Consider cyclodextrins. These molecules can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble.[1][2][3]
Q2: I prepared a high-concentration stock of this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. Here are several strategies to mitigate this:
-
Optimize the final DMSO concentration. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Determine the maximum tolerable concentration for your specific cell line and assay.
-
Use a serial dilution approach. Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm the media and solutions. Adding a cold DMSO stock to warm media can sometimes induce precipitation. Ensure all components are at the same temperature.
-
Increase the volume of the final dilution. Adding a small volume of a highly concentrated stock to a large volume of media with vigorous mixing can help disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider alternative solvents for your stock solution. If DMSO proves problematic, ethanol (B145695) or other biocompatible organic solvents might be suitable alternatives, depending on your assay.
Q3: Can I use pH modification to improve this compound's solubility?
A3: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution. This compound, a dihydropyridine (B1217469) derivative, may have a pKa that allows for increased solubility in acidic or basic conditions. To explore this:
-
Determine the pKa of this compound. This can be predicted using software or determined experimentally.
-
Prepare buffers at different pH values (e.g., pH 5, 7.4, and 9) and test the solubility of this compound.
-
Ensure the chosen pH is compatible with your assay. Extreme pH values can affect cell viability and the stability of other reagents.
Frequently Asked Questions (FAQs)
Q: What is the predicted water solubility of this compound?
A: The predicted water solubility of this compound is approximately 0.77 g/L. However, experimental data is limited, and this value should be considered an estimate.
Q: What are some suitable organic solvents for preparing a this compound stock solution?
A: Based on its chemical structure, the following organic solvents are likely candidates for dissolving this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
It is crucial to perform a small-scale solubility test to confirm the best solvent for your specific batch of this compound.
Q: Are there any known signaling pathways affected by this compound?
A: While specific signaling pathways for this compound are not extensively documented, it is a bioactive component of Maca (Lepidium meyenii). Maca extracts and their constituents have been reported to exhibit neuroprotective effects, potentially through modulation of pathways like the PI3K/Akt signaling cascade.[[“]]
Quantitative Data: this compound Solubility
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Temperature (°C) | Observations |
| Water | 0.77 g/L | Enter your data | Enter your data | e.g., Clear solution, precipitate formed |
| DMSO | High | Enter your data | Enter your data | e.g., Soluble up to 50 mg/mL |
| Ethanol | Moderate to High | Enter your data | Enter your data | e.g., Soluble up to 20 mg/mL |
| PBS (pH 7.4) | Low | Enter your data | Enter your data | e.g., Insoluble |
Predicted water solubility sourced from the Human Metabolome Database.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using a Co-solvent System for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium using a co-solvent to prevent precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile polypropylene (B1209903) tubes
Methodology:
-
Determine the final desired concentration of this compound and the maximum tolerable final concentration of DMSO for your cells (typically ≤ 0.5%).
-
Calculate the volume of the this compound DMSO stock needed.
-
In a sterile polypropylene tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different solubilization method.
-
Use the freshly prepared working solution immediately for your assay.
Visualizations
Caption: Workflow for solubility assessment and enhancement.
Caption: PI3K/Akt signaling pathway in neuroprotection.
References
Technical Support Center: Minimizing Macaridine Degradation During Storage
Disclaimer: Recent scientific findings have led to a structural revision of the compound previously known as 'macaridine' to 'macapyrrolin C'[1]. This document will refer to the compound as this compound (macapyrrolin C) to acknowledge both the historical and revised nomenclature. Due to the limited availability of specific degradation studies for this compound, this guide provides troubleshooting advice and best practices based on general knowledge of alkaloid and phytoconstituent stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (macapyrrolin C) and why is its stability important?
This compound (macapyrrolin C) is an alkaloid identified in Lepidium meyenii (Maca)[1]. The stability of this, and other bioactive compounds, is crucial as degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities[2]. Maintaining the structural integrity of this compound (macapyrrolin C) during storage is essential for accurate and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound (macapyrrolin C) during storage?
While specific degradation pathways for this compound (macapyrrolin C) are not well-documented, alkaloids and other phytoconstituents are generally susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition[3][4].
-
pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions in alkaloids[5][6].
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation[4][7].
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to the degradation of the alkaloid structure[4].
-
Moisture: Water can facilitate hydrolytic reactions and promote microbial growth, both of which can degrade the compound[2][3].
Q3: How should I store my this compound (macapyrrolin C) samples to ensure stability?
To minimize degradation, this compound (macapyrrolin C) should be stored under controlled conditions. The following table summarizes recommended storage conditions based on general best practices for alkaloids:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C (long-term) | Reduces the rate of chemical reactions. |
| 2-8°C (short-term) | Suitable for samples that will be used within a short period. | |
| Light | In the dark (amber vials or opaque containers) | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to moisture and air. |
| Form | Solid/lyophilized powder | Generally more stable than solutions. |
Q4: What are the signs of this compound (macapyrrolin C) degradation?
Degradation may be indicated by:
-
Physical Changes: A change in color, precipitation in a solution, or clumping of a powder[3].
-
Chemical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, LC-MS).
Troubleshooting Guide
Issue 1: I am observing a decrease in the purity of my this compound (macapyrrolin C) standard over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the storage freezer/refrigerator is maintaining the set temperature. For long-term storage, consider moving the sample to a -80°C freezer. |
| Exposure to Light | Ensure the sample is stored in an amber vial or an opaque container. If repeated access is needed, wrap the container in aluminum foil. |
| Oxidation | If the sample is not already under an inert atmosphere, consider purging the vial with argon or nitrogen before sealing. |
| Frequent Freeze-Thaw Cycles | Aliquot the sample into smaller, single-use vials to avoid repeated freezing and thawing of the entire stock. |
Issue 2: My experimental results with this compound (macapyrrolin C) are inconsistent.
| Possible Cause | Troubleshooting Step |
| Degradation of Working Solutions | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid using old solutions. |
| pH Instability in Experimental Buffer | Assess the stability of this compound (macapyrrolin C) in your experimental buffer. The pH of the buffer could be promoting degradation. Consider performing a preliminary stability study at different pH values. |
| Photodegradation during Experiment | Protect your experimental setup from light, especially if the experiment is lengthy. Use amber-colored labware or cover your setup with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound (macapyrrolin C)
This protocol is a general guideline for investigating the stability of this compound (macapyrrolin C) under various stress conditions, as recommended by ICH guidelines[8][9].
Objective: To identify potential degradation products and degradation pathways of this compound (macapyrrolin C).
Materials:
-
This compound (macapyrrolin C)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound (macapyrrolin C) in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound (macapyrrolin C) in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound (macapyrrolin C) in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound (macapyrrolin C) in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (macapyrrolin C) to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Protocol 2: Long-Term Stability Study of this compound (macapyrrolin C)
This protocol outlines a general procedure for assessing the long-term stability of this compound (macapyrrolin C) under recommended storage conditions.
Objective: To determine the shelf-life of this compound (macapyrrolin C) under specified storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound (macapyrrolin C) in the desired storage format (e.g., solid, in solution).
-
Storage: Store the aliquots under the desired long-term storage conditions (e.g., -20°C in the dark).
-
Time Points: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot for analysis[10].
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to quantify the amount of remaining this compound (macapyrrolin C) and detect any degradation products.
Visualizations
References
- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Refining Purification Techniques for Maca Alkaloid Isolates, Including Macapyrrolin C (formerly Macaridine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Macaridine isolates, with a special focus on the recently revised structure, macapyrrolin C.
Important Note on this compound Structural Revision
Recent scientific findings have led to a structural revision of the compound previously known as this compound. The correct structure has been identified as macapyrrolin C , a pyrrole (B145914) alkaloid.[1][2][3] This guide will address the purification of Maca alkaloids, with specific protocols and troubleshooting relevant to macapyrrolin C and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between the original and revised structure of this compound?
A1: The originally proposed structure of this compound was a dihydropyridine (B1217469) derivative. However, in 2021, comprehensive analysis, including NMR and density functional theory (DFT) calculations, led to the revision of its structure to macapyrrolin C, which is a pyrrole alkaloid.[1][2][3]
Q2: Why is the purification of macapyrrolin C challenging?
A2: The purification of macapyrrolin C and other pyrrole alkaloids from Maca (Lepidium meyenii) can be challenging due to their relatively low concentrations in the plant material and the presence of a complex mixture of other structurally similar alkaloids and compounds.[4][5][6]
Q3: What are the major classes of alkaloids found in Maca that can interfere with purification?
A3: Maca contains several classes of alkaloids that can co-extract and complicate the purification process. These include other pyrrole alkaloids, imidazole (B134444) alkaloids (lepidilines), and β-carboline alkaloids.[1][4][5]
Q4: What analytical techniques are recommended for monitoring the purity of macapyrrolin C fractions?
A4: A highly sensitive and accurate method for monitoring the purification process is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5] This technique allows for the quantification and identification of macapyrrolin C and other alkaloids in complex mixtures. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) can also be utilized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Macapyrrolin C | Incomplete Extraction: The solvent system may not be optimal for extracting pyrrole alkaloids. | - Solvent Polarity: Experiment with a range of solvent polarities. Methanol has been shown to be effective for extracting a broad range of compounds from Maca.[7] - Acidified Solvent: Consider using a dilute acid in your extraction solvent to facilitate the extraction of basic alkaloids. |
| Degradation of Target Compound: Pyrrole alkaloids can be sensitive to heat and pH extremes. | - Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - pH Monitoring: Maintain a neutral or slightly acidic pH during extraction and initial purification steps. | |
| Co-elution of Impurities | Similar Polarity of Compounds: Other Maca alkaloids, such as other macapyrrolins or lepidilines, may have similar polarities, leading to poor separation. | - Chromatography Optimization: - Stationary Phase: Test different stationary phases for your column chromatography (e.g., silica (B1680970) gel, alumina, or reversed-phase C18). - Mobile Phase Gradient: Develop a shallow gradient elution for your HPLC or flash chromatography to improve resolution.[1] - Alternative Techniques: Consider techniques like Centrifugal Partition Chromatography (CPC) for separating compounds with similar polarities.[8] |
| Product Discoloration | Oxidation: Pyrrole compounds can be susceptible to oxidation, leading to colored impurities. | - Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. - Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT to your solvents, but be mindful of its potential interference with downstream applications. |
| Irreproducible Results | Variability in Plant Material: The chemical composition of Maca can vary depending on the ecotype, growing conditions, and post-harvest processing.[9] | - Standardized Material: Use a well-characterized and standardized batch of Maca powder for consistent results. - Method Validation: Thoroughly validate your analytical methods to ensure reproducibility.[4] |
Quantitative Data
The total alkaloid content in Maca raw powder can vary, with studies showing a range of 418 to 554 ppm (mg/kg). Imidazole alkaloids are often the most abundant, followed by β-carboline and pyrrole alkaloids like macapyrrolin C.[4]
Table 1: Total Alkaloid Content in Maca Raw Powder
| Alkaloid Class | Concentration Range (ppm or mg/kg) |
| Total Alkaloids | 418 - 554 |
| Imidazole Alkaloids | 323 - 470 |
| β-Carboline and Pyrrole Alkaloids | Lower than Imidazole Alkaloids |
Data sourced from UPLC-TQD-MS/MS analysis.[4]
Experimental Protocols
Protocol 1: Synthesis of Macapyrrolin C (for use as a reference standard)
This protocol is a modified Maillard reaction.[1]
-
Reaction Setup: In a 500 mL round-bottom flask, combine 90 mL of DMSO, 33 g of β-d-glucose, 20 mL of benzylamine (B48309) (1 equivalent), and 16.5 g of oxalic acid (1 equivalent).
-
Heating: Heat the mixture to 80°C for 5 hours.
-
Monitoring: Monitor the reaction progress using UPLC-MS.
-
Quenching: Once the reaction is complete, quench it by adding water.
-
Extraction: Extract the reaction mixture three times with ethyl acetate (B1210297) (EtOAc).
-
Washing: Combine the EtOAc extracts and wash them twice with water and once with brine solution.
-
Drying: Dry the EtOAc extract over sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Evaporate the solvent under reduced pressure to obtain a dark brown residue containing macapyrrolin C.
Protocol 2: Purification of Macapyrrolin A (A structurally related pyrrole alkaloid)
This protocol utilizes flash chromatography and can be adapted for the purification of macapyrrolin C.[1]
-
Column Preparation: Pack a flash chromatography column with normal-phase silica gel.
-
Sample Loading: Dissolve the crude extract containing macapyrrolins in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent such as n-heptane and gradually increase the polarity by adding ethyl acetate (EtOAc) in a gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC or UPLC-MS to identify those containing the target macapyrrolin.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General workflow for the extraction and purification of macapyrrolin C from Maca.
Caption: Troubleshooting decision tree for low purification yield of Maca alkaloids.
References
- 1. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Accurate Quantification of Macaridine
Welcome to the technical support center for the quantitative analysis of Macaridine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this compound quantification, with a special focus on addressing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine, serum).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative method.[2][3]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike . This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with a known concentration of the analyte to the peak area of a pure standard solution of the same concentration.[1] A significant difference between the two responses indicates the presence of matrix effects.
Another qualitative method is post-column infusion . Here, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of endogenous interferences indicates ion suppression or enhancement, respectively.[4]
Q3: What are the primary strategies to minimize matrix effects in this compound quantification?
A3: The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the matrix before LC-MS/MS analysis.
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.
-
Correction using an appropriate Internal Standard: To compensate for any remaining matrix effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound, with a focus on mitigating matrix effects.
Problem 1: Significant Ion Suppression or Enhancement Observed
Issue: The signal intensity of this compound is significantly lower (suppression) or higher (enhancement) in the presence of the biological matrix compared to a clean solvent.
Possible Causes & Solutions:
-
Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering phospholipids, salts, or other endogenous compounds.
-
Solution: Optimize the sample preparation protocol. Consider switching to a more rigorous technique. For instance, if you are using protein precipitation, try solid-phase extraction (SPE) with a suitable sorbent (e.g., mixed-mode cation exchange) to achieve a cleaner extract.
-
-
Co-elution with Matrix Components: this compound may be eluting from the LC column at the same time as matrix components that interfere with its ionization.
-
Solution: Adjust the chromatographic conditions. This can include changing the mobile phase gradient, altering the pH of the mobile phase, or switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column) to improve separation.
-
-
Inappropriate Internal Standard (IS): The chosen internal standard may not be adequately compensating for the matrix effects.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects.[5] A SIL-IS is chemically identical to this compound and will therefore experience the same matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used, but its performance must be carefully validated.
-
Problem 2: Poor Reproducibility of Results Across Different Samples
Issue: High variability in this compound concentrations is observed when analyzing different lots of the same biological matrix or samples from different individuals.
Possible Causes & Solutions:
-
Inter-individual Matrix Variability: The composition of biological matrices can vary significantly between individuals, leading to different degrees of matrix effects.
-
Solution: Assess the matrix effect across multiple sources (at least 6 different lots) of the blank biological matrix during method validation. If significant variability is observed, the use of a SIL-IS is strongly recommended to ensure consistent and reliable quantification.
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process can lead to inconsistent removal of matrix components.
-
Solution: Ensure the sample preparation protocol is robust and consistently applied. Automating the sample preparation process can help minimize variability.
-
Experimental Protocols
Below are detailed methodologies for assessing matrix effects and for common sample preparation techniques that can be adapted for this compound quantification.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A standard solution of this compound at a known concentration (e.g., low and high QC levels) prepared in the final mobile phase composition.
-
Set B (Blank Matrix): An extracted blank biological matrix sample (confirmed to be free of this compound).
-
Set C (Post-Spiked Matrix): An aliquot of the extracted blank matrix from Set B is spiked with this compound to the same final concentration as Set A.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS and record the peak areas for this compound.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation: Matrix Effect Assessment
| Analyte | Matrix | Concentration (ng/mL) | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Spiked Matrix - Set C) | Matrix Effect (%) |
| This compound | Plasma | 10 | 150,000 | 120,000 | 80.0 (Suppression) |
| This compound | Plasma | 500 | 7,500,000 | 6,375,000 | 85.0 (Suppression) |
| This compound | Urine | 10 | 150,000 | 105,000 | 70.0 (Suppression) |
| This compound | Urine | 500 | 7,500,000 | 5,625,000 | 75.0 (Suppression) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for cleaning up biological samples. The specific sorbent and wash/elution solvents should be optimized for this compound.
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Dilute the plasma or urine sample (e.g., 1:1 with 2% phosphoric acid) and load it onto the conditioned cartridge.
-
Wash the Cartridge:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elute this compound: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma or urine, add the internal standard and 50 µL of 1 M sodium carbonate solution.
-
Extraction: Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
Protocol 4: Sample Preparation using Protein Precipitation (PPT)
This is a simpler but generally less clean method compared to SPE and LLE.
-
Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting matrix effects in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Macaridine Experimental Technical Support Center
Welcome to the technical support center for researchers utilizing Macaridine and its derivatives in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common cell viability challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cell viability?
A1: this compound is a principal bioactive alkaloid found in Maca (Lepidium meyenii). Maca also contains other bioactive compounds like macamides, which have demonstrated a range of effects on cell viability.[1][2][3] In cancer cell lines, such as lung, colon, and liver cancer, macamides have been shown to possess antitumor activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[3][4] Conversely, in certain normal cell types, like spleenocytes, aqueous extracts of Maca have shown no cytotoxic effects and may even enhance cell viability.[1]
Q2: Which signaling pathways are known to be affected by this compound derivatives?
A2: Research on macamide B, a specific macamide, has shown that it can activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway in lung cancer cells.[4] This activation leads to an increase in the expression of downstream proteins such as RAD51, p53, and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[4] These changes are indicative of DNA damage response and induction of apoptosis. Other signaling pathways, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, are also commonly implicated in the regulation of cell proliferation and apoptosis and could be influenced by this compound and its derivatives.[5]
Q3: What are the standard methods to assess cell viability in this compound experiments?
A3: Standard cell viability and cytotoxicity assays are well-suited for experiments involving this compound. These include:
-
Metabolic Assays: Tetrazolium-based assays like MTT and MTS, and resazurin-based assays, measure the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) assay detects membrane integrity loss, a marker of cytotoxicity.[7]
-
Apoptosis Assays: Annexin V-FITC staining can identify apoptotic cells.[4] Western blotting for key apoptosis-related proteins like cleaved caspase-3 and Bcl-2 family members can further elucidate the apoptotic pathway.[4][8]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity in control cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | This compound and its derivatives are often dissolved in solvents like DMSO. Ensure the final solvent concentration in your culture medium is non-toxic to your specific cell line (typically <0.1%). Run a solvent-only control to verify. |
| Contamination | Visually inspect cell cultures for any signs of microbial contamination. If suspected, discard the culture and use a fresh, uncontaminated cell stock. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Verify the quality of your culture medium, serum, and supplements. |
Issue 2: Inconsistent or non-reproducible cell viability results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure thorough mixing. |
| Variability in Incubation Time | Adhere to a strict and consistent incubation time for both drug treatment and assay development. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
Issue 3: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose for your cell line. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Consider using a different, more sensitive cell line or investigating the mechanisms of resistance. |
| Inactive Compound | Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reliable supplier. |
| Insufficient Incubation Time | The duration of treatment may be too short to induce a measurable effect. Conduct a time-course experiment to identify the optimal treatment duration. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: Culture and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9]
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for cell viability experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Analysis of Lepidium meyenii (Maca) and Its Effects on Redox Status and on Reproductive Biology in Stallions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macamide B suppresses lung cancer progression potentially via the ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. mayo.edu [mayo.edu]
- 9. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the True Identity of Macaridine: A Comparative Guide to its Structural Revision
For decades, the scientific community identified macaridine, a constituent of the renowned Peruvian plant maca (Lepidium meyenii), as a benzylated 1,2-dihydro-N-hydroxypyridine derivative. However, recent advancements in analytical techniques have led to a pivotal revision of its chemical architecture. This guide provides a comprehensive comparison of the originally proposed structure of this compound and its revised, now confirmed, structure, macapyrrolin C, supported by experimental data and detailed methodologies.
The structural reassignment, a crucial step in understanding the true chemical profile of maca, was driven by a meticulous re-evaluation of spectroscopic data, corroborated by quantum mechanical calculations. This guide will delve into the key experimental evidence that prompted this significant revision, offering researchers, scientists, and drug development professionals a clear and objective overview of the journey to confirm the authentic structure of this important natural product.
The Structural Shift: From a Dihydropyridine (B1217469) to a Pyrrole (B145914) Alkaloid
The initially proposed structure of this compound, reported in 2002, featured a dihydropyridine core. However, a 2021 study published in Phytochemistry presented compelling evidence that the compound isolated and named 'this compound' is, in fact, macapyrrolin C, which possesses a pyrrole scaffold.[1] This re-evaluation was based on in-depth analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and was further substantiated by Density Functional Theory (DFT) calculations.
Spectroscopic Data Comparison: The Decisive Evidence
The primary evidence for the structural revision lies in the comparison of the experimental NMR data with the predicted data for both the originally proposed and the revised structures. The following tables summarize the ¹H and ¹³C NMR chemical shifts.
Table 1: Comparison of ¹H NMR Spectroscopic Data (in CDCl₃)
| Atom | Originally Proposed this compound (δ ppm) | Macapyrrolin C (δ ppm) |
| 2 | 4.31 (s) | 6.64 (d, 2.8) |
| 5 | 6.94 (d, 4.0) | 6.09 (d, 2.8) |
| 6 | 6.29 (d, 4.0) | - |
| 7 | 3.77 (s) | 3.96 (s) |
| 8 | 9.52 (s) | 9.38 (s) |
| 1' | - | - |
| 2', 6' | 6.98 (d, 7.1) | 7.24-7.35 (m) |
| 3', 5' | 7.22-7.29 (m) | 7.24-7.35 (m) |
| 4' | 7.22-7.29 (m) | 7.24-7.35 (m) |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (in CDCl₃)
| Atom | Originally Proposed this compound (δ ppm) | Macapyrrolin C (δ ppm) |
| 2 | 57.0 | 125.4 |
| 3 | 142.5 | 131.1 |
| 4 | 133.2 | 119.9 |
| 5 | 124.8 | 109.1 |
| 6 | 111.2 | - |
| 7 | 48.9 | 34.2 |
| 8 | 180.2 | 176.2 |
| 1' | 138.2 | 138.5 |
| 2', 6' | 129.1 | 128.8 |
| 3', 5' | 128.0 | 128.8 |
| 4' | 126.2 | 126.9 |
Experimental Protocols
Isolation and Purification of this compound (Macapyrrolin C)
The isolation of this compound was first described in 2002 and the procedure, with some modifications, was used in the 2021 study that led to the structural revision.[2]
-
Extraction: Dried and ground maca roots were extracted with methanol (B129727) at room temperature. The methanolic extract was then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract was suspended in water and partitioned successively with hexane, chloroform (B151607), and ethyl acetate.
-
Chromatographic Separation: The chloroform-soluble fraction, which contained the alkaloids, was subjected to column chromatography on silica (B1680970) gel. The column was eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopic Analysis
NMR spectra were recorded on a Bruker Avance spectrometer.
-
¹H and ¹³C NMR: Spectra were acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
-
2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the spectra.
Density Functional Theory (DFT) Calculations
The computational analysis was a cornerstone of the structural revision.
-
Conformational Search: A conformational search for both the originally proposed and the revised structures was performed to identify the lowest energy conformers.
-
Geometry Optimization: The geometries of the low-energy conformers were optimized using DFT at the B3LYP/6-31G(d) level of theory.
-
Chemical Shift Calculation: ¹³C and ¹H NMR chemical shifts were calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level of theory.
-
Data Comparison: The calculated chemical shifts were then compared with the experimental values, which showed a significantly better correlation for the macapyrrolin C structure than for the originally proposed this compound structure.
Conclusion
The structural revision of this compound to macapyrrolin C is a testament to the power of modern analytical and computational methods in natural product chemistry. The comprehensive analysis of NMR data, combined with the predictive accuracy of DFT calculations, has provided an unambiguous confirmation of the pyrrole-based structure. This corrected structural assignment is fundamental for future research into the biological activities and pharmacological potential of the constituents of Lepidium meyenii. For researchers in the field, this case underscores the importance of rigorously re-evaluating historical structural assignments with contemporary techniques to ensure a solid foundation for scientific advancement.
References
A Comparative Analysis of Macaridine and Other Alkaloids for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of Macaridine, a notable alkaloid found in Lepidium meyenii (Maca), and other significant alkaloids from different classes. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biological activities, mechanisms of action, and available quantitative data.
Introduction to this compound and a Structural Revision
This compound is an alkaloid isolated from the hypocotyls of Lepidium meyenii, a plant cultivated in the Andean region of Peru renowned for its traditional medicinal uses.[1] Initially identified with a specific chemical structure, recent studies have revised the structure of this compound to be identical to macapyrrolin C , a pyrrole (B145914) alkaloid.[2] This guide will proceed with the understanding that references to this compound pertain to the biological activities associated with Maca and its constituents, with the specific structure being that of macapyrrolin C.
Maca extracts, containing a complex mixture of bioactive compounds including macapyrrolin C, macamides, and glucosinolates, have been studied for various biological activities. These include effects on reproductive health, neuroprotection, and antioxidant properties. While specific quantitative data for isolated macapyrrolin C is limited, the broader activities of Maca provide a context for its potential therapeutic applications. For a robust comparison, this guide will analyze macapyrrolin C alongside four well-characterized alkaloids from distinct chemical classes: Vinblastine (indole), Quinine (quinoline), Atropine (tropane), and Caffeine (purine).
Comparative Analysis of Biological Activity
The following table summarizes the key biological activities and available quantitative data for this compound (as a component of Maca extract and related compounds) and the selected comparative alkaloids.
| Alkaloid Class | Alkaloid | Source | Key Biological Activity | Mechanism of Action | Quantitative Data (IC50/Ki) |
| Pyrrole | This compound (macapyrrolin C) | Lepidium meyenii (Maca) | Cytotoxicity (related macamides), potential effects on reproductive health and neuroprotection (as part of Maca extract). | The precise mechanism of macapyrrolin C is not well-defined. Other Maca alkaloids, like macamides, are known to interact with the endocannabinoid system. | Two novel macamides from Maca showed IC50 values of 12.8 µM and 5.7 µM against the HT-29 cancer cell line.[3] |
| Indole | Vinblastine | Catharanthus roseus | Anticancer (cytotoxic) | Binds to tubulin, inhibiting the formation of microtubules and arresting cells in metaphase. | IC50: 0.68 nmol/L (MCF-7 cells), 7.69 nmol/L (1/C2 cells) for growth inhibition. |
| Quinoline | Quinine | Cinchona species | Antimalarial | Interferes with the parasite's ability to digest hemoglobin in the food vacuole. | IC50: 168 nmol/L (median, against P. falciparum). |
| Tropane | Atropine | Atropa belladonna | Anticholinergic | Competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5). | Ki: 1.27 nM (M1), 3.24 nM (M2), 2.21 nM (M3), 0.77 nM (M4), 2.84 nM (M5). |
| Purine | Caffeine | Coffea species, Camellia sinensis | CNS Stimulant, Adenosine (B11128) Receptor Antagonist | Blocks adenosine A1 and A2A receptors, leading to increased wakefulness and alertness. | Ki: High affinity for A1 receptors (KD of 0.59 nM in caffeine-treated rat cerebral cortex membranes). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan, which is soluble in an appropriate solvent, is proportional to the number of viable cells.[4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test alkaloid in a culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimalarial Assay: Parasite Lactate Dehydrogenase (pLDH) Assay
This assay is used to determine the susceptibility of Plasmodium falciparum to antimalarial drugs.
Principle: The pLDH enzyme is essential for the parasite's anaerobic glycolysis. Its activity is proportional to the number of viable parasites. The assay measures the reduction of a tetrazolium salt by pLDH.[7][8]
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test alkaloid in a 96-well microplate.
-
Parasite Addition: Add the parasitized erythrocyte suspension (typically at 1% parasitemia and 2% hematocrit) to each well.[7]
-
Incubation: Incubate the plates for 72 hours in a humidified, gas-controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.[7]
-
Lysis: Lyse the erythrocytes by freeze-thawing the plates.[7]
-
pLDH Reaction: Add a reaction mixture containing L-lactate and a chromogen that changes color upon reduction by NADH, which is produced by the pLDH-catalyzed reaction.[8]
-
Absorbance Measurement: Measure the optical density at the appropriate wavelength (e.g., 650 nm).[7]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Receptor Binding Assay: Radioligand Competition Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol (Example: Muscarinic Receptor Binding):
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor subtype of interest.[9]
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test alkaloid (e.g., Atropine).[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.[9]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
This comparative guide provides a foundational overview of this compound (macapyrrolin C) in the context of other well-established alkaloids. While the specific biological activities and quantitative data for isolated macapyrrolin C require further investigation, the analysis of Maca extracts and related compounds suggests its potential in areas such as cancer research and neuropharmacology. The detailed comparison with Vinblastine, Quinine, Atropine, and Caffeine highlights the diverse mechanisms of action and therapeutic applications of alkaloids. The provided experimental protocols and diagrams serve as a resource for researchers to design and execute further studies in this promising field.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Synthetic versus Natural Macaridine (Macapyrrolin C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of synthetic versus naturally derived Macaridine, a key alkaloid found in Lepidium meyenii (Maca). A critical point of clarification is the recent structural revision of the molecule historically known as this compound to what is now identified as Macapyrrolin C , a pyrrole (B145914) alkaloid.[1][2] This guide will address the bioactivity of this compound, leveraging available data on both its natural form and synthetic analogs of related Maca constituents to draw informed comparisons.
While direct, head-to-head experimental data comparing the bioactivity of synthetic Macapyrrolin C to its natural counterpart is limited in the current scientific literature, this guide synthesizes existing research on the bioactivity of Maca alkaloids and the synthesis of these compounds to provide a valuable resource for the scientific community.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data available, focusing on the bioactivity of natural Maca alkaloids and synthetic analogs of related compounds, such as macamides. This comparative data provides insights into the potential efficacy of synthetic versus natural compounds.
Table 1: Bioactivity of Natural Maca Alkaloids and Related Compounds
| Compound/Extract | Bioactivity Measured | Result | Source |
| Lepidiline B (natural imidazole (B134444) alkaloid) | Cytotoxicity in SK-N-AS cells | IC50: 14.85 µg/mL | [3] |
| Total Macaenes (TME) | DPPH Radical Scavenging Activity | IC50: 1.83 mg/mL | [4] |
| Total Macamides (TMM) | DPPH Radical Scavenging Activity | IC50: 0.82 mg/mL | [4] |
| Total Macaenes (TME) | ABTS Radical Scavenging Activity | IC50: 1.05 mg/mL | [4] |
| Total Macamides (TMM) | ABTS Radical Scavenging Activity | IC50: 0.45 mg/mL | [4] |
Table 2: In Vitro FAAH Inhibitory Activity of Synthetic Macamide Analogs
| Synthetic Macamide Analog | FAAH Inhibitory Activity (IC50) | Source |
| N-(3-methoxybenzyl)-linoleamide | Data not explicitly quantified in snippets | [5] |
| Other synthetic analogs | Evaluation of in vitro FAAH inhibition performed | [6] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis of Macapyrrolin C (formerly this compound) and key bioactivity assays.
Synthesis of Macapyrrolin C
A gram-scale synthesis of Macapyrrolin C has been reported via a modified Maillard reaction.[2]
Materials:
-
β-d-glucose
-
Oxalic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
In a 500 mL round-bottom flask, combine 90 mL of DMSO, 33 g of β-d-glucose, 20 mL of benzylamine (1 equivalent), and 16.5 g of oxalic acid (1 equivalent).[2]
-
Heat the mixture to 80°C for 5 hours.[2]
-
Monitor the reaction progress using UPLC-MS.[2]
-
Upon completion, quench the reaction with water.[2]
Synthesis of Macapyrrolin A and G from Macapyrrolin C
Synthesis of Macapyrrolin A:
-
Add 200 mg of Macapyrrolin C to a 50 mL flask containing 5 mL of THF.[2]
-
Cool the solution in an ice bath and stir.[2]
-
Add 0.11 g of NaH (5 equivalents) and stir in the ice bath for 20 minutes.[2]
-
Add 0.069 mL of iodomethane (B122720) (2 M solution in tert-butyl methyl ether) and stir for 5 hours.[2]
-
Monitor the reaction by UPLC-MS and quench with water upon completion.[2]
Synthesis of Macapyrrolin G:
-
Follow the same initial steps as for Macapyrrolin A.
-
Instead of iodomethane, add 0.069 mL of iodoethane (B44018) and stir for 5 hours.[2]
-
Monitor the reaction by UPLC-MS and quench with water upon completion.[2]
Bioactivity Assays
DPPH Radical Scavenging Activity Assay: This assay is a common method for evaluating antioxidant activity.
-
Prepare various concentrations of the test sample (e.g., natural extract or synthetic compound).
-
Mix the sample solution with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: FAAH is an enzyme involved in the endocannabinoid system, and its inhibition is a target for neuroprotective and anti-inflammatory drugs.[5][[“]]
-
Prepare a reaction mixture containing FAAH enzyme, a fluorogenic substrate, and a buffer solution.
-
Add the test compound (synthetic or natural) at various concentrations to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the FAAH activity.
-
Calculate the percentage of FAAH inhibition by the test compound. The IC50 value is determined as the concentration of the compound that inhibits 50% of the FAAH activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the underlying science.
Hypothesized Signaling Pathway for Maca Bioactives
The bioactive compounds in Maca, including alkaloids and macamides, are thought to exert their effects through various signaling pathways. One of the key proposed mechanisms involves the modulation of the endocannabinoid system.
Caption: Proposed mechanism of action for macamides via inhibition of FAAH.
Experimental Workflow for Bioactivity Comparison
A logical workflow is critical for comparing the bioactivity of synthetic and natural compounds.
Caption: Workflow for comparing synthetic and natural Macapyrrolin C.
Conclusion
The structural revision of this compound to Macapyrrolin C has significant implications for research and development in this area. While direct comparative studies on the bioactivity of synthetic versus natural Macapyrrolin C are yet to be published, the available data on related natural Maca alkaloids and synthetic macamides provide a strong foundation for future investigations. The synthesis of Macapyrrolin C has been successfully demonstrated, opening the door for the production of this compound for research and potential therapeutic applications.
The provided experimental protocols for synthesis and bioactivity assays offer a starting point for researchers to conduct direct comparative studies. Such studies are crucial for validating the efficacy of synthetic Macapyrrolin C and determining if it can serve as a viable and consistent alternative to its natural counterpart. Future research should focus on a direct comparison of the antioxidant, neuroprotective, and FAAH inhibitory activities of both synthetic and natural Macapyrrolin C to provide a definitive answer on their comparative bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the bioactive compounds and biological activities of maca (Lepidium meyenii) via solid-state fermentation with Rhizopus oligosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
A Comparative Guide to Macaridine Quantification Methods
In the realm of natural product analysis, accurate quantification of bioactive compounds is paramount for quality control, standardization, and elucidation of pharmacological effects. Macaridine, a significant alkaloid found in Maca (Lepidium meyenii), has garnered attention for its potential physiological activities. This guide provides a comparative overview of two prominent analytical techniques for the quantification of this compound and its related compounds: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison is intended for researchers, scientists, and professionals in the drug development sector, offering a detailed look at the performance metrics and experimental protocols of these methods to aid in the selection of the most suitable technique for their specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key validation parameters for UPLC-MS/MS and HPLC-UV methods based on published experimental data.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| UPLC-TQD-MS/MS | Imidazole, β-carboline, and pyrrole (B145914) alkaloids | >0.99 | Not explicitly provided for single compounds | Not explicitly provided for single compounds | Not explicitly provided | <15% (for alkaloids) |
| UHPLC-PDA | Macamides & Glucosinolates | ≥0.999 | Not explicitly provided for single compounds | Not explicitly provided for single compounds | 96.79 - 109.99 | < 2.39 |
| HPLC-UV | Macamides & Macaenes | >0.9998 | <0.1 µg/mL | <0.3 µg/mL | Not explicitly provided | <2.0% |
Note: The UPLC-TQD-MS/MS method was validated for a range of alkaloids in Maca, providing a comprehensive approach to quality control[1][2][3]. While specific LOD and LOQ values for each compound were not detailed in the summary, the method was validated according to ICH and SANTE guidelines, ensuring high sensitivity and accuracy[1][3]. The UHPLC-PDA method demonstrated excellent linearity, recovery, and precision for the simultaneous quantification of 10 active components, including several macamides[4]. The HPLC-UV method also showed strong linearity and low limits of detection and quantification for specific macamides and macaenes[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the UPLC-MS/MS and HPLC-UV methods.
This method is designed for the sensitive and selective quantification of a broad range of alkaloids in Maca.
Sample Preparation:
-
Weigh approximately 100 mg of dried Maca powder.
-
Add internal and secondary standards to the powder.
-
Perform sonication in 10 mL of 75% methanol (B129727) (v/v) for 30 minutes.
-
Centrifuge the mixture at 9000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction process two more times.
-
Combine the three extracts and dry under reduced pressure.
-
Reconstitute the dried sample in 3 mL of water.
-
Load the reconstituted sample onto a preconditioned Solid Phase Extraction (SPE) HLB cartridge.
-
Rinse the cartridge with 6 mL of water.
-
Elute the alkaloids with 12 mL of methanol.
-
Dry the eluent under vacuum and transfer to a 25 mL volumetric flask[1].
Chromatographic and Mass Spectrometric Conditions:
-
System: UPLC coupled to a Triple Quadrupole (TQD) Mass Spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Quantification Mode: Multiple-Reaction Monitoring (MRM) for increased sensitivity and selectivity[2].
This method is a robust and widely accessible technique for the simultaneous analysis of key bioactive macamides and macaenes.
Sample Preparation:
-
Accurately weigh the dried Maca powder.
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Lichrochart RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve peak shape[6].
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at 25°C[7].
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: UPLC-MS/MS Sample Preparation and Analysis Workflow.
Caption: HPLC-UV Sample Preparation and Analysis Workflow.
Conclusion
Both UPLC-MS/MS and HPLC-UV are powerful techniques for the quantification of this compound and related compounds in Maca. The UPLC-MS/MS method offers higher sensitivity and selectivity, making it ideal for the comprehensive profiling of a wide range of alkaloids and for detecting trace-level compounds[1][2]. Its detailed sample preparation, including an SPE step, ensures cleaner extracts and reduces matrix effects[1].
On the other hand, the HPLC-UV method provides a more accessible and cost-effective approach, demonstrating excellent performance for the quantification of major macamides and macaenes[5][7]. Its simpler sample preparation workflow makes it suitable for routine quality control applications where high-throughput analysis is required.
The choice between these methods will depend on the specific research objectives, the required level of sensitivity, the availability of instrumentation, and the number of target analytes. For researchers aiming for a comprehensive alkaloid profile and high sensitivity, UPLC-MS/MS is the superior choice. For routine analysis and quantification of the most abundant macamides, HPLC-UV offers a reliable and efficient solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. CN105866314A - Detection method for analyzing content of macamides in Maca by virtue of HPLC - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Nifedipine and the Compound Formerly Known as Macaridine: A Dihydropyridine Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydropyridine (B1217469) activity of the well-established L-type calcium channel blocker, Nifedipine (B1678770), and the natural compound Macaridine. Crucially, recent scientific findings have led to a structural revision of this compound, a compound isolated from Lepidium meyenii (Maca). This guide will clarify its current classification and compare its known pharmacological activities against the benchmark dihydropyridine, Nifedipine.
Executive Summary: A Tale of Mistaken Identity
Initial reports classified this compound as a dihydropyridine derivative, suggesting a potential mechanism of action similar to that of Nifedipine. However, comprehensive spectroscopic and computational analysis has led to a structural revision. The compound previously identified as this compound is now correctly known as macapyrrolin C , a pyrrole (B145914) alkaloid.[1] This reclassification is critical, as there is currently no scientific evidence to support that macapyrrolin C, or any other constituent of Lepidium meyenii, acts as a dihydropyridine L-type calcium channel blocker.
In contrast, Nifedipine is a potent and selective dihydropyridine L-type calcium channel antagonist with a well-characterized mechanism of action and extensive use in the treatment of hypertension and angina. This guide will therefore present the established dihydropyridine activity of Nifedipine and contrast it with the current understanding of macapyrrolin C's pharmacology, highlighting the absence of evidence for its activity at L-type calcium channels.
Comparative Data: Nifedipine vs. This compound/Macapyrrolin C
The following table summarizes the available quantitative data for Nifedipine's dihydropyridine activity. For this compound (now macapyrrolin C), data regarding L-type calcium channel blockade is not available, reflecting the current state of research.
| Parameter | Nifedipine | This compound (Macapyrrolin C) |
| Drug Class | Dihydropyridine Calcium Channel Blocker | Pyrrole Alkaloid |
| Primary Mechanism of Action | Blocks L-type voltage-gated calcium channels | Not established; known to be a constituent of Maca, which exhibits antioxidant and ACE inhibitory effects. |
| Target | α1 subunit of the L-type calcium channel | Unknown; no evidence for L-type calcium channel interaction. |
| IC50 for L-type Calcium Channel Blockade | 0.3 µM (in guinea pig ventricular myocytes)[2], 6.02 ± 0.36 nM (in rat cerebral artery myocytes with 10 mM Ba²⁺), 16 nM (in HEK cells expressing Caᵥ1.2) | No Data Available |
| Physiological Effect | Vasodilation of peripheral and coronary arteries, reduction of blood pressure. | Associated with the antihypertensive effects of Maca extracts, likely through mechanisms other than calcium channel blockade. |
Mechanism of Action: A Study in Contrasts
Nifedipine: The Archetypal Dihydropyridine
Nifedipine exerts its therapeutic effects by binding to the α1 subunit of voltage-gated L-type calcium channels, which are predominantly located in vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium into the cell, a critical step for muscle contraction. The reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation. This dilation of peripheral arterioles reduces systemic vascular resistance, thereby lowering blood pressure. Dilation of the coronary arteries increases blood flow to the heart muscle, which is beneficial in treating angina.
This compound (Macapyrrolin C): An Alternative Path to Vasodilation?
While extracts of Lepidium meyenii (Maca) have demonstrated antihypertensive effects, the mechanism does not appear to involve dihydropyridine-like activity. The active constituents of Maca, including macapyrrolin C, are associated with antioxidant properties and the inhibition of angiotensin-converting enzyme (ACE). ACE inhibition is a well-established mechanism for lowering blood pressure, as it leads to reduced production of angiotensin II, a potent vasoconstrictor. This suggests that the cardiovascular effects of Maca and its components are mediated through pathways entirely distinct from L-type calcium channel blockade.
Experimental Protocols
Determining IC50 of Nifedipine on L-type Calcium Channels via Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for assessing the inhibitory effect of a compound on L-type calcium channels.
Objective: To determine the concentration of Nifedipine required to inhibit 50% (IC50) of the L-type calcium current (ICa,L).
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human Caᵥ1.2 channel (e.g., HEK293 cells) or primary cells with endogenous L-type calcium channels (e.g., vascular smooth muscle cells or cardiomyocytes).
-
Culture cells to an appropriate density on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (as the charge carrier), 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micropipette filled with the internal solution, form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
Establish a stable baseline current recording.
-
Apply increasing concentrations of Nifedipine (e.g., 1 nM to 10 µM) to the perfusion bath.
-
Record the peak inward current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude at each Nifedipine concentration.
-
Normalize the current at each concentration to the baseline control current.
-
Plot the normalized current as a function of the logarithm of the Nifedipine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for Dihydropyridine Receptors
This assay measures the affinity of a compound for the dihydropyridine binding site on the L-type calcium channel.
Objective: To determine the binding affinity (Kᵢ) of Nifedipine for the dihydropyridine receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine), and varying concentrations of unlabeled Nifedipine.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each Nifedipine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Nifedipine concentration to generate a competition curve.
-
Determine the IC50 from the curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Conclusion
The comparison between Nifedipine and the compound formerly known as this compound highlights a crucial aspect of natural product pharmacology: the necessity of rigorous structural and functional characterization. Nifedipine is a well-understood dihydropyridine L-type calcium channel blocker with a clear mechanism of action and extensive supporting data. In contrast, "this compound" has been re-identified as macapyrrolin C, a pyrrole alkaloid. There is no current evidence to suggest that macapyrrolin C exhibits dihydropyridine activity. Researchers investigating the antihypertensive effects of Maca and its constituents should focus on mechanisms such as ACE inhibition and antioxidant activity, rather than L-type calcium channel blockade. This guide underscores the importance of accurate chemical identification in guiding pharmacological research and drug development.
References
- 1. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]
A Comparative Analysis of Bioactive Compounds from Maca (Lepidium meyenii): Lepidilines and Macamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two key classes of bioactive compounds isolated from Lepidium meyenii (Maca): lepidiline alkaloids and macamides. Due to a structural revision of the compound formerly known as "macaridine" to macapyrrolin C, this guide will focus on the distinct and varied effects of well-characterized lepidiline and macamide isomers. The information presented is supported by experimental data to aid in research and development initiatives.
Introduction to Maca's Bioactive Alkaloids
Maca is a plant native to the Andean region of Peru, recognized for its nutritional and medicinal properties. Its hypocotyls are rich in a variety of secondary metabolites, including glucosinolates, and two classes of nitrogen-containing compounds: lepidilines and macamides. Lepidilines are imidazole (B134444) alkaloids, while macamides are a unique class of N-benzylamides of long-chain fatty acids. Recent research has focused on elucidating the specific biological activities of these compounds and their isomers, revealing a range of effects from cytotoxic to neuroprotective.
Comparative Analysis of Lepidiline Isomers: Cytotoxic Effects
Recent studies have explored the cytotoxic properties of four lepidiline isomers—A, B, C, and D—against various cancer cell lines. The data reveals significant differences in their potency, suggesting a structure-activity relationship that can inform the development of novel therapeutic agents.
Quantitative Data: Cytotoxicity of Lepidiline Isomers (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of lepidilines A, B, C, and D against human promyelocytic leukemia (HL-60), human breast adenocarcinoma (MCF-7), and human neuroblastoma (SK-N-SH and SK-N-AS) cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | HL-60 (μM)[1][2] | MCF-7 (μM)[1][2] | SK-N-SH (μg/mL)[3] | SK-N-AS (μg/mL)[3] |
| Lepidiline A | 32.3 ± 2.5 | >100 | - | - |
| Lepidiline B | 3.8 ± 0.3 | >100 | 25.75 ± SE | 14.85 ± SE |
| Lepidiline C | 27.7 ± 1.5 | 75.1 ± 2.8 | 52.07 ± SE | 44.95 ± SE |
| Lepidiline D | 1.1 ± 0.1 | >100 | - | - |
SE: Standard Error. Note: IC50 values for SK-N-SH and SK-N-AS are presented in µg/mL as reported in the source.
The data indicates that 2-methylated lepidilines (B and D) exhibit significantly greater cytotoxicity against the HL-60 cell line compared to their unsubstituted counterparts (A and C).[2] Lepidiline D was found to be the most potent against HL-60 cells.[2] In neuroblastoma cell lines, Lepidiline B demonstrated the highest cytotoxic potential.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the lepidiline isomers was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To assess the metabolic activity of cells as an indicator of cell viability after treatment with lepidiline isomers.
Materials:
-
Lepidiline isomers (A, B, C, D)
-
Human cancer cell lines (e.g., HL-60, MCF-7, SK-N-SH, SK-N-AS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the lepidiline isomers. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 96 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Analysis of Macamide Isomers: FAAH Inhibition
Macamides have been identified as inhibitors of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. The inhibitory potency of macamides appears to be influenced by the structure of their fatty acid chain, particularly the degree of unsaturation.
Quantitative Data: FAAH Inhibition by Macamide Isomers (IC50)
The following table presents the IC50 values for the inhibition of human FAAH by different macamide isomers. A lower IC50 value indicates a more potent inhibitor.
| Compound | Fatty Acid Moiety | Degree of Unsaturation | FAAH Inhibition IC50 (μM)[2][4] |
| N-benzyl-stearamide | Stearic Acid | 0 | 43.7 |
| N-benzyl-oleamide | Oleic Acid | 1 | 7.9 |
| N-benzyl-linoleamide | Linoleic Acid | 2 | 7.2 |
| N-benzyl-linolenamide | Linolenic Acid | 3 | 8.5 |
The data clearly demonstrates that the presence of double bonds in the fatty acid chain significantly enhances the FAAH inhibitory activity of macamides.[5] N-benzyl-linoleamide, with two double bonds, was found to be the most potent inhibitor among the tested compounds.
Experimental Protocol: FAAH Inhibition Assay
A common method for assessing FAAH inhibition is a fluorescence-based assay.
Objective: To determine the ability of macamide isomers to inhibit the enzymatic activity of FAAH.
Materials:
-
Macamide isomers
-
Recombinant human FAAH enzyme
-
FAAH assay buffer
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the macamide isomers in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the FAAH enzyme and the different concentrations of the macamide isomers. A control with enzyme and vehicle (e.g., DMSO) is also included. The plate is incubated for a defined period to allow for the interaction between the enzyme and the inhibitors.
-
Substrate Addition: The enzymatic reaction is initiated by adding the fluorogenic FAAH substrate to all wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The rate of increase in fluorescence is proportional to the FAAH activity.
-
Data Analysis: The percentage of FAAH inhibition is calculated for each macamide concentration by comparing the reaction rates to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the experimental workflows and a key signaling pathway potentially modulated by Maca's bioactive compounds.
Experimental workflows for cytotoxicity and FAAH inhibition assays.
While research has shown that maca extracts can modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, the specific effects of individual lepidiline or macamide isomers on this pathway are still an active area of investigation. A glucosinolate-rich fraction of maca extract has been shown to activate this pathway.[6] The following diagram illustrates a simplified representation of the PI3K/AKT pathway.
References
- 1. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Maca extracts regulate glucose and lipid metabolism in insulin-resistant HepG2 cells via the PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Macaridine's Effects: A Comparative Guide for Researchers
A deep dive into the experimental replication of Macaridine's (now identified as Macapyrrolin C) biological effects reveals a landscape rich in the study of its source, the Maca plant (Lepidium meyenii), but sparse in specific quantitative data for this particular alkaloid. This guide provides a comparative analysis of Macapyrrolin C alongside well-researched alternatives, Curcumin and Boswellic Acid, for its potential anti-inflammatory and neuroprotective activities. While direct quantitative comparisons for Macapyrrolin C are limited due to a lack of published specific bioactivity data, this document synthesizes available information on its quantification and the broader effects of Maca extracts to offer a framework for future research.
Comparative Analysis of Bioactive Compounds
| Compound | Target/Assay | Effect | Quantitative Data (IC50/EC50) | Source |
| Macapyrrolin C | Quantification in Maca | Concentration | 50 - 75 ppm in raw Maca powder | [1] |
| Anti-inflammatory | Inhibition of superoxide (B77818) and elastase (as Macapyrrolin A) | Data not available for Macapyrrolin C | [2] | |
| Curcumin | Casein Kinase 2α (CK2α) | Inhibition | 2.38 ± 0.15 μM | [3] |
| 5-Lipoxygenase (5-LOX) | Inhibition | ~1.5 µM (as Acetyl-11-keto-β-boswellic acid) | [4] | |
| Boswellic Acid (AKBA) | 5-Lipoxygenase (5-LOX) | Inhibition | 1.5 μM | [4] |
| Anandamide | Neuronal protection against excitotoxicity | Neuroprotection | Effective at 100 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the quantification of Macapyrrolin C and standardized in vitro assays for evaluating anti-inflammatory and neuroprotective effects, which can be applied to Macapyrrolin C and its alternatives.
Quantification of Macapyrrolin C in Maca Powder using UPLC-MS/MS
This protocol is adapted from a validated method for the quality control of alkaloids in Maca-containing supplements.[1][6]
1. Sample Preparation: a. Weigh approximately 100 mg of dried Maca powder. b. Add internal standards. c. Sonicate in 10 mL of 75% methanol (B129727) (v/v) for 30 minutes. d. Centrifuge the extract at 9000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube. f. The supernatant is then passed through an Oasis HLB solid-phase extraction (SPE) cartridge for cleanup. g. The cartridge is conditioned with 6 mL of methanol and equilibrated with 6 mL of water. h. The sample is loaded, and the cartridge is washed with 6 mL of water. i. The alkaloids are eluted with 12 mL of methanol. j. The eluent is dried under a vacuum and reconstituted in a 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3) in 10% methanol for analysis.
2. UPLC-MS/MS Analysis: a. Chromatographic separation: Utilize a suitable C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and methanol. b. Mass Spectrometry: Employ a tandem quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify Macapyrrolin C based on its specific precursor and product ion transitions.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This is a standard protocol to screen for anti-inflammatory activity.[2]
1. Cell Culture: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
2. Assay Procedure: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound (Macapyrrolin C, Curcumin, or Boswellic Acid) for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group. d. After incubation, collect the cell culture supernatant. e. Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent. f. Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Neuroprotection Assay: Protection against Oxidative Stress-Induced Cell Death
This protocol assesses the ability of a compound to protect neuronal cells from oxidative damage.
1. Cell Culture: a. Culture HT22 hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Assay Procedure: a. Seed HT22 cells in a 96-well plate. b. Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 1-24 hours). c. Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium. d. After an incubation period, assess cell viability using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the medium. e. Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway implicated in inflammation and a typical experimental workflow for quantifying Macapyrrolin C.
Caption: NF-κB signaling pathway in inflammation.
Caption: Workflow for Macapyrrolin C quantification.
Conclusion
The replication of published findings on this compound, now identified as Macapyrrolin C, is currently hampered by a lack of specific quantitative bioactivity data for the isolated compound. However, the broader research on Maca extracts suggests potential anti-inflammatory and neuroprotective effects that warrant further investigation. By utilizing the provided experimental protocols for quantification and bioactivity screening, researchers can begin to fill this knowledge gap. A direct comparison with well-characterized alternatives like Curcumin and Boswellic Acid will be crucial in determining the therapeutic potential of Macapyrrolin C. Future studies should focus on isolating Macapyrrolin C and performing dose-response experiments to establish its specific IC50 values in relevant biological assays. This will enable a more definitive comparison and guide further drug development efforts.
References
- 1. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Curcumin in Cancer and Inflammation: An In-Depth Exploration of Molecular Interactions, Therapeutic Potentials, and the Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide-Induced Neuroprotection of Cortical Neurons Relies on Metabolic/Redox Regulation and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Macaridine Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macaridine, a unique alkaloid found in Maca (Lepidium meyenii), has garnered scientific interest for its potential therapeutic activities. However, a significant challenge in its preclinical development is the translation of in vitro findings to in vivo efficacy. This guide provides a comprehensive comparison of the reported in vitro and in vivo activities of this compound and its related compounds, highlighting the existing data and the critical gaps in establishing a direct correlation. A pivotal point addressed is the recent structural revision of this compound to Macapyrrolin C, a pyrrole (B145914) alkaloid, which has significant implications for the interpretation of existing literature and future research. Due to the limited availability of data on isolated this compound/Macapyrrolin C, this guide draws upon studies of Maca extracts and related bioactive compounds to infer potential correlations and mechanisms of action.
The Evolving Identity of this compound: A Structural Revision
Initially identified as a beta-carboline alkaloid, the structure of this compound was revised in 2021 to that of a pyrrole alkaloid, now correctly named Macapyrrolin C [1]. This reclassification is crucial for understanding its biosynthetic pathways, potential mechanisms of action, and for guiding future isolation and synthesis efforts.
In Vitro Activity of Macapyrrolins and Related Compounds
Direct in vitro studies on pure Macapyrrolin C are scarce. However, research on fractions of Maca extract containing related compounds, such as Macapyrrolin A, provides insights into their potential bioactivities.
Table 1: Summary of In Vitro Activities of Maca Alkaloids and Extracts
| Compound/Extract | Assay Type | Target/Cell Line | Observed Effect | Reference |
| Macapyrrolin A | Anti-inflammatory | Human neutrophils | Inhibition of superoxide (B77818) anion and elastase | [2] |
| Maca Ethanolic Extract | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of pro-inflammatory factors (IL-6, TNF-α, IL-8, INF-γ) | [2] |
| Maca Polysaccharide | Neuroprotection | SH-SY5Y cells | Protection against H₂O₂-induced damage | [3] |
| Maca Pentane (B18724) Extract | Neuroprotection | Rat neuroblastoma cells | Inhibition of fatty acid amide hydrolase (FAAH) | [4] |
In Vivo Activity of Maca Extracts
In vivo studies have predominantly utilized complex Maca extracts, making it challenging to attribute specific effects to this compound/Macapyrrolin C alone. The observed in vivo activities are likely the result of synergistic interactions between various bioactive compounds, including macamides, glucosinolates, and alkaloids.
Table 2: Summary of In Vivo Activities of Maca Extracts
| Animal Model | Maca Extract Type | Dosage | Observed Effect | Reference |
| Oryctolagus cuniculus (rabbits) | Dehydrated hydroalcoholic extract of purple maca | 84 mg/kg and 167 mg/kg | Immunostimulatory and immunomodulatory activity | [5] |
| Mice | Maca extracellular vesicles | Not specified | Antidepressant effects, enhanced gut 5-HT metabolism | [6] |
| Rats | Red maca aqueous extracts | Not specified | Reduction of ventral prostate size | [7] |
| Rats | Maca pentane extract | Not specified | Neuroprotective activity in focal ischemic stroke | [4] |
Correlation between In Vitro and In Vivo Activity: The Current Gap
A direct, quantitative correlation between the in vitro and in vivo activities of isolated this compound/Macapyrrolin C cannot be established from the current scientific literature. The primary challenges include:
-
Lack of Studies on Isolated Compound: Most research has been conducted on complex Maca extracts.
-
Synergistic Effects: The in vivo bioactivity of Maca is likely due to the combined action of multiple constituents.
-
Pharmacokinetic Data: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound/Macapyrrolin C, which is essential for in vitro-in vivo correlation (IVIVC).
While a direct correlation is not yet possible, the observed in vitro anti-inflammatory and neuroprotective activities of Maca extracts and their components are consistent with the in vivo findings of immunomodulatory and neuroprotective effects.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound/Macapyrrolin C are yet to be elucidated. However, studies on other bioactive components of Maca, particularly macamides which are structurally related to anandamide, suggest potential involvement of the endocannabinoid system.
Experimental Protocols
Detailed experimental protocols for the isolation and testing of pure this compound/Macapyrrolin C are not widely available. The following are representative protocols for assays commonly used to evaluate the bioactivities of alkaloids and Maca extracts.
In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a preliminary indication of anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory potential.
Protocol:
-
Preparation of Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., Macapyrrolin C). A control group should be prepared with distilled water instead of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induction of Denaturation: Induce thermal denaturation by incubating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
In Vivo Neuroprotection Assay: Rodent Model of Scopolamine-Induced Amnesia
This model is used to assess the potential of a compound to mitigate cognitive deficits.
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking aspects of dementia. The ability of a test compound to reverse or attenuate these deficits suggests neuroprotective or nootropic activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound (e.g., Macapyrrolin C) orally or via intraperitoneal injection at various doses for a predetermined period (e.g., 7-14 days). A vehicle control group should receive the vehicle alone.
-
Induction of Amnesia: On the final day of treatment, 60 minutes after the administration of the test compound or vehicle, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: 30 minutes after scopolamine administration, subject the animals to behavioral tests to assess learning and memory, such as the Morris water maze or the elevated plus maze.
-
Data Analysis: Record and analyze parameters such as escape latency, time spent in the target quadrant (Morris water maze), or transfer latency (elevated plus maze). Compare the performance of the test compound-treated groups with the scopolamine-only and vehicle control groups.
Conclusion and Future Directions
The correlation between the in vitro and in vivo activity of this compound, now known as Macapyrrolin C, remains an area ripe for investigation. While preliminary in vitro data on related compounds and in vivo data on Maca extracts suggest potential anti-inflammatory and neuroprotective effects, a direct translational link is yet to be forged. Future research should prioritize the isolation and purification of Macapyrrolin C to enable robust in vitro and in vivo studies on the pure compound. Elucidating its pharmacokinetic profile and specific molecular targets will be paramount in bridging the current gap in understanding and unlocking the full therapeutic potential of this unique Maca alkaloid.
References
- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 3. The Effects of Peruvian maca (Lepidium meyenii) Root Extract on In Vitro Cultured Porcine Fibroblasts and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Maca Alkaloids: Macapyrrolin C and its Lepidiline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of macapyrrolin C, a pyrrole (B145914) alkaloid from Lepidium meyenii (Maca), and its co-occurring imidazole (B134444) alkaloid analogues, the lepidilines. Historically, the structure of a key Maca alkaloid was identified as macaridine; however, recent spectroscopic and computational analysis has led to a structural revision, identifying it as macapyrrolin C. This guide will focus on the known biological activities of these compounds, presenting the available comparative data to aid in research and development.
Comparative Analysis of Biological Activities
Direct head-to-head studies comparing the full range of pharmacological activities of macapyrrolin C and lepidilines are limited in the current scientific literature. However, comparative data is available for their cytotoxic effects against various cancer cell lines. Information on other biological activities, such as anti-inflammatory and neuroprotective effects, is more qualitative at this stage.
Cytotoxic Activity
The most comprehensive comparative data for this class of compounds is in the realm of cytotoxicity. Lepidilines, in particular, have been evaluated against several human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Lepidilines and Analogues
| Compound | Cell Line | IC50 (µM) |
| Lepidiline A | HL-60 (Human Promyelocytic Leukemia) | 32.3 ± 2.5[1] |
| MCF-7 (Human Breast Adenocarcinoma) | >100[1] | |
| Lepidiline B | HL-60 | 3.8 ± 0.3[1] |
| MCF-7 | >100[1] | |
| SK-N-AS (Neuroblastoma) | 14.85 µg/mL (~37 µM)[2][3] | |
| SK-N-SH (Neuroblastoma) | 25.75 µg/mL (~64 µM)[2] | |
| Lepidiline C | HL-60 | 27.7 ± 1.5[1] |
| MCF-7 | 75.1 ± 2.8[1] | |
| SK-N-AS | 44.95 µg/mL (~118 µM)[2] | |
| SK-N-SH | 52.07 µg/mL (~137 µM)[2] | |
| Lepidiline D | HL-60 | 1.1 ± 0.1[1] |
| MCF-7 | >100[1] | |
| Macapyrrolins A-C | Various Human Cancer Cell Lines | No significant activity up to 40 µM |
Note: IC50 values for SK-N-AS and SK-N-SH were reported in µg/mL and have been converted to µM for approximate comparison.
From this data, a clear structure-activity relationship can be observed among the lepidilines, with the 2-methylated lepidilines (B and D) demonstrating significantly greater cytotoxicity against the HL-60 cell line compared to their 2-unsubstituted counterparts (A and C)[1]. Lepidiline D emerged as the most potent in this assay. In neuroblastoma cell lines, lepidiline B showed the highest cytotoxic potential[2][3]. In contrast, macapyrrolins A-C, including the revised this compound structure, did not exhibit significant cytotoxic activity at concentrations up to 40 µM in the tested cell lines.
Anti-Inflammatory Activity
While direct comparative quantitative data is not yet available, some of these compounds have been investigated for their anti-inflammatory properties. Lepidiline B has been reported to exhibit moderate anti-inflammatory effects in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages[2]. The lignans, another class of compounds also found in Lepidium meyenii, have been shown to inhibit IL-6 production in LPS-induced RAW264.7 cells in a dose-dependent manner[4]. This suggests that multiple compounds in Maca contribute to its overall anti-inflammatory profile.
Neuroprotective Effects
The neuroprotective potential of Maca extracts has been documented. For instance, methanolic extracts of Maca leaves have demonstrated an ability to increase cell viability and reduce cytotoxicity in PC12 cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA)[5]. While specific lepidilines or macapyrrolin C have not been individually assessed in a comparative neuroprotection study, the activity of the whole extract suggests that its constituent alkaloids may play a role. The cytotoxic activity of lepidilines against neuroblastoma cell lines further indicates their potential interaction with neuronal cells[2][3].
Fatty Acid Amide Hydrolase (FAAH) Inhibition
A distinct class of compounds found in Maca, the macamides, are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids[2]. Some of the most potent macamides, which are derivatives of oleic, linoleic, and linolenic acids, exhibit FAAH inhibition with IC50 values in the range of 10-17µM[6]. To date, there is no published data on the FAAH inhibitory activity of macapyrrolin C or the lepidilines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells (e.g., HL-60, MCF-7, SK-N-AS, SK-N-SH) in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., lepidilines, macapyrrolin C) for a specified period, typically 48 to 96 hours[1][2].
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined from the concentration-response curve.
Anti-Inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the potential of compounds to reduce the inflammatory response in immune cells stimulated with LPS.
-
Cell Seeding: Plate RAW 264.7 macrophages in 24-well or 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for nitric oxide and cytokine production).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to quantify nitrite, an indicator of NO production.
-
-
Pro-Inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits to measure the concentrations of cytokines such as TNF-α and IL-6.
-
-
Western Blot Analysis:
-
Lyse the cells to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against inflammatory markers like iNOS and COX-2, followed by HRP-conjugated secondary antibodies for detection.
-
Neuroprotection Assay in PC12 Cells
This assay assesses the ability of compounds to protect neuronal-like cells from a neurotoxin.
-
Cell Culture and Differentiation: Culture PC12 cells, and for some experiments, differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the PC12 cells with various concentrations of the test compounds for a specified duration (e.g., 6 to 12 hours)[5].
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or corticosterone, to induce cell damage[5][7].
-
Cell Viability Assessment (MTT Assay): Perform an MTT assay as described in the cytotoxicity protocol to measure the viability of the cells. An increase in viability in the presence of the test compound indicates a neuroprotective effect.
-
Cytotoxicity Assessment (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. A decrease in LDH release in the presence of the test compound suggests a reduction in cytotoxicity.
Signaling Pathways
The precise signaling pathways for macapyrrolin C and the lepidilines are not yet fully elucidated. However, based on the observed anti-inflammatory effects of related compounds, a potential mechanism involves the modulation of key inflammatory pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. It is hypothesized that compounds with anti-inflammatory activity may inhibit one or more steps in this cascade.
Conclusion
The alkaloids from Lepidium meyenii, specifically macapyrrolin C and the lepidilines, represent a promising area for natural product research. The available data indicates that while macapyrrolin C shows limited cytotoxicity, its lepidiline analogues, particularly lepidilines B and D, exhibit potent cytotoxic effects against certain cancer cell lines. The anti-inflammatory and neuroprotective activities of Maca extracts suggest that these alkaloids may have broader therapeutic potential, although further studies with the isolated compounds are required to confirm these effects and elucidate their mechanisms of action. This guide provides a foundation for researchers to build upon in the exploration of this unique class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from Lepidium meyenii and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and neuroprotector effect of Lepidium meyenii (maca) methanol leaf extract against 6-hydroxy dopamine (6-OHDA)-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells | Semantic Scholar [semanticscholar.org]
The Shifting Identity of Macaridine: A Comparative Analysis of Maca's Bioactive Compounds
Once a named constituent of the renowned medicinal plant Maca (Lepidium meyenii), the compound known as Macaridine has undergone a significant scientific re-evaluation. Recent research has led to the structural revision of this compound, which is now correctly identified as macapyrrolin C. This guide provides a statistical validation of the available experimental data for macapyrrolin C and objectively compares its known biological activities with those of other key bioactive compounds found in Maca, namely macamides and glucosinolates.
This publication is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the performance of these compounds based on experimental data. The information is presented to aid in the understanding of the complex pharmacology of Maca and to guide future research in this field.
A Note on this compound's Identity
It is crucial for researchers to be aware that the compound historically referred to as "this compound" has been structurally re-elucidated and is now identified as macapyrrolin C [1]. This revision is based on comprehensive spectroscopic and computational analysis[1]. Therefore, this guide will use the accurate term "macapyrrolin C" when referring to this specific pyrrole (B145914) alkaloid.
Comparative Analysis of Bioactive Compounds in Maca
The therapeutic effects of Maca are attributed to a complex interplay of its various bioactive constituents. While macapyrrolin C has been the subject of limited investigation, other compounds like macamides and glucosinolates have been more extensively studied. The following tables summarize the available quantitative data to facilitate a clear comparison.
| Compound Class | Specific Compound | Biological Activity Investigated | Key Findings | Reference |
| Pyrrole Alkaloids | Macapyrrolin C | Cytotoxicity | No significant activity detected against five human cancer cell lines (HL-60, A549, SMMC-7221, SW480, MCF-7) at concentrations up to 40 μM. | [2] |
| Macapyrrolin A | Anti-allergic | Found to be active based on β-hexosaminidase release inhibition assays. | [3][4] | |
| Macamides | N-benzyloleamide | Anti-fatigue | Significantly prolonged exhaustive swimming time in mice at a high dose (40 mg/kg). | [5] |
| N-benzylpalmitamide | Anti-fatigue | Showed some anti-fatigue effects, but less pronounced than N-benzyloleamide. | [5] | |
| N-benzyllinoleamide | Anti-fatigue | Showed some anti-fatigue effects, but less pronounced than N-benzyloleamide. | [5] | |
| Glucosinolates | Sinalbin | Antioxidant | Highly active in scavenging ABTS radicals. | [6] |
| Gluconasturtiin | Antioxidant | Highly active in protecting LDL from copper-catalyzed oxidation. | [6] | |
| Total Glucosinolates | Antioxidant | Showed DPPH radical scavenging capacity at concentrations ranging from 1 to 4 mg/mL. | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
Cytotoxicity Assay for Macapyrrolin C
The cytotoxicity of macapyrrolin C was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of five human cancer cell lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7221 (liver cancer), SW480 (colon cancer), and MCF-7 (breast cancer)[2].
Protocol:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells were then treated with various concentrations of macapyrrolin C (up to 40 μM) for a specified period.
-
Following treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control cells.
Anti-fatigue Activity of Macamides (Forced Swimming Test)
The anti-fatigue effects of various macamides were assessed using a weight-loaded forced swimming test in mice[5][8].
Protocol:
-
Balb/c mice were randomly divided into control and treatment groups.
-
The treatment groups received daily oral administration of different macamides (e.g., N-benzyloleamide, N-benzylpalmitamide, N-benzyllinoleamide) at low (12 mg/kg) and high (40 mg/kg) doses for 21 days. The control group received the vehicle.
-
On day 14, a weight-loaded swimming test was performed. A lead weight (e.g., 5% of body weight) was attached to the tail of each mouse.
-
The mice were placed in a tank of water, and the swimming time until exhaustion was recorded. Exhaustion was defined as the inability of the mouse to rise to the surface to breathe for a set period (e.g., 7 seconds).
-
On day 21, after 90 minutes of swimming, the mice were sacrificed, and blood and tissue samples were collected for biochemical analysis (e.g., lactic acid, blood ammonia, glycogen (B147801) levels).
Antioxidant Activity of Glucosinolates (DPPH Radical Scavenging Assay)
The antioxidant potential of glucosinolates was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[7].
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared to a specific concentration, resulting in a colored solution.
-
Different concentrations of the glucosinolate extracts are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decoding Multiple Biofunctions of Maca on Its Anti-allergic, Anti-inflammatory, Anti-thrombotic, and Pro-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of macamides on endurance capacity and anti-fatigue property in prolonged swimming mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosinolates redox activities: can they act as antioxidants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity, total polyphenol, anthocyanin and benzyl-glucosinolate contents in different phenotypes and portion of Japanese Maca (Lepidiummeyenii) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Macaridine
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of macaridine, a naturally occurring alkaloid found in Lepidium meyenii (maca). While specific regulatory requirements may vary, the following procedures are based on established best practices for the disposal of potentially hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, this compound should be handled as a potentially toxic compound, given that some alkaloids in maca are known to have toxic effects in animals.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, labeling, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Place any solid this compound, contaminated labware (e.g., weighing boats, filter paper), and used PPE into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and leak-proof hazardous waste container.
-
The container must be compatible with the solvents used.
-
Label the container as "Hazardous Liquid Waste" and list all chemical constituents, including "this compound" and the solvent(s).
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Waste Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.
-
Do not overfill waste containers.
3. Final Disposal:
-
This compound waste should not be disposed of down the drain or in regular trash.
-
Disposal must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Summary of Key Disposal Information
For quick reference, the table below summarizes the critical information for this compound disposal.
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid this compound & Contaminated Debris | Leak-proof, sealed container | "Hazardous Waste - this compound Solid Waste" | Licensed Hazardous Waste Disposal |
| Liquid solutions containing this compound | Compatible, sealed, leak-proof container | "Hazardous Liquid Waste" with all constituents listed | Licensed Hazardous Waste Disposal |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste - Sharps" | Licensed Hazardous Waste Disposal |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance.
References
Essential Safety and Handling Protocols for Macaridine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling Macaridine. The following table summarizes the recommended PPE to minimize risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or airborne particles of the compound.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent dermal absorption of the toxic substance.[3] |
| Respiratory Protection | An appropriate respirator should be used when handling the solid form to prevent inhalation of dust particles. | To avoid respiratory exposure to the toxic compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocols:
Currently, there are no standardized, publicly available experimental protocols specifically for the handling of pure this compound. The procedures outlined below are based on general best practices for working with toxic alkaloids.
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble Materials: Before beginning work, ensure all necessary equipment, reagents, and waste containers are within the designated area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Weighing: When weighing solid this compound, use a microbalance within the fume hood to contain any dust. Handle with care to avoid generating airborne particles.
-
Transfer: Use appropriate tools, such as a chemical spatula, to transfer the compound.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing.
Post-Handling & Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove personal protective equipment in a designated area to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
